Tubulysin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H67N5O9S |
|---|---|
Molecular Weight |
842.1 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1 |
InChI Key |
DLKUYSQUHXBYPB-NSSHGSRYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)C)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Product Isolation and Source of Tubulysins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of tubulysins, a class of highly potent cytotoxic tetrapeptides. Tubulysins are of significant interest in oncology and drug development, particularly as payloads for antibody-drug conjugates (ADCs), due to their powerful antimitotic activity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2]
Natural Sources of Tubulysins
Tubulysins are secondary metabolites produced by myxobacteria, a group of soil-dwelling bacteria known for their complex life cycles and production of structurally diverse and biologically active compounds.[2][3] The primary producers of tubulysins identified to date are:
While these are the main species from which tubulysins have been isolated, other myxobacteria may also produce various tubulysin analogues.[3] The natural production of tubulysins is typically low, often in the range of milligrams per liter of culture broth, which makes large-scale isolation for clinical development challenging and has driven the development of total synthesis strategies.[1]
Chemical Structure
Tubulysins are linear tetrapeptides characterized by the presence of several unique, non-proteinogenic amino acid residues. The general structure consists of:
-
N-methyl-D-pipecolic acid (Mep) at the N-terminus.
-
L-isoleucine (Ile) .
-
Tubuvaline (Tuv) , a novel amino acid containing a thiazole (B1198619) ring and a labile N,O-acetal functionality, which is a hallmark of many natural tubulysins.[1]
-
Tubuphenylalanine (Tup) or Tubutyrosine (Tut) at the C-terminus, which are derivatives of phenylalanine and tyrosine, respectively.[1][6]
The structural diversity within the this compound family arises from variations in these core residues and their modifications.
Quantitative Data on this compound Production
The yields of tubulysins from natural fermentation are generally low. The following table summarizes reported production levels for some this compound analogues.
| This compound Analogue | Producing Organism | Reported Yield | Reference |
| This compound A | Archangium gephyra KYC5002 | 0.14 mg/L (non-disrupted cells) | [3][7] |
| This compound B | Archangium gephyra KYC5002 | 0.11 mg/L (non-disrupted cells) | [3][7] |
| This compound D | Angiococcus disciformis | up to 1 mg/L | [3] |
It has been observed that the production of tubulysins by Archangium gephyra KYC5002 occurs during the death phase of the culture.[7] Disruption of the cells via ultrasonication led to a significant increase in the production of this compound A (0.62 mg/L) and this compound B (0.74 mg/L).[7]
Experimental Protocols: Isolation and Purification of Tubulysins
The isolation of tubulysins from myxobacterial cultures is a multi-step process that involves fermentation, extraction, and several stages of chromatographic purification.[1][8]
The production of tubulysins is highly dependent on the culture conditions. A generalized protocol for the cultivation of myxobacteria for secondary metabolite production is as follows:
-
Media Preparation (Example: YPSS Medium):
-
Inoculation and Culturing:
-
Prepare a seed culture by inoculating a suitable volume of the production medium.
-
Use the seed culture to inoculate a larger volume for production (e.g., 2.5 mL of seed culture into 250 mL of production medium).[2]
-
Incubate the culture under optimal growth conditions to promote secondary metabolite production.
-
Monitor the culture for growth and this compound production using microscopy and analytical techniques like HPLC.[2]
-
At the end of the fermentation, the tubulysins are extracted from the culture broth and/or the mycelial cake.
-
Adsorber Resin Method:
-
Add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to overnight to capture the secondary metabolites.[2]
-
Harvest the resin by filtration or centrifugation.[2]
-
Wash the resin with water to remove salts and polar impurities.[1]
-
Elute the captured tubulysins from the resin using an organic solvent such as methanol (B129727) or acetone (B3395972).[1][2]
-
-
Solvent Extraction Method:
-
Separate the biomass (mycelial cake) from the culture broth by centrifugation.[3]
-
Extract the supernatant and/or the cell pellet with an appropriate organic solvent, such as ethyl acetate.[3][8]
-
The mycelial cake can also be extracted with methanol or acetone to recover intracellularly retained tubulysins.[1]
-
-
Concentration:
The crude extract is subjected to a series of chromatographic steps to isolate and purify the individual this compound compounds.
-
Initial Fractionation:
-
The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica (B1680970) gel or a reversed-phase material to remove highly polar or nonpolar impurities.[1][2]
-
Adsorption chromatography on resins like Amberlite XAD-16 can be used.[8]
-
Size-exclusion chromatography on Sephadex LH-20 is also employed for further separation.[8]
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
The final purification is typically achieved by reversed-phase HPLC (RP-HPLC).[1]
-
A gradient of acetonitrile (B52724) in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used for elution.[1][2]
-
Fractions are collected and analyzed for the presence of tubulysins using mass spectrometry (MS) and UV absorbance.[1]
-
Multiple rounds of HPLC may be necessary to achieve high purity.[1]
-
The identity and purity of the isolated tubulysins are confirmed using spectroscopic techniques, primarily:
Visualizations
Caption: A step-by-step workflow for the isolation and purification of tubulysins from myxobacterial cultures.
The biosynthesis of tubulysins is a complex process carried out by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system, encoded by the "tub" gene cluster.[3]
Caption: A simplified diagram illustrating the key stages in the biosynthesis of tubulysins via the NRPS-PKS pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Tubulysin SAR
For Researchers, Scientists, and Drug Development Professionals
Tubulysins, a class of tetrapeptides isolated from myxobacteria, have emerged as exceptionally potent cytotoxic agents, demonstrating significant promise as payloads for antibody-drug conjugates (ADCs). Their remarkable anti-proliferative activity, often orders of magnitude greater than established tubulin inhibitors like paclitaxel (B517696) and vinblastine (B1199706), stems from their ability to inhibit tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[1][2] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, a critical feature in the development of next-generation cancer therapeutics.[3][4]
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of tubulysin analogues. We will delve into the critical structural motifs that govern their biological activity, present quantitative data from key studies in a clear, tabular format, and provide detailed experimental protocols for the evaluation of these potent molecules.
Core Structure and Key Modification Points
The this compound scaffold is a linear tetrapeptide typically composed of four amino acid residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue, commonly tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut).[2] Extensive SAR studies have focused on modifying these key residues to enhance potency, improve metabolic stability, and facilitate conjugation to delivery vehicles like antibodies.
The primary points of modification in this compound SAR studies include:
-
The N-terminal Mep residue: Modifications in this region can influence the overall conformation and binding affinity.
-
The Isoleucine (Ile) residue: While less frequently modified, changes here can impact the peptide's interaction with tubulin.
-
The Tubuvaline (Tuv) residue: This unique amino acid contains two critical sites for modification: the C-11 position, which naturally bears a labile acetate (B1210297) group crucial for cytotoxicity, and the N,O-acetal moiety.[5][6]
-
The C-terminal Tup/Tut residue: The C-terminus is a common site for attaching linkers for ADC development, and modifications can affect both potency and pharmacokinetic properties.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxicity of various this compound analogues from key SAR studies. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlight the impact of specific structural modifications on anti-proliferative activity across a range of cancer cell lines.
Table 1: SAR of N-Terminal Modifications
| Compound | N-Terminal Modification | Cell Line | IC50 (nM) |
| Natural this compound D | Mep | Various | 0.01 - 1 |
| Analogue 1 | 3-methylpicolinic acid | HT-29 | >1000 |
| Analogue 2 | 5-methyl-2-pyrazinecarboxylic acid | MCF7 | 580 |
| Analogue 3 | 2-quinolinecarboxylic acid | HT-29 | 890 |
| Analogue 11 | α-methyl pyrrolidine | KB | 0.2 |
| Analogue 11 | α-methyl pyrrolidine | KB 8.5 (MDR) | 1.1 |
Data compiled from multiple sources.[1][3]
Table 2: SAR of C-11 (Tubuvaline) Modifications
| Compound | C-11 Modification | Cell Line | IC50 (nM) |
| This compound M | Acetate | 786-O (MDR+) | <1 |
| Deacetylated this compound M | Hydroxyl | 786-O (MDR+) | >100 |
| Analogue with Propyl Ether | Propyl Ether | Various | Low nanomolar |
| Analogue with MOM ether | Methoxymethyl (MOM) ether | HT-29 | 22 |
Data compiled from multiple sources.[6][7][8]
Table 3: SAR of C-Terminal Modifications
| Compound | C-Terminal Modification | Cell Line | IC50 (nM) |
| Analogue 11 (Tup) | Tup-aniline | KB | 0.2 |
| Analogue 16a | Doe amine | KB | 10-50x less potent than 11 |
| Analogue 17a | Benzotriazole | KB | ~5x less potent than natural tubulysins |
Data compiled from multiple sources.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[2][9] They bind to the vinca (B1221190) domain on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule cytoskeleton has several downstream effects, culminating in apoptosis.[10][11]
The key steps in the mechanism of action are:
-
Binding to Tubulin: this compound binds to the vinca alkaloid binding site on β-tubulin.
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule depolymerization.
-
Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
-
G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound SAR studies.
Synthesis and Purification of this compound Analogues (General Solid-Phase Protocol)
This protocol outlines a general workflow for the synthesis of this compound analogues using solid-phase peptide synthesis (SPPS).
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc- and Alloc-protected amino acids (Mep, Ile, Tuv analogue, Tup analogue)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)-based
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first protected amino acid (e.g., Alloc-protected Tup analogue) and DIPEA. Agitate the mixture at room temperature. Cap any unreacted sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded amino acid.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and a base in DMF. Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitored by Kaiser test).
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage from Resin: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by RP-HPLC using a gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final this compound analogue as a powder.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound analogues
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with deionized water. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.[12][13][14]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound analogues
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add polymerization buffer, GTP, and various concentrations of the this compound analogue.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction. Include positive (e.g., paclitaxel) and negative (e.g., vinblastine or no compound) controls.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance against time for each concentration. The inhibitory effect of the this compound analogue can be quantified by comparing the rate and extent of polymerization to the control.[6][15]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound analogues using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell lines
-
This compound analogues
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695), 70% (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound analogue at a relevant concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[16][17][18][19]
Visualizing the Logic: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of tubulysins.
Conclusion
The potent cytotoxicity and ability to overcome multidrug resistance make tubulysins a highly promising class of anti-cancer agents. The extensive structure-activity relationship studies have provided a clear roadmap for the design of novel analogues with improved properties. Key takeaways include the critical role of the C-11 acetate on tubuvaline for high potency and the tolerance for modifications at the C-terminus, which has been successfully exploited for the development of antibody-drug conjugates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. books.rsc.org [books.rsc.org]
- 8. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. abscience.com.tw [abscience.com.tw]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
The Precision Payload: A Technical Guide to the Pharmacokinetics and ADME of Tubulysins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria. Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest, and subsequent apoptosis. Notably, tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making them highly attractive payloads for antibody-drug conjugates (ADCs). The high potency of tubulysins, however, necessitates their targeted delivery to tumor cells to minimize systemic toxicity. This is achieved by conjugating them to monoclonal antibodies that specifically recognize tumor-associated antigens.
The clinical success of an ADC is critically dependent on its pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These factors govern the conjugate's stability in circulation, its delivery to the tumor, the release of the cytotoxic payload, and its clearance from the body. This technical guide provides an in-depth overview of the pharmacokinetics and ADME properties of tubulysin-based ADCs, with a focus on quantitative data, detailed experimental methodologies, and the critical interplay between the antibody, linker, and the this compound payload.
I. ADME Properties of this compound ADCs
The ADME profile of a this compound ADC is a complex interplay between the properties of the large-molecule antibody and the small-molecule this compound payload.
Absorption
Due to their large size and to ensure bioavailability, ADCs, including those with this compound payloads, are administered intravenously. This route of administration bypasses absorption barriers and allows for direct entry into the systemic circulation.
Distribution
The distribution of this compound ADCs is primarily dictated by the monoclonal antibody component. Following intravenous administration, the ADC distributes from the plasma to the interstitial fluid of various tissues. The targeting antibody is designed to bind with high affinity to a specific antigen on the surface of tumor cells. This binding, followed by internalization, is the key to selective drug delivery.
Biodistribution studies, sometimes employing dual-radiolabeling of the antibody and the this compound payload, are crucial for understanding the tissue and tumor uptake of the ADC. These studies have shown that factors such as the drug-to-antibody ratio (DAR) and the specific conjugation site can influence the pharmacokinetics and tumor-targeting behavior of this compound ADCs.
Metabolism
The metabolism of this compound ADCs is a critical determinant of their stability, potency, and potential for off-target toxicity. It involves two main processes: the catabolism of the antibody backbone and the biotransformation of the this compound payload. The antibody component is generally degraded into smaller peptides and amino acids through proteolytic pathways in various tissues like the liver, kidneys, and skin.
A primary metabolic vulnerability of many this compound analogues is the hydrolysis of the acetate (B1210297) ester at the C-11 position of the tubuvaline residue. This deacetylation, often mediated by plasma esterases, results in a C-11 alcohol metabolite that is significantly less cytotoxic, with a reported decrease in potency of over 100-fold. This metabolic instability can lead to a reduction in the in vivo efficacy of the ADC.
Strategies to mitigate this metabolic liability include:
-
Modification of the C-11 position: Replacing the labile acetate ester with more stable functional groups such as carbamates or ethers has been shown to enhance plasma stability while maintaining potent cytotoxicity.
-
Site-specific conjugation: The site of drug conjugation on the antibody can sterically hinder the access of metabolic enzymes to the this compound payload. Site-specific ADCs have demonstrated superior in vivo stability and more favorable pharmacokinetic profiles compared to randomly conjugated ADCs.
Excretion
The clearance of ADCs is similar to that of monoclonal antibodies and is a cumulative process of deconjugation and catabolism. The large size of the intact ADC prevents renal excretion. Instead, clearance primarily occurs through catabolism in various tissues. The small-molecule this compound payload, once released and if it enters systemic circulation, and its metabolites are typically cleared more rapidly, potentially through renal or hepatic pathways.
II. Pharmacokinetics of this compound ADCs
The pharmacokinetic profile of a this compound ADC is crucial for determining its dosing regimen and therapeutic window. Key PK parameters include clearance (CL), volume of distribution (Vd), and half-life (t½). These parameters are influenced by the antibody, the DAR, the linker chemistry, and the conjugation site.
Quantitative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters for different this compound ADC constructs, highlighting the impact of the conjugation site. The data demonstrates that site-specific conjugation can lead to a longer half-life, lower clearance, and higher exposure compared to stochastic conjugation methods.
| ADC Construct | t½ (h) | CL (mL/h/kg) | AUC (h*µg/mL) | Reference |
| Lysine-conjugated ADC | 68 | 0.45 | 1111 | |
| Hinge-cysteine ADC | 100 | 0.32 | 1563 | |
| N297Q (site-specific) ADC | 326 | 0.15 | 3333 |
Table 1: Representative pharmacokinetic parameters of this compound ADCs with different conjugation strategies in vivo. Data illustrates the improved PK profile of site-specific conjugates.
In Vitro Stability Data
In vitro plasma stability assays are essential for predicting the in vivo behavior of ADCs. The following table provides an example of in vitro stability data, showcasing the impact of different linker technologies and conjugation sites on the stability of the critical acetate ester of the this compound payload.
| ADC Construct | Linker Type | Incubation Time (h) | % Deacetylation in Mouse Serum | Reference |
| T169C ADC | Cysteine-maleimide | 96 | 0% | |
| Other Cysteine-engineered ADCs | Cysteine-maleimide | 96 | 8-14% | |
| Trastuzumab-Tubulysin | Maleimide Glycine | 72 | 83% (acetate cleavage) | |
| Trastuzumab-Tubulysin Analogue | Carbamate Linker | 72 | 0% (carbamate cleavage) |
Table 2: In vitro stability of various this compound ADC constructs in mouse serum/plasma. The data highlights the influence of conjugation site and linker chemistry on payload stability.
III. Experimental Protocols
Robust and reproducible experimental protocols are fundamental to the accurate assessment of the pharmacokinetic and ADME properties of this compound ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a this compound ADC in plasma from different species, focusing on payload deconjugation and metabolism (e.g., deacetylation).
Materials:
-
Test this compound ADC
-
Frozen plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the this compound ADC into the plasma to a final concentration of 10-100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately snap-freeze the aliquots and store at -80°C until analysis.
-
For analysis, thaw the samples and isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) and the presence of metabolites (e.g., deacetylated this compound).
Data Analysis:
-
Plot the average DAR and the concentration of intact and metabolized payload over time.
-
Calculate the rate of payload deconjugation and metabolism.
**In
A Technical Guide to the In Vitro Cytotoxicity of Tubulysins on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Tubulysins, a class of potent tetrapeptidic natural products isolated from myxobacteria.[1][2] Renowned for their exceptional anti-proliferative activity at picomolar to low nanomolar concentrations, Tubulysins represent a promising class of payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] This document details their mechanism of action, summarizes quantitative cytotoxicity data, provides detailed experimental protocols, and visualizes key cellular pathways and workflows.
Core Mechanism of Action: Potent Microtubule Inhibition
Tubulysins exert their profound cytotoxic effects by potently inhibiting tubulin polymerization.[2][3] They bind with high affinity to the vinca (B1221190) alkaloid site on β-tubulin, destabilizing the microtubule structures essential for several cellular functions.[3][5] This interaction disrupts the dynamic instability of the microtubule network, leading to a cascade of events that culminate in programmed cell death.[5]
The primary consequences of this microtubule disruption are:
-
Depletion of Microtubules: Tubulysins actively induce the depolymerization of existing microtubules, leading to the collapse of the cellular cytoskeleton.[1][6]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle at the G2/M transition and preventing cell division.[1][6][7]
-
Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic apoptotic pathway, ensuring the elimination of the cancerous cell.[3][6]
A significant advantage of Tubulysins is their ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are often poor substrates for the P-glycoprotein (P-gp) efflux pump.[2][5]
Quantitative Data Presentation: In Vitro Cytotoxicity
Tubulysins exhibit exceptional potency across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are consistently in the low nanomolar to picomolar range, often exceeding the potency of established chemotherapeutics like paclitaxel (B517696) and vinblastine (B1199706) by 20- to 1000-fold.[7][8]
| This compound Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (nM) |
| This compound A | MCF-7 | Breast Cancer | 0.09[3][9] |
| A549 / ATCC | Non-Small Cell Lung Cancer | 0.44 - 0.58[3][9][10] | |
| HCT-116 | Colon Cancer | 0.28 - 1.16[3][9] | |
| MDA-MB-231 | Breast Cancer | 2.55[3][9] | |
| CCRF-CEM | Leukemia | 0.23[10] | |
| HL-60(TB) | Leukemia | 0.17[10] | |
| K-562 | Leukemia | 0.35[10] | |
| MOLT-4 | Leukemia | 0.19[10] | |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.31[10] | |
| This compound B | HCT-116 | Colon Carcinoma | 2.41[9] |
| This compound D | Various | Various Cancers | 0.01 - 10[3][7] |
| C26 | Murine Colon Carcinoma | 0.14[8] | |
| This compound M | BJAB | Lymphoma | 0.12[3] |
| BJAB.Luc/Pgp (MDR+) | Lymphoma (MDR+) | 0.13[3] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and methodologies.
Signaling Pathways
The primary pathway leading to cell death upon this compound treatment is the intrinsic apoptotic pathway, triggered by prolonged mitotic arrest.[5] Studies on this compound A also suggest that its induction of apoptosis can be mediated by cytotoxic autophagy. This process involves an increase in the lipidation of LC3-I to LC3-II, enhanced lysosomal activity, and the activation of lysosomal proteases like Cathepsin B, which in turn leads to the release of Cytochrome C from mitochondria and subsequent caspase activation.[3][9]
Experimental Protocols & Workflow
Accurate assessment of in vitro cytotoxicity is critical. The MTT and SRB assays are standard colorimetric methods used to determine cell viability and calculate IC50 values.
This assay measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[11][12]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11][13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the wells and add 100 µL of the diluted compound or vehicle control.[13]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[13][14]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11][12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.[11]
The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye SRB binds stoichiometrically to cellular proteins under acidic conditions.[15][16]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound compound and vehicle control
-
Fixation Solution (e.g., 10% Trichloroacetic acid (TCA))[17]
-
Washing Solution (e.g., 1% Acetic Acid)
-
SRB Solution (0.057% w/v in 1% Acetic Acid)[17]
-
Solubilization Buffer (e.g., 10 mM Tris base solution, pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold fixation solution to each well without removing the culture medium. Incubate for 1 hour at 4°C.[15][18]
-
Washing: Remove the supernatant and wash the plates 3-4 times with wash solution or water to remove unbound dye and serum proteins. Flick the plates to remove excess liquid.[17][18]
-
Drying: Air-dry the plates completely. This can be done at room temperature overnight or in an incubator.[18]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes in the dark.[16][18]
-
Remove Unbound Dye: Quickly wash the plates four times with the washing solution to remove any unbound SRB dye.[15][17]
-
Drying: Air-dry the plates again until no moisture is visible.[16]
-
Solubilization: Add 200 µL of Solubilization Buffer to each well and shake for 10 minutes to dissolve the protein-bound dye.[15][16]
-
Data Acquisition: Measure the optical density (OD) at ~565 nm.[15][19]
-
Analysis: Subtract the background OD from control wells (medium only) and plot OD values against compound concentration to determine the IC50.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. protocols.io [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. canvaxbiotech.com [canvaxbiotech.com]
The Disruption of Microtubule Dynamics by Tubulysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulysins are a class of highly potent cytotoxic peptides of myxobacterial origin that have emerged as significant prospects in oncology research. Their primary mechanism of action involves the targeted disruption of microtubule dynamics, which are fundamental to essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell architecture. By potently inhibiting tubulin polymerization, Tubulysins trigger a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth analysis of Tubulysin's interaction with tubulin, its effects on microtubule dynamics, and detailed protocols for its investigation.
Mechanism of Action: Potent Inhibition of Tubulin Polymerization
Tubulysins exert their profound cytotoxic effects by directly targeting tubulin, the heterodimeric protein subunit of microtubules.[1] The core mechanism involves the high-affinity binding of this compound to the vinca (B1221190) domain on β-tubulin.[1][2] This interaction prevents the necessary conformational changes for the incorporation of tubulin dimers into growing microtubules, thereby potently inhibiting polymerization.[1] The consequence is a net depolymerization of existing microtubules and the failure to form a functional mitotic spindle, a structure crucial for cell division.[1] This disruption of the highly dynamic microtubule cytoskeleton is the direct trigger for a mitotic block, leading to programmed cell death (apoptosis).[1][3]
dot
Caption: Mechanism of this compound on microtubule dynamics.
Quantitative Analysis of this compound's Effects
While extensive quantitative data on the specific effects of this compound on all four parameters of microtubule dynamic instability (growth rate, shrinkage rate, catastrophe frequency, and rescue frequency) are not widely published, the available data consistently demonstrate its potent inhibitory effects on tubulin polymerization and its high cytotoxicity against cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization and Cytotoxicity of this compound Analogues
| Compound/Analogue | Tubulin Polymerization IC50 (µM) | Cell Line | Cell Type | Cytotoxicity IC50 (nM) |
| This compound Analogue 6 | 6.6 | LoVo | Colon Carcinoma | 1.92 |
| This compound Analogue 11 | 8.2 | A2780 | Ovarian Carcinoma | 1.38 |
| This compound Analogue 12 | 11.4 | MV-4-11 | Leukemia | 0.87 |
| Prethis compound | Potent Inhibition (not quantified) | Not specified | Not specified | Not specified |
| This compound A | Potent Inhibition (not quantified) | Not specified | Not specified | Not specified |
Data for analogues 6, 11, and 12 are from a study on isothiocyanates as tubulin polymerization inhibitors and are presented as examples of potent microtubule-destabilizing agents. Information on Prethis compound and this compound A indicates potent inhibition without specific IC50 values from the provided search results.[1]
Table 2: General Effects of Microtubule Destabilizing Agents on Dynamic Instability
As a potent microtubule-destabilizing agent, this compound is expected to modulate the key parameters of dynamic instability as follows:
| Parameter | Description | Expected Effect of this compound |
| Growth Rate (vg) | The rate of tubulin dimer addition to the microtubule plus end. | Decreased |
| Shrinkage Rate (vs) | The rate of tubulin dimer loss from the microtubule plus end. | Generally increased or unaffected |
| Catastrophe Frequency (fcat) | The frequency of switching from a state of growth or pause to shrinkage. | Increased |
| Rescue Frequency (fres) | The frequency of switching from a state of shrinkage to growth or pause. | Decreased |
This table provides a generalized overview of the expected effects of a microtubule-destabilizing agent like this compound E.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the increase in light scattering.[1]
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (100%)
-
This compound compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a 37°C temperature
Procedure:
-
Preparation of Tubulin: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.[1]
-
Preparation of Reaction Mixture: On ice, prepare a master mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[1]
-
Addition of Test Compound: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control to the wells of a pre-chilled 96-well plate.[1]
-
Initiation of Polymerization: Add the tubulin solution to the master mix and then dispense the final reaction mixture into the wells containing the test compound.[1]
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[1]
-
Data Analysis: Plot absorbance as a function of time. The IC50 value for polymerization inhibition can be determined by plotting the maximum absorbance or the initial rate of polymerization against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
dot
Caption: Workflow for the tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule network within cells.[4]
Materials:
-
Adherent cells cultured on coverslips
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[4]
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes to allow antibody access to intracellular structures.[4]
-
Blocking: Wash with PBS and then incubate with Blocking Buffer for at least 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[4]
-
Nuclear Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.[4]
-
Mounting: Wash twice with PBS and then mount the coverslips onto glass slides using an antifade mounting medium.[4]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The microtubule network and nuclei can be observed in their respective fluorescence channels.[4]
Signaling Pathways and Cellular Fate
The disruption of microtubule dynamics by this compound activates cellular signaling pathways that ultimately determine the cell's fate. The inability to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis.
dot
References
The Tubulysin Family: A Technical Guide to Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tubulysins are a family of exceptionally potent tetrapeptide natural products that have garnered significant attention in the fields of oncology and drug development. First isolated from myxobacteria, these compounds exhibit powerful antimitotic activity by interfering with tubulin polymerization.[1] Their remarkable potency, often in the picomolar to low nanomolar range, and their efficacy against multidrug-resistant (MDR) cancer cell lines have established them as a promising class of cytotoxic agents.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and biological evaluation of the Tubulysin family, complete with detailed experimental protocols and data presented for scientific and research applications.
Discovery and History
The journey of Tubulysins began in the year 2000 when the research group of Höfle and Reichenbach first reported the isolation of these novel cytostatic peptides from the culture broths of myxobacterial strains. Specifically, Tubulysins A, B, and C were isolated from Archangium gephyra, while Tubulysins D, E, and F were obtained from Angiococcus disciformis.[4] Myxobacteria, soil-dwelling microorganisms, are renowned for their ability to produce a diverse array of biologically active secondary metabolites, and the discovery of Tubulysins added a significant class of compounds to their impressive repertoire.
Initial biological characterization revealed that Tubulysins exhibited exceptionally high cytotoxicity against mammalian cell lines, with IC50 values in the picomolar range.[1] Subsequent studies elucidated their unique chemical structures, characterized by the presence of several unusual amino acid residues, including tubuvaline (Tuv), tubutyrosine (Tut) or tubuphenylalanine (B1255280) (Tup), N-methyl-D-pipecolic acid (Mep), and isoleucine (Ile).[5] The complex and unique architecture of these molecules contributes to their potent biological activity. A key breakthrough in understanding the this compound biosynthetic pathway was the identification of prethis compound, a biosynthetic precursor that is enzymatically converted to the mature this compound.[6][7] This discovery has opened avenues for the semi-synthesis and total synthesis of various this compound analogues, facilitating further investigation into their structure-activity relationships and therapeutic potential.[8][9]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of the this compound family is the potent inhibition of tubulin polymerization.[3][10] Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.
Tubulysins bind to the vinca (B1221190) domain on β-tubulin, a site that is also targeted by other microtubule-destabilizing agents like the vinca alkaloids.[2] This binding event disrupts the assembly of tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for chromosome segregation during mitosis.
The interference with microtubule formation by Tubulysins triggers the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment. Activation of this checkpoint halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase.[1] Prolonged arrest in mitosis ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of the intrinsic apoptotic pathway.[3][11][12]
Data Presentation: Cytotoxicity of this compound Analogues
The following table summarizes the in vitro cytotoxic activity (IC50/GI50 values) of various this compound analogues against a range of human cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| This compound A | HCT-15 | Colon | 0.1 | [13] |
| NCI-60 Panel | Various | Mean GI50 > -8 log(M) | [13] | |
| This compound D | C26 | Murine Colon Carcinoma | 0.14 | [14] |
| Various | Various | 0.01 - 10 | [15] | |
| This compound U | HT-29 | Colon | 3.8 | [1] |
| This compound Analogue 3 | C26 | Murine Colon Carcinoma | 20 | [14] |
| This compound Analogue 11 | KB | Epidermoid Carcinoma | 0.28 | [5] |
| KB 8.5 (MDR1+) | Epidermoid Carcinoma | 1.1 | [5] | |
| N87 | Gastric Carcinoma | 0.1 - 1 | [11] | |
| MDA-MB-361-DYT2 | Breast Carcinoma | 1 - 10 | [11] | |
| KEMTUB10 | MCF7 | Breast | 0.0301 | [11] |
| MDA-MB-231 | Breast | 0.068 | [11] | |
| Prethis compound | Various | Various | Low to sub-nanomolar | [6][7][9] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound analogue)
-
Control compounds (e.g., paclitaxel (B517696) for polymerization enhancement, nocodazole (B1683961) for inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Methodology:
-
Preparation: Thaw all reagents on ice. Pre-warm the spectrophotometer and a 96-well plate to 37°C.[10]
-
Reaction Mixture: Prepare a reaction mixture on ice containing tubulin in polymerization buffer and GTP.
-
Compound Addition: Add various concentrations of the this compound analogue or control compounds to the wells of the pre-warmed 96-well plate.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to each well.
-
Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to microtubule formation.[10][16][17]
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound analogues on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogue stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][18]
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in complete culture medium and add them to the respective wells. Include a vehicle control (medium with DMSO).[3][11]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[19][20]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[11][21]
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[11][18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound analogues on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with the this compound analogue for the desired time period.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[13][22][23][24][25]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[22][24][25]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by this compound analogues.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Induce apoptosis by treating cells with the this compound analogue for a predetermined time.
-
Cell Harvesting: Harvest the cells, including floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.[11][26][27][28]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][26][27]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis.
Mandatory Visualizations
This compound Biosynthetic Pathway
The biosynthesis of Tubulysins is carried out by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the tub gene cluster.[4][29][30] The process involves a modular, assembly-line-like synthesis where each module is responsible for the incorporation and modification of a specific building block. Prethis compound is a key enzyme-free intermediate that is subsequently modified to yield the final this compound structure.[6][7][9]
This compound-Induced Apoptosis Signaling Pathway
The disruption of microtubule dynamics by Tubulysins leads to mitotic arrest, which in turn activates the intrinsic pathway of apoptosis. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Conclusion
The this compound family of natural products represents a class of exceptionally potent antimitotic agents with significant therapeutic potential in oncology. Their unique mechanism of action, involving the potent inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis, even in multidrug-resistant cancer cells. The ongoing research into the synthesis of novel analogues and their application as payloads in antibody-drug conjugates continues to highlight the importance of this remarkable family of compounds in the development of next-generation cancer therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals to further explore and harness the potential of the this compound family.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and analysis of the core biosynthetic machinery of this compound, a potent cytotoxin with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prethis compound: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prethis compound: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Derivatives | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Chemotherapeutic Evaluation of a Novel Synthetic this compound Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 24. docs.research.missouri.edu [docs.research.missouri.edu]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. researchgate.net [researchgate.net]
- 27. kumc.edu [kumc.edu]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Heterologous expression and genetic engineering of the this compound biosynthetic gene cluster using Red/ET recombineering and inactivation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Characterization of the Tubulysin Binding Site on Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulysins are a class of potent antimitotic peptides that exhibit profound cytotoxicity against a wide array of cancer cell lines, including multidrug-resistant strains. Their mechanism of action is centered on the high-affinity binding to tubulin, the fundamental component of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive characterization of the tubulysin binding site on tubulin, presenting quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
The this compound Binding Site on β-Tubulin
Extensive research, including X-ray crystallography, has elucidated that tubulysins bind to the Vinca domain on the β-subunit of the αβ-tubulin heterodimer.[1] This binding site is located at the interface between two tubulin heterodimers in a microtubule protofilament. The binding of this compound to this site sterically hinders the proper assembly of tubulin dimers into microtubules, thereby inhibiting their polymerization.[2]
Competition experiments have revealed that tubulysins interfere with the binding of vinblastine (B1199706) to tubulin in a noncompetitive manner, suggesting that while they both target the Vinca domain, their precise interaction points differ.[3][4] This distinct binding mode contributes to the high potency of tubulysins.
Structural insights from X-ray crystallography of tubulin in complex with this compound analogues have been instrumental in defining the key interactions. The following Protein Data Bank (PDB) IDs correspond to crystal structures of tubulin-tubulysin complexes:
-
4ZOL : Crystal Structure of Tubulin-Stathmin-TTL-Tubulysin M Complex
-
7EN3 : Crystal structure of tubulin in complex with this compound analogue TGL
-
6Y4N : Structure of Tubulin Tyrosine Ligase in Complex with Tb116
These structures reveal a network of hydrophobic interactions and hydrogen bonds between the this compound molecule and amino acid residues within the Vinca domain of β-tubulin.
Quantitative Analysis of this compound-Tubulin Interaction
The affinity and inhibitory potential of tubulysins and their analogues have been quantified using various biochemical and cellular assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity and Inhibition Constants of Tubulysins
| Compound | Assay Method | Parameter | Value | Reference |
| This compound A | Competition Assay | Apparent Ki | 3 µM | [3][4] |
| This compound Analogs | Fluorescence Polarization | Kd | Sub-nanomolar to low nanomolar range | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Analogues
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound A | MCF-7 | Breast | Low nM range | [1] |
| This compound D | Various | Multiple | 0.01 - 10 nM | [5] |
| KEMTUB10 | MCF7 | Breast | 0.0301 nM | [1] |
| KEMTUB10 | MDA-MB-231 | Breast | 0.068 nM | [1] |
| KEMTUB10 | SKBr3 | Breast | 0.0122 nM | [1] |
| This compound Analogue 11 | KB | Epidermoid Carcinoma | 0.28 nM | [1] |
| This compound Analogue 11 | KB 8.5 (MDR) | Epidermoid Carcinoma | 17.7 nM | [1] |
| DX126-262 (ADC) | HER2-positive cell lines | Breast/Gastric | 0.06 - 0.19 nM | [6] |
Experimental Protocols
The characterization of the this compound-tubulin interaction relies on a suite of specialized experimental techniques. Detailed methodologies for the key assays are provided below.
Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel) and negative control (e.g., nocodazole)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Pre-warm the spectrophotometer and the 96-well plate to 37°C.
-
On ice, prepare a reaction mixture containing the tubulin solution in General Tubulin Buffer.
-
Add serial dilutions of the this compound analogue or controls to the wells of the pre-warmed plate.
-
To initiate polymerization, add the tubulin and GTP solution to each well.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated. The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.[3][7]
Fluorescence Polarization (FP) Competition Assay
This high-throughput assay determines the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a fluorescently labeled probe from tubulin.
Materials:
-
Purified tubulin
-
Fluorescently labeled probe that binds to the Vinca domain (e.g., a fluorescent derivative of vinblastine or a this compound analogue)
-
Assay Buffer (e.g., 20 mM PIPES, pH 6.9, 1 mM EGTA, 0.008% Tween 20)
-
Unlabeled this compound analogue (test compound)
-
GTP solution (1 mM final concentration)
-
384-well, low-volume, black microplate
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Prepare serial dilutions of the unlabeled this compound analogue.
-
In the microplate wells, combine a fixed concentration of tubulin and the fluorescent probe. The optimal concentrations should be determined empirically to provide a significant polarization window.
-
Add the serially diluted unlabeled this compound analogue to the wells. Include controls with no competitor (maximum polarization) and probe only (minimum polarization).
-
Add GTP to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogue in complete culture medium and add them to the respective wells. Include untreated and vehicle-treated cells as controls.
-
Incubate the plate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[1][8]
X-Ray Crystallography of Tubulin-Tubulysin Complexes
This structural biology technique provides atomic-level detail of the binding interaction between this compound and tubulin.
General Protocol:
-
Protein Expression and Purification: Express and purify high-quality, homogenous αβ-tubulin. Tubulin is notoriously difficult to crystallize on its own due to its inherent flexibility and tendency to polymerize.[9] Therefore, it is often co-crystallized with a stabilizing agent, such as a stathmin-like domain (SLD).[10]
-
Complex Formation: Incubate the purified tubulin or tubulin-SLD complex with an excess of the this compound analogue.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the tubulin-tubulysin complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the complex is then built into this map and refined to yield the final, high-resolution three-dimensional structure.[11]
Signaling Pathways and Experimental Workflows
The binding of this compound to tubulin initiates a cascade of cellular events culminating in apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and experimental workflows.
Caption: Mechanism of Action of this compound Leading to Cell Death.
Caption: Signaling Pathway of this compound-Induced G2/M Cell Cycle Arrest.
Caption: Intrinsic Apoptotic Signaling Pathway Induced by this compound.
Caption: Experimental Workflow for Characterizing this compound-Tubulin Interaction.
Conclusion
The characterization of the this compound binding site on the Vinca domain of β-tubulin has provided a deep understanding of its potent antimitotic activity. The high-affinity, noncompetitive interaction with respect to vinblastine leads to the effective inhibition of microtubule polymerization, culminating in G2/M cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals. This knowledge is crucial for the rational design of novel this compound-based anticancer agents, including antibody-drug conjugates, with improved therapeutic indices and the potential to overcome multidrug resistance. The continued exploration of the structural and functional aspects of the this compound-tubulin interaction will undoubtedly pave the way for the development of next-generation microtubule-targeting therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Tubulysin in Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins, a class of potent tetrapeptide natural products isolated from myxobacteria, have garnered significant attention in the field of oncology due to their profound antimitotic activity. Their intricate chemical structure and remarkable cytotoxicity, even against multi-drug resistant cancer cell lines, make them promising payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the biosynthetic pathway of tubulysin, detailing the genetic machinery, enzymatic processes, and experimental methodologies used to elucidate this complex assembly line. By synthesizing current research, this document aims to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and development.
Introduction
Myxobacteria are renowned producers of a diverse array of bioactive secondary metabolites. Among these, the tubulysins stand out for their exceptional potency as inhibitors of tubulin polymerization[1]. First isolated from Angiococcus disciformis and Archangium gephyra, these tetrapeptides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[2]. The complex structure of tubulysins, which includes several non-proteinogenic amino acids, is a testament to the sophisticated biosynthetic machinery harbored by these soil-dwelling microorganisms. Understanding this biosynthetic pathway is crucial for efforts to engineer novel this compound analogs with improved therapeutic properties and to enhance production titers for clinical development.
The biosynthesis of this compound is orchestrated by a large, multi-modular hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system encoded by the tub biosynthetic gene cluster (BGC)[3][4]. This guide will dissect the components of this assembly line, from the precursor molecules to the final tailoring reactions that yield the mature this compound molecule.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is located on a contiguous stretch of DNA, the tub BGC. A well-characterized example is the cluster from Cystobacter sp. SBCb004, which is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001344[3]. The core of this cluster comprises a conserved set of 11 genes (tubA-K) that encode the enzymatic machinery for the assembly of the this compound backbone[5].
Gene Annotation and Proposed Functions
Bioinformatic analysis of the tub BGC, coupled with functional studies, has allowed for the assignment of putative functions to the encoded enzymes. The core assembly line is a hybrid NRPS-PKS system, responsible for the iterative condensation of amino acid and carboxylic acid building blocks.
Table 1: Annotation of the Core this compound Biosynthetic Genes from Cystobacter sp. SBCb004 (BGC0001344)
| Gene | Proposed Function | Domain Architecture/Enzyme Class |
| tubA | NRPS module (N-methylpipecolic acid) | C-A-PCP |
| tubB | NRPS module (Isoleucine) | C-A-PCP |
| tubC | NRPS module (Tubuvaline precursor) | C-A-PCP-Cy |
| tubD | PKS module (Tubuvaline precursor) | KS-AT-DH-KR-ACP |
| tubE | Thioesterase (TE) | Thioesterase |
| tubF | Acyltransferase | Acyltransferase |
| tubG | P450 monooxygenase | Cytochrome P450 |
| tubH | Acyl-CoA synthetase | Acyl-CoA synthetase |
| tubI | Dehydrogenase | Dehydrogenase |
| tubJ | Methyltransferase | Methyltransferase |
| tubZ | Cyclodeaminase | Cyclodeaminase |
C: Condensation, A: Adenylation, PCP: Peptidyl Carrier Protein, Cy: Cyclization, KS: Ketosynthase, AT: Acyltransferase, DH: Dehydratase, KR: Ketoreductase, ACP: Acyl Carrier Protein.
The Biosynthetic Pathway: From Prethis compound to this compound
The biosynthesis of this compound proceeds through the formation of a key intermediate, prethis compound, which is the first enzyme-free product released from the NRPS-PKS assembly line. Prethis compound subsequently undergoes a series of post-assembly tailoring reactions to yield the various mature this compound congeners[6][7].
Assembly of the Prethis compound Core
The synthesis of prethis compound is a multi-step process catalyzed by the core NRPS and PKS modules:
-
Initiation: The biosynthesis is initiated by the loading of N-methyl-L-pipecolic acid onto the first NRPS module, encoded by tubA.
-
Elongation (NRPS): The growing peptide chain is extended through the sequential addition of L-isoleucine by the tubB module and a precursor to tubuvaline by the tubC module.
-
Elongation (PKS): The PKS module encoded by tubD is responsible for the incorporation of a polyketide extender unit, which forms part of the tubuvaline moiety.
-
Chain Termination and Release: The fully assembled tetrapeptide-polyketide chain is released from the enzymatic assembly line by the action of the thioesterase domain of tubE, yielding the enzyme-free intermediate, prethis compound.
A key tailoring step during the assembly is the formation of the thiazole (B1198619) ring within the tubuvaline residue, which is catalyzed by the cyclization (Cy) domain within the tubC module.
Post-Assembly Tailoring Reactions
Prethis compound undergoes at least two crucial modifications to become a mature this compound molecule:
-
Acylation: An acyl group is attached to the tubuvaline residue. The specific acyl group varies, giving rise to different this compound analogs (e.g., acetate (B1210297) in this compound A). This reaction is likely catalyzed by an acyltransferase encoded by tubF[3].
-
Hydroxylation: A hydroxylation event, likely catalyzed by a P450 monooxygenase encoded by tubG, can occur on the tubuvaline moiety[3].
The gene tubZ, encoding a putative cyclodeaminase, has been shown to be involved in the formation of the N,O-acetal moiety of tubuvaline. A knockout mutant of tubZ was found to accumulate prethis compound A[8].
Quantitative Data
The production of tubulysins from native myxobacterial strains is typically low. Heterologous expression has been explored to improve yields, though challenges remain.
Table 2: Production Titers of this compound and Prethis compound
| Compound | Producing Organism | Production Titer | Reference |
| This compound A | Archangium gephyra KYC5002 (non-disrupted cells) | 0.14 mg/L | [9] |
| This compound B | Archangium gephyra KYC5002 (non-disrupted cells) | 0.11 mg/L | [9] |
| This compound A | Archangium gephyra KYC5002 (disrupted cells) | 0.62 mg/L | [9] |
| This compound B | Archangium gephyra KYC5002 (disrupted cells) | 0.74 mg/L | [9] |
Table 3: In Vitro Cytotoxicity of this compound and Prethis compound
| Compound | Cell Line | IC50 (nM) | Reference |
| Prethis compound | T24 (bladder carcinoma) | 1.6 | [6] |
| Prethis compound | MDA-MB-231 (breast cancer) | 2.4 | [6] |
| This compound A | T24 (bladder carcinoma) | 0.6 | [6] |
| This compound A | MDA-MB-231 (breast cancer) | 1.9 | [6] |
| This compound A | MCF-7 (breast cancer) | 0.09 | [2] |
| This compound A | MDA-MB231 (breast cancer) | 2.55 | [2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.
Cultivation of Myxobacteria and Extraction of Tubulysins
A generalized protocol for the cultivation of myxobacteria and extraction of tubulysins is as follows[1][10]:
-
Media Preparation: A suitable medium for myxobacterial growth, such as CYE medium (1% Casitone, 0.5% Yeast Extract, 0.1% CaCl2·2H2O, 0.1% MgSO4·7H2O, pH 7.2), is prepared and sterilized.
-
Fermentation: Myxobacterial strains are cultured in liquid medium to promote the production of secondary metabolites. To capture the secreted tubulysins, an adsorber resin (e.g., Amberlite XAD-16) is often added to the culture medium.
-
Extraction: At the end of the fermentation, the adsorber resin is harvested by filtration. The captured metabolites are eluted from the resin using an organic solvent such as methanol (B129727) or acetone. The mycelial cake can also be extracted to recover intracellular tubulysins.
-
Purification: The crude extract is subjected to a series of chromatographic steps, including solid-phase extraction and reversed-phase high-performance liquid chromatography (HPLC), to isolate individual this compound compounds.
Genetic Manipulation of Myxobacteria
Genetic manipulation of myxobacteria is essential for functional analysis of the tub BGC. Key techniques include:
-
Transposon Mutagenesis: This technique involves the random insertion of a transposon into the bacterial genome. It has been successfully used to identify genes essential for this compound biosynthesis[3][11]. A general workflow involves introducing a transposon delivery vector into the myxobacterial cells, followed by selection for mutants with the desired phenotype (e.g., loss of this compound production). The site of transposon insertion can then be identified by sequencing.
-
Gene Knockout via Homologous Recombination: Targeted gene knockouts are created by replacing a specific gene with a selectable marker cassette through homologous recombination. This approach has been used to confirm the function of specific genes in the tub cluster, such as tubZ[8].
-
Red/ET Recombineering: This powerful in vivo genetic engineering technique allows for the precise and efficient modification of large DNA fragments, such as BGCs, in E. coli. It has been instrumental in reconstituting and engineering the tub gene cluster for heterologous expression[1][12].
Heterologous Expression of the tub Gene Cluster
The heterologous expression of the tub BGC in more genetically tractable hosts, such as Pseudomonas putida and Myxococcus xanthus, has been achieved to facilitate biosynthetic studies and improve production[1]. The general procedure involves:
-
Cloning the BGC: The entire tub BGC is cloned into a suitable expression vector.
-
Transformation of the Heterologous Host: The expression vector is introduced into the chosen heterologous host.
-
Cultivation and Analysis: The recombinant strain is cultivated under conditions that induce the expression of the BGC, and the culture is then analyzed for the production of tubulysins.
In Vitro Enzymatic Assays
In vitro assays are crucial for characterizing the function and substrate specificity of individual enzymes from the this compound pathway.
-
Adenylation (A) Domain Assays: The substrate specificity of A-domains can be determined using various methods, including the ATP-pyrophosphate exchange assay and colorimetric assays that detect the release of pyrophosphate[13][14].
-
Ketosynthase (KS) Domain Assays: The activity and substrate selectivity of KS domains can be assessed using mechanism-based fluorescence transfer assays or by analyzing the products of in vitro reconstitution experiments with purified enzymes and substrates[15][16].
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for determining the function of a this compound biosynthetic gene.
Conclusion
The biosynthetic pathway of this compound in myxobacteria is a remarkable example of the complex enzymatic machinery that has evolved to produce potent bioactive natural products. The hybrid NRPS-PKS assembly line, coupled with a suite of tailoring enzymes, constructs the intricate this compound scaffold from simple metabolic precursors. While significant progress has been made in identifying the core biosynthetic genes and outlining the overall pathway, further research is needed to fully characterize the function of each enzyme and to understand the regulatory mechanisms that govern this compound production. The continued exploration of this fascinating biosynthetic pathway will not only deepen our understanding of natural product biosynthesis but also pave the way for the development of novel anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Reconstitution of the myxothiazol biosynthetic gene cluster by Red/ET recombination and heterologous expression in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0001344 [mibig.secondarymetabolites.org]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HTTM : Transposon mutagenesis [protocols.io]
- 9. bobtailsquid.ink [bobtailsquid.ink]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Tubulysin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemical space of tubulysin derivatives, a class of highly potent cytotoxic peptides with significant promise in oncology. Tubulysins, originally isolated from myxobacteria, exert their profound anti-proliferative effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, making them compelling payloads for antibody-drug conjugates (ADCs).
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.
Structure-Activity Relationships and Quantitative Data
Systematic modification of the this compound scaffold has generated a wealth of SAR data, guiding the design of analogues with improved stability and therapeutic indices. The core structure of tubulysins is a linear tetrapeptide typically composed of N-methyl-D-pipecolic acid (Mep) at the N-terminus, L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue such as tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut).[1][2] Key areas of modification include the N-terminus, the C-11 position of Tuv, and the C-terminus.
Cytotoxicity of N-Terminal Modified this compound Analogues
The N-terminal Mep residue is crucial for the high potency of tubulysins.[3] Modifications in this region can significantly impact cytotoxic activity.
| Compound/Modification | Cell Line | IC50 (nM) | Reference |
| Natural Tubulysins & Unmodified N-Terminus | |||
| This compound D | Various | 0.01 - 10 | [4] |
| N-14-desacetoxythis compound H (1) | Various | High picomolar to low nanomolar | [5] |
| Analogue with Mep N-terminus | N87 | Potent | [3] |
| N-Terminal Modifications | |||
| Replacement of Mep with α-methyl pyrrolidine | N87 | 10-50x drop in potency | [3] |
| Replacement of Mep with various amino acid monomers | N87, MDA-MB-361-DYT2 | Variable | [3] |
Cytotoxicity of C-11 (Tuvuvaline) Modified this compound Analogues
The C-11 position of the tubuvaline residue often bears a labile acetate (B1210297) group, which is critical for cytotoxicity but also a site of metabolic instability.[6][7] Modifications at this position aim to improve stability while retaining potency.
| C-11 Modification | Cell Line | IC50 (nM) | Stability | Reference |
| Acetate (Natural) | Various | Highly Potent | Unstable in plasma | [6][7] |
| Alcohol (Deacetylated) | 786-O | >100-fold less potent | - | [7] |
| Alkoxy (e.g., Ethyl ether) | Various | Comparable to acetate | Significantly Improved | [6] |
| Carbamate | Various | Potency retained | Improved | [8] |
| Isovalerate ester | Various | Potency maintained | Improved | [9] |
| Propyl ether | Multidrug-resistant lymphoma cell lines | Effective | Stable | [8] |
Cytotoxicity of C-Terminal Modified this compound Analogues
Modifications at the C-terminus can influence both potency and the potential for linker attachment in ADCs.
| C-Terminal Modification | Cell Line | IC50 (nM) | Reference |
| Tubuphenylalanine (Tup) | Various | Potent | [3] |
| Simple heterocyclic amines | N87 | 10-50x drop in potency | [3] |
| Benzotriazole with Mep N-terminus | N87 | Potency largely restored | [3] |
| C-terminal modifications for conjugation | Various | High picomolar to low nanomolar | [5] |
Signaling Pathways of this compound-Induced Apoptosis
Tubulysins initiate a cascade of events culminating in programmed cell death. The primary mechanism involves the inhibition of tubulin polymerization, leading to microtubule disruption, mitotic spindle collapse, and subsequent cell cycle arrest at the G2/M phase.[10][11] This sustained mitotic arrest triggers the intrinsic apoptotic pathway. Recent evidence also suggests a role for autophagy-mediated cell death and a potential link to the extrinsic pathway through the stabilization of Death Receptor 5 (DR5).[12][13]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Synthesis of this compound Analogues
The total synthesis of this compound analogues is a complex, multi-step process that can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods.[14][15] A generalized workflow for SPPS is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.iiti.ac.in [dspace.iiti.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthetic Approaches to the Total Synthesis of this compound and its Fragments: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Novel Tubulysin Compounds
For Researchers, Scientists, and Drug Development Professionals
Tubulysins are a class of exceptionally potent tetrapeptide cytotoxins of myxobacterial origin that have garnered significant interest as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs).[1][2] Their remarkable potency, often orders of magnitude greater than established microtubule-targeting agents, and their ability to overcome multi-drug resistance make them highly promising candidates for next-generation cancer therapies.[2][3] This guide provides a comprehensive overview of the preclinical evaluation process for novel tubulysin compounds, detailing their mechanism of action, key experimental protocols, and representative data.
Mechanism of Action
Tubulysins exert their cytotoxic effects by potently inhibiting tubulin polymerization.[2][4] They bind with high affinity to the vinca (B1221190) domain of β-tubulin, disrupting the dynamic instability of microtubules.[1] This leads to a cascade of cellular events:
-
Microtubule Depolymerization: The binding of this compound to tubulin dimers prevents their incorporation into microtubules, leading to a net depolymerization and depletion of the cellular microtubule network.[5][6]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure critical for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.[1][5]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), ultimately leading to the elimination of the cancer cell.[1][4]
A key advantage of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein (P-gp) efflux pump.[2][6]
In Vitro Preclinical Evaluation
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the potency and mechanism of action of novel this compound analogues.
A. Cell Proliferation / Cytotoxicity Assay (SRB or MTT Method)
This assay is fundamental for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Cells are treated with serial dilutions of the this compound compound for a specified period, typically 72 hours.[8] A vehicle control (e.g., 0.1% DMSO) is included.
-
Cell Fixation (for SRB): Adherent cells are fixed with cold trichloroacetic acid (TCA).
-
Staining/Reagent Incubation:
-
SRB Assay: Fixed cells are stained with Sulforhodamine B, which binds to cellular proteins.[9]
-
MTT Assay: A viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.[7][8]
-
-
Data Acquisition: For the SRB assay, the protein-bound dye is solubilized and absorbance is measured. For the MTT assay, the formazan product is solubilized and absorbance is measured, typically at 570 nm.[7]
-
Data Analysis: The percentage of cell viability relative to the untreated control is calculated. IC50 values are determined by fitting the data to a dose-response curve.[7]
B. In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on tubulin polymerization.[8]
-
Reaction Setup: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer) at 37°C in the presence of GTP to initiate polymerization.[8]
-
Treatment: The this compound compound or a control vehicle is added to the reaction mixture.
-
Data Acquisition: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance corresponds to microtubule formation.
-
Data Analysis: The inhibitory effect of the compound is quantified by comparing the polymerization curves of treated samples to the control.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Molecular Machinery of a Potent Killer: Unraveling the Power of Tubulysin
For Immediate Release
A Deep Dive into the Molecular Basis of Tubulysin's Potency for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of this compound's remarkable potency as a cytotoxic agent. Tubulysins, a class of tetrapeptides originating from myxobacteria, are powerful antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Their exceptional potency, often in the nanomolar to picomolar range, and their ability to overcome multidrug resistance make them highly promising candidates for the development of next-generation anticancer therapeutics, particularly as payloads in antibody-drug conjugates (ADCs).[3][4]
Core Mechanism: High-Affinity Binding and Microtubule Disruption
The primary molecular target of tubulysins is the tubulin heterodimer, the fundamental building block of microtubules. These dynamic cytoskeletal polymers are crucial for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5]
Tubulysins bind with high affinity to the vinca (B1221190) domain on the β-tubulin subunit.[5][6] This interaction potently inhibits tubulin polymerization and can induce the depolymerization of existing microtubules.[5][7] The consequence is a net depletion of the cellular microtubule network, a catastrophic event for rapidly dividing cancer cells.[5] Notably, tubulysins have been shown to be significantly more effective at inhibiting tubulin polymerization than established vinca alkaloids like vinblastine (B1199706).[7] Competition experiments indicate that this compound A interferes with the binding of vinblastine to tubulin in a noncompetitive manner, suggesting a distinct and potent interaction within the vinca domain.[7] Electron microscopy has revealed that this compound A can induce the formation of aberrant tubulin structures, such as rings and double rings.[7][8]
Cellular Consequences: A Cascade of Lethal Events
The disruption of the microtubule network by this compound triggers a series of downstream events that culminate in apoptotic cell death.
G2/M Phase Cell Cycle Arrest
The most immediate consequence of microtubule destabilization is the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, which halts the cell cycle at the G2/M transition.[5][9] This prevents the cell from proceeding into mitosis with a compromised microtubule apparatus.
Induction of Apoptosis
Prolonged arrest in the G2/M phase is an unsustainable state for the cell and ultimately triggers programmed cell death. This compound-induced apoptosis can proceed through multiple pathways:
-
The Intrinsic Apoptotic Pathway: The sustained mitotic arrest and cellular stress lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[5] Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which orchestrates the dismantling of the cell.[5][9]
-
Autophagy-Mediated Cell Death: Some studies have indicated that tubulysins, such as this compound A, can induce a form of cell death mediated by cytotoxic autophagy.[10] In this pathway, this compound A treatment increases the lipidation of LC3-I to LC3-II, a hallmark of autophagy, and enhances lysosomal activity.[10] This can lead to the activation and leakage of lysosomal proteases like cathepsin B into the cytosol, which in turn can trigger the release of cytochrome c from the mitochondria, thereby initiating the intrinsic apoptotic cascade.[5][10]
Quantitative Data on this compound Potency
The following tables summarize the cytotoxic activity of various this compound analogues across different cancer cell lines, as well as their tubulin binding affinities.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Analogues
| Compound/Analogue | Cell Line | Cell Type | IC₅₀ (nM) |
| This compound A | MCF-7 | Breast Cancer | 0.09 |
| This compound A | A549 | Lung Cancer | 0.58 |
| This compound A | HCT-116 | Colon Cancer | 0.28 |
| This compound A | MDA-MB231 | Breast Cancer | 2.55 |
| This compound D | Various | Various Cancers | 0.01 - 10 |
| This compound U | HT-29 | Colon Cancer | 3.8 |
| This compound U analogue (1f) | HT-29 | Colon Cancer | 22 |
| N-Terminal Modified this compound (Natural Mep) | KB (MDR1-) | Human Epidermoid Carcinoma | 0.1 - 1.0 |
| N-Terminal Modified this compound (Natural Mep) | KB 8.5 (MDR1+) | Human Epidermoid Carcinoma | 1.0 - 10 |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Table 2: Tubulin Binding Affinity of Tubulysins
| Compound | Assay Method | Binding Constant (Ki) |
| This compound A | Competition with [³H]vinblastine | 3 µM |
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of this compound action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound compounds.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's molecular basis of potency.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To measure the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol (optional, as a polymerization enhancer)
-
Test compound (this compound) and control compounds (e.g., paclitaxel, vinblastine)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Thaw all reagents on ice. Keep the tubulin on ice at all times to prevent premature polymerization.
-
Prepare the tubulin polymerization buffer.
-
Prepare a working solution of GTP (e.g., 10 mM) in the polymerization buffer.
-
Prepare serial dilutions of the this compound compound and controls in the polymerization buffer.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the desired volume of polymerization buffer.
-
Add the test compound dilutions to the respective wells. Include vehicle control wells.
-
Add GTP to a final concentration of 1 mM.
-
The reaction is initiated by the addition of the tubulin solution to a final concentration of 2-3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Apoptotic Markers
Objective: To detect the activation of key proteins involved in the apoptotic pathway following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Look for an increase in cleaved (active) forms of caspases and PARP, and changes in the expression of Bcl-2 family proteins.
-
References
- 1. Synthesis and structure-activity relationship studies of novel this compound U analogues--effect on cytotoxicity of structural variations in the tubuvaline fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Tubulysin as a Lead Compound for Drug Discovery: A Technical Guide
Introduction
Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a broad spectrum of cancer cell lines.[1][2][3] Their profound anti-proliferative effects, often exceeding those of established microtubule-targeting agents like paclitaxel (B517696) and vinblastine (B1199706) by 20- to 1000-fold, have positioned them as highly promising lead compounds in oncology drug discovery.[3][4] A key therapeutic advantage is their ability to maintain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump.[1][5] Due to their extreme potency and narrow therapeutic window as standalone agents, tubulysins are primarily being developed as cytotoxic "payloads" for antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells while minimizing systemic toxicity.[1][6][7]
This technical guide provides an in-depth overview of tubulysins, covering their mechanism of action, structure-activity relationships (SAR), and application in ADCs. It also includes detailed experimental protocols for their evaluation and quantitative data on their biological activity.
Mechanism of Action
The primary molecular target of tubulysin is the tubulin heterodimer, the fundamental building block of microtubules.[1] The mechanism of action involves a potent and specific disruption of microtubule dynamics, leading to cell death.
-
Binding to Tubulin: Tubulysins bind with high affinity to the vinca (B1221190) alkaloid binding site on β-tubulin.[1][8] This interaction is noncompetitive with vinblastine, suggesting a distinct but overlapping binding pocket within the vinca domain.[4][8]
-
Inhibition of Polymerization: This binding potently inhibits the polymerization of tubulin dimers into microtubules and can induce the depolymerization of existing microtubules.[1][8] This action disrupts the dynamic instability required for proper microtubule function in critical cellular processes.[2]
-
Cell Cycle Arrest: The disruption of the microtubule network, particularly the mitotic spindle, activates the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M phase.[4][8]
-
Induction of Apoptosis: Prolonged mitotic arrest is an unsustainable state for the cell and triggers the intrinsic pathway of apoptosis, or programmed cell death, ensuring the elimination of the mitotically-arrested cancer cell.[1][2] Some evidence also points to an autophagy-mediated cell death pathway.[9]
Structure-Activity Relationship (SAR)
The this compound molecule is a tetrapeptide typically composed of four residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and a C-terminal tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut).[4][10] Extensive SAR studies have provided critical insights for designing analogs with improved potency, stability, and suitability for conjugation.[11][12]
-
N-Terminus (Mep): The amine group of the Mep residue is essential for potent biological activity.[4]
-
Isoleucine (Ile): Minor changes to this residue can significantly impact activity, especially against MDR-positive cell lines.[11]
-
Tubuvaline (Tuv): This central residue is a major determinant of potency.
-
C-11 Acetate (B1210297): The acetate group at the C-11 position is critical for high cytotoxicity. However, it is a site of metabolic instability, prone to hydrolysis by plasma esterases, which leads to a significant loss of activity.[11][13][14] Much research has focused on replacing this labile ester with more stable moieties like ethers, carbamates, or hindered esters to improve in vivo stability.[11][15]
-
N,O-acetal: The N,O-acetal group can be simplified (e.g., to an N-methyl group) without a complete loss of activity, leading to simplified "prethis compound" structures.[7]
-
-
C-Terminus (Tup/Tut): This position is a common site for modification to attach linkers for ADC development.[5][7] Introducing an amine handle on the phenyl ring allows for the installation of various linker chemistries without abolishing activity.[5]
Quantitative Biological Activity
Tubulysins and their analogs exhibit potent cytotoxic activity across a wide range of human cancer cell lines, with IC₅₀ (half-maximal inhibitory concentration) values often in the picomolar to low nanomolar range.
Table 1: In Vitro Cytotoxicity of Selected this compound Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| This compound D | Various | Various | 0.01 - 10 | [4] |
| This compound U | HT-29 | Colon Cancer | 3.8 | [12][16] |
| This compound U Analog (1f) | HT-29 | Colon Cancer | 22 | [12][16] |
| Analog Tb111 | MES-SA | Uterine Sarcoma | 0.04 | [17] |
| Analog Tb111 | HEK 293T | Kidney Cancer | 0.006 | [17] |
| Analog Tb111 | MES-SA-DX5 (MDR+) | Uterine Sarcoma | 1.54 |[17] |
Tubulysins in Antibody-Drug Conjugates (ADCs)
The high potency of tubulysins makes them ideal payloads for ADCs. An ADC combines the tumor-targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent via a chemical linker.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. Synthesis and structure–activity relationship studies of novel this compound U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Structure-activity relationships of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure–activity relationship studies of novel this compound U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure-activity relationship studies of novel this compound U analogues--effect on cytotoxicity of structural variations in the tubuvaline fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Tubulysin to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4] A key advantage of tubulysins is their potent activity against multidrug-resistant (MDR) cancer cell lines, making them highly attractive payloads for antibody-drug conjugates (ADCs).[2][5][6] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent, such as tubulysin, directly to tumor cells, thereby minimizing systemic toxicity.[2]
This document provides detailed protocols for the conjugation of this compound to a monoclonal antibody, focusing on the commonly employed thiol-maleimide chemistry. It also includes representative data on the characterization and efficacy of this compound-based ADCs and visual diagrams to illustrate the experimental workflow and the underlying mechanism of action.
Mechanism of Action of a this compound-Based ADC
This compound-based ADCs exert their cytotoxic effects through a multi-step process. The ADC first binds to a specific tumor-associated antigen on the surface of a cancer cell.[1] Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[1][7] Inside the lysosome, the linker connecting the this compound payload to the antibody is cleaved, releasing the active cytotoxic agent into the cytoplasm.[7] The released this compound then binds to tubulin, inhibiting its polymerization into microtubules.[3][8] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][9]
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for the conjugation of a this compound derivative to an antibody using thiol-maleimide chemistry. This process involves three main stages: antibody preparation and thiolation, conjugation with the this compound-linker, and purification of the resulting ADC.
Protocol 1: Antibody Preparation and Thiolation via Lysine (B10760008) Modification
This protocol describes the introduction of free thiol groups into the antibody by modifying lysine residues with 2-Iminothiolane (Traut's reagent).[1]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
2-Iminothiolane (2-IT, Traut's reagent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
Ellman's reagent for thiol quantification
Procedure:
-
Antibody Preparation:
-
Thiolation Reaction:
-
Purification of Thiolated Antibody:
-
Remove excess, unreacted 2-IT and buffer-exchange the thiolated antibody into fresh PBS using a desalting column.[1]
-
-
Quantification:
-
Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's reagent, following the manufacturer's protocol.
-
Protocol 2: Antibody Reduction of Interchain Disulfides
An alternative to lysine modification is the partial reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiols.[2][7]
Materials:
-
Monoclonal antibody (mAb) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.2-7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-10 mg/mL in PBS.[7]
-
-
Reduction Reaction:
-
Purification:
-
Remove excess TCEP by passing the reaction mixture through a desalting column, exchanging into a suitable conjugation buffer (e.g., PBS).
-
Protocol 3: Conjugation of this compound-Maleimide to Thiolated Antibody
This protocol describes the conjugation of a maleimide-activated this compound-linker construct to the thiolated antibody.[1]
Materials:
-
Thiolated or reduced monoclonal antibody
-
This compound-linker construct with a maleimide (B117702) group (e.g., mc-Val-Cit-PABC-maleimide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
N-acetylcysteine (for quenching)
Procedure:
-
Preparation of this compound-Linker:
-
Conjugation Reaction:
-
Quenching:
Protocol 4: Purification and Characterization of the ADC
Purification is essential to remove unconjugated drug-linker molecules, residual quenching agent, and other impurities.[1]
Materials:
-
Crude ADC reaction mixture
-
Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200)
-
PBS or other suitable elution buffer
Procedure:
-
Purification:
-
Equilibrate the SEC column with PBS.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute with PBS and collect the fractions corresponding to the high molecular weight peak, which represents the ADC.[1]
-
-
Characterization (DAR Determination):
-
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It can be determined using several methods, including:
-
UV/Vis Spectroscopy: By measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the this compound-linker, the average DAR can be calculated.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity, allowing for the determination of the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the intact ADC or its subunits, allowing for accurate DAR determination.[10][11]
-
-
Data Presentation
The following tables summarize representative quantitative data for this compound-based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of Anti-CD30 this compound ADCs
This table presents the 50% effective concentration (EC₅₀) of different anti-CD30 ADCs with a drug-to-antibody ratio (DAR) of 8 on a panel of CD30+ lymphoma cell lines, including multidrug-resistant (MDR+) strains.[5]
| Cell Line | Phenotype | ADC with Tub(OAc) (EC₅₀, ng/mL) | ADC with Tub(OEt) (EC₅₀, ng/mL) | ADC with Tub(OiVal) (EC₅₀, ng/mL) |
| L540cy | CD30+, MDR- | 1.3 | 1.1 | 1.2 |
| Karpas299 | CD30+, MDR- | 0.9 | 0.8 | 0.8 |
| DEL | CD30+, MDR- | 1.9 | 1.8 | 1.8 |
| L428 | CD30+, MDR+ | 1.2 | 1.1 | 1.1 |
| HL60/RV | CD30-, MDR+ | >1000 | >1000 | >1000 |
Data adapted from Burke et al., 2018.[5]
Table 2: In Vivo Efficacy of a this compound F ADC in a Gastric Cancer Xenograft Model
This table summarizes the anti-tumor activity of an anti-HER2 this compound F ADC in a N87 gastric cancer xenograft model in nude mice.[12]
| ADC Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Response (CR) |
| 1 mg/kg | qdx4 | Partial tumor regression | Not specified |
| 3 mg/kg | qdx4 | Partial tumor regression | Not specified |
| 10 mg/kg | qdx4 | Nearly complete tumor regression | Not specified |
Data adapted from BenchChem Application Notes.[12]
Table 3: Comparative In Vitro Potency of this compound M ADCs
This table shows the 50% inhibitory concentration (IC₅₀) of anti-CD30 this compound M ADCs with different linkers and DARs against various lymphoma cell lines.[13]
| Cell Line | Linker Type | DAR | IC₅₀ (ng/mL) |
| L540cy | Dipeptide | 4 | 0.7 |
| L540cy | Glucuronide | 4 | 0.7 |
| Karpas299 | Dipeptide | 4 | 0.6 |
| Karpas299 | Glucuronide | 4 | 0.5 |
| L428 (MDR+) | Dipeptide | 2 | 1.0 |
| L428 (MDR+) | Glucuronide | 2 | 1.0 |
| DELBVR (MDR+) | Dipeptide | 2 | 2.0 |
| DELBVR (MDR+) | Glucuronide | 2 | 2.0 |
| Ramos (CD30-) | Dipeptide | 4 | >1000 |
| Ramos (CD30-) | Glucuronide | 4 | >1000 |
Data adapted from Hamilton et al., 2021.[13]
Conclusion
The conjugation of tubulysins to monoclonal antibodies represents a powerful strategy for developing highly effective and targeted cancer therapies. The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound-based ADCs. Careful optimization of the conjugation chemistry, linker technology, and drug-to-antibody ratio is critical for achieving a stable, potent, and safe therapeutic agent. The provided data highlights the exceptional potency of these ADCs, particularly their ability to overcome multidrug resistance, underscoring their significant potential in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Tubulysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides of myxobacterial origin that have emerged as promising anticancer agents. Their primary mechanism of action involves the potent inhibition of tubulin polymerization by binding to the vinca (B1221190) domain of β-tubulin. This disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, arresting the cell cycle in the G2/M phase, and subsequently inducing apoptosis. A key therapeutic advantage of tubulysins is their ability to maintain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump.
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of Tubulysin and its analogues. The included assays are fundamental for determining cytotoxic potency, and elucidating the effects on cell cycle progression and apoptosis induction.
Data Presentation: In Vitro Cytotoxicity of Tubulysins
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound analogues across a range of cancer cell lines, demonstrating their potent anti-proliferative activity. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50) of this compound A
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1299 | Lung Carcinoma | 3 |
| HT-29 | Colon Carcinoma | 1 |
| A2780 | Ovarian Carcinoma | 2 |
| HCT-116 | Colon Carcinoma | 1.16 (±0.03) |
| A549 | Lung Carcinoma | Not specified |
| MDA-MB-231 | Breast Carcinoma | 2.55 |
| MCF-7 | Breast Carcinoma | 0.09 |
| KB-V1 | Multidrug-Resistant Cervical Cancer | 1.4 ng/mL |
| L929 (mouse) | Fibroblast | 0.07 ng/mL |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vitro Cytotoxicity (IC50) of this compound D and Other Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound D | Various | Various | 0.01 - 10 |
| This compound D | C26 | Murine Colon Carcinoma | 0.14 (± 0.3) |
| This compound Analogue 3 | C26 | Murine Colon Carcinoma | 20 (± 7.4) |
| This compound Analogue 111 | MES SA | Uterine Sarcoma | 0.040 |
| This compound Analogue 111 | HEK 293T | Human Embryonic Kidney Cancer | 0.006 |
| This compound Analogue 111 | MES SA DX | Multidrug-Resistant Uterine Sarcoma | 1.54 |
Data compiled from multiple sources.[4][5][6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced apoptosis.
General Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 pM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated negative control.
-
Harvest cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvest and Fixation:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is expected following this compound treatment.
-
Immunofluorescence Staining for Microtubule Disruption
This technique allows for the visualization of the microtubule network within cells, providing direct evidence of this compound's disruptive effect.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips to achieve 50-70% confluency.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS in the dark.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images to analyze the morphology of the microtubule network. A disrupted, depolymerized microtubule network is expected in this compound-treated cells compared to the well-defined filamentous network in control cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Tubulysin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of linker chemistry for the development of stable and potent Tubulysin-based Antibody-Drug Conjugates (ADCs). Tubulysins are a class of highly potent microtubule-inhibiting agents that have shown significant promise as payloads for ADCs.[1][2][3] A critical challenge in the development of this compound ADCs is the inherent instability of the C11-acetate group, which is crucial for their cytotoxic activity.[1][3][4][5] This document outlines strategies to enhance ADC stability and efficacy through advanced linker technologies and site-specific conjugation, providing detailed protocols for key experimental evaluations.
Key Concepts in this compound ADC Development
The successful design of a this compound ADC hinges on the careful selection of a linker that not only connects the cytotoxic payload to the monoclonal antibody but also ensures stability in circulation and efficient release at the tumor site.[1][2] The primary challenge with this compound payloads is the hydrolysis of the C11-acetate ester, which leads to a significant reduction in potency.[1][5]
Two key strategies to overcome this limitation are:
-
Advanced Linker Chemistry : Utilizing linkers that can protect the labile acetate (B1210297) group or employ specific release mechanisms within the target cell.[1]
-
Site-Specific Conjugation : Precisely attaching the this compound payload to specific sites on the antibody to achieve a homogeneous drug-to-antibody ratio (DAR) and improve pharmacokinetic properties.[3][4][6]
Linker Chemistry for Enhanced Stability
The choice of linker is paramount in protecting the this compound payload from premature degradation. Several types of linkers have been explored for this compound ADCs:
-
β-Glucuronidase-Cleavable Linkers : These linkers are designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[1][2] The hydrophilic nature of the glucuronide moiety can also enhance the solubility and reduce aggregation of the ADC.[1] Studies have demonstrated that a β-glucuronidase-cleavable linker can shield the C11-acetate of a this compound analog from hydrolysis, leading to improved in vivo activity compared to conventional dipeptide linkers.[3][4][6]
-
Protease-Cleavable Dipeptide Linkers : Linkers such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) are commonly used and are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[2] However, these may not offer sufficient protection for the labile C11-acetate group of this compound.[1]
-
Non-Cleavable Linkers : These linkers rely on the degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid complex.[2][7] While generally more stable in circulation, the resulting active metabolite may have reduced cell permeability and bystander killing effect.[2][8][9]
Data on Linker Performance
The following tables summarize key quantitative data from studies on this compound-based ADCs, highlighting the impact of different linkers and conjugation strategies on their stability and efficacy.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Configuration | Linker Type | Cell Line | IC50 (ng/mL) |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L540cy HL | 1.1 |
| αCD30-Glucuronide | Cleavable | L540cy HL | 1.2 |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L428 MDR+ HL | 0.3 |
| αCD30-Glucuronide | Cleavable | L428 MDR+ HL | 0.3 |
Data sourced from BenchChem Application Notes.[10]
Table 2: In Vivo Stability of this compound ADCs
| ADC Configuration | Linker Type | Time Point (in mouse plasma) | % Intact Acetate |
| DAR 2 Dipeptide | Cleavable | 96 hours | ~85% |
| DAR 2 Glucuronide | Cleavable | 96 hours | >95% |
| DAR 4 Dipeptide | Cleavable | 96 hours | ~60% |
| DAR 4 Glucuronide | Cleavable | 96 hours | >95% |
Data interpreted from graphical representations in relevant studies.[11]
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of stable this compound ADCs are provided below.
Protocol 1: Cysteine-Engineered Antibody Conjugation
This protocol describes the conjugation of a maleimide-functionalized this compound linker to a cysteine-engineered antibody.[1]
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated this compound linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: To a solution of the engineered mAb (e.g., 10 mg/mL), add a molar excess of TCEP solution. Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.[1]
-
Conjugation: Add the maleimide-activated this compound linker solution to the reduced antibody. The molar ratio of linker to antibody will depend on the desired DAR. Incubate the reaction mixture at room temperature for 1-2 hours.[1]
-
Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.[1]
-
Purification: Purify the ADC from the unconjugated drug-linker and other reactants using size-exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the potency of the this compound ADC against cancer cell lines.[1]
Materials:
-
Target-positive cancer cell line
-
Target-negative cancer cell line (for specificity control)
-
This compound ADC and control antibody
-
Cell culture medium and supplements
-
MTT solution
-
Solubilization buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the control ADC in complete culture medium. Remove the old medium from the cell plates and add the ADC dilutions. Include wells with medium only as a negative control. Incubate the plates for a period of 72-120 hours.[1]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]
Protocol 3: In Vivo ADC Stability Assay
This protocol outlines a general method for evaluating the stability of a this compound ADC in plasma, focusing on C11 acetate hydrolysis and linker cleavage.[5]
Materials:
-
This compound ADC
-
Plasma from a relevant species (e.g., human, mouse)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Plasma Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[1]
-
Immunoaffinity Capture: At each time point, take an aliquot of the plasma-ADC mixture and add it to the immunoaffinity capture beads. Incubate to allow the ADC to bind to the beads.[1]
-
Washing and Elution: Wash the beads with wash buffer to remove unbound plasma proteins. Elute the ADC using the elution buffer.[1]
-
Sample Preparation for LC-MS: Neutralize the eluted sample and add a reducing agent to separate the light and heavy chains of the antibody.
-
LC-MS Analysis: Analyze the sample using an LC-MS system to determine the drug-to-antibody ratio (DAR) and the percentage of intact versus deacetylated this compound payload over time.
Visualizations
This compound Mechanism of Action
Tubulysins exert their cytotoxic effects by inhibiting tubulin polymerization, which is essential for microtubule formation.[2][12][13] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2][12][13]
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for ADC Development and Evaluation
The development and evaluation of this compound ADCs follow a structured workflow, from initial conjugation to in vivo efficacy studies.
Caption: A typical experimental workflow for ADC development.
Logical Relationship of Linker Choice and ADC Stability
The selection of the linker has a direct impact on the stability of the this compound ADC, particularly concerning the hydrolysis of the C11-acetate group.
Caption: Linker chemistry's impact on this compound ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechinformers.com [biotechinformers.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Standard Operating Procedure for Tubulysin In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides of myxobacterial origin that have garnered significant interest as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).[1][2][3] Their exceptional potency, with IC50 values often in the low nanomolar to picomolar range, and their ability to overcome multi-drug resistance make them attractive candidates for targeted cancer therapies.[4][5][6] This document provides detailed application notes and protocols for conducting in vivo studies with Tubulysin and its conjugates to evaluate their therapeutic efficacy and toxicological profiles.
Mechanism of Action
Tubulysins exert their cytotoxic effects by potently inhibiting tubulin polymerization.[1][4][7] They bind to the vinca (B1221190) alkaloid domain on β-tubulin, leading to the disruption of microtubule dynamics.[1][4] This interference with the microtubule cytoskeleton results in the dissolution of the mitotic spindle, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis.[1][7][8] A key advantage of tubulysins is their retained high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump.[1][9]
Signaling Pathways
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events culminating in programmed cell death. The primary pathway involves the induction of apoptosis. Some studies also suggest an autophagy-mediated cell death pathway.[1]
Caption: Apoptotic signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical investigations of this compound and its conjugates. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound D | Various | 0.01 - 10 | [9] |
| This compound Analogue 3 | C26 | 20 ± 7.4 | [10] |
| This compound D | C26 | 0.14 ± 0.3 | [10] |
| Tub(OAc) | L540cy | Data not specified | [11] |
| Tub(OH) | L540cy | 70- to 1,000-fold less potent than Tub(OAc) | [11] |
| Tub(OEt) | L540cy | Similar to Tub(OAc) | [11] |
| Tub(OiVal) | L540cy | Similar to Tub(OAc) | [11] |
Table 2: In Vivo Efficacy of this compound Conjugates
| Compound/Conjugate | Tumor Model | Animal Model | Dose and Schedule | Efficacy Outcome | Reference |
| Folate-Tubulysin (EC1456) | FR-positive xenografts | Nude mice | Various | 100% cures | [12] |
| Folate-Tubulysin (EC0305) | Human nasopharyngeal | Nude mice | 1 µmol/kg, TIW for 2 weeks | 100% cures | [13] |
| This compound Analogue-Dendrimer Conjugate | C26 colon carcinoma | Balb/C mice | 165 mg analogue 3/kg | 172% tumor growth delay, 3/8 mice tumor-free | [10] |
| DX126-262 (anti-HER2 ADC) | BT-474 | BALB/c nude mice | 5 mg/kg | T/C% = 6.8% | [14] |
| Kadcyla (T-DM1) | BT-474 | BALB/c nude mice | 5 mg/kg | T/C% = 49.3% | [14] |
Table 3: In Vivo Maximum Tolerated Dose (MTD) of this compound and Conjugates
| Compound/Conjugate | Animal Model | MTD | Dosing Schedule | Reference |
| This compound A | Nude Mice | 0.05 mg/kg | Not Specified | [15] |
| Folate-Tubulysin (EC0531) | Dogs with iUC | 0.26 mg/kg | Intravenously, every two weeks | [15] |
| This compound Analog | C26 Tumor-Bearing Mice | < 20 mg/kg | Single Dose | [15] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a this compound compound or conjugate in a subcutaneous xenograft mouse model.
Caption: Standard preclinical experimental workflow for evaluating this compound ADCs.
Materials:
-
Selected cancer cell line (e.g., NCI-N87, BT-474)[2]
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)[2]
-
Syringes and needles (27-30 gauge)
-
This compound compound/conjugate, vehicle control, and any comparator agents
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.[2]
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL).[2]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Reconstitute the this compound compound/conjugate and control articles in the appropriate vehicle to the desired concentration.
-
Administer the treatment to the mice via the planned route (e.g., intravenous tail vein or intraperitoneal injection) and schedule (e.g., single dose, once weekly for 3 weeks).[2]
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[2][4]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[2]
-
Observe the mice for any other clinical signs of toxicity.
-
The study concludes when tumors in the control group reach a predetermined size or at a specified time point.
-
Efficacy is reported as Tumor Growth Inhibition (TGI) or as T/C % (mean tumor volume of treated group / mean tumor volume of control group x 100).[4]
-
Protocol 2: Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Commercially available tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound compound
-
Known tubulin stabilizer (e.g., paclitaxel) as a positive control
-
Known tubulin inhibitor (e.g., vinblastine) as a negative control
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the this compound compound.
-
Include wells for positive and negative controls.
-
-
Initiation and Monitoring:
-
Initiate the polymerization reaction by adding purified tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.[4]
-
Toxicity and Safety Considerations
-
High Systemic Toxicity: Unconjugated Tubulysins are extremely potent and can lead to significant systemic toxicity, resulting in a narrow therapeutic window.[6][15] This necessitates careful dose selection and often requires targeted delivery strategies such as ADCs or SMDCs.
-
Hepatotoxicity: Liver toxicity is a known concern for tubulysins.[8][14] At the end of an in vivo study, blood can be collected for analysis of liver enzymes (e.g., ALT, AST), and liver tissue can be collected for histopathological examination.[8]
-
Formulation: Due to likely poor aqueous solubility, Tubulysins may require a specific vehicle for in vivo administration, such as a formulation containing DMSO, PEG300, and Tween-80.[8]
The in vivo evaluation of this compound and its conjugates is a critical step in their preclinical development. By utilizing well-characterized xenograft models and adhering to robust experimental protocols, researchers can obtain valuable data on the efficacy and therapeutic potential of these promising anti-cancer agents. Careful consideration of the inherent toxicity of Tubulysins and the implementation of targeted delivery strategies are paramount to successfully translating their potent in vitro activity into effective and safe cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemotherapeutic Evaluation of a Novel Synthetic this compound Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vivo structural activity and optimization studies of folate-tubulysin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Formulating Tubulysin for Animal Dosing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest in oncology research.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This high potency makes Tubulysins and their analogs attractive payloads for antibody-drug conjugates (ADCs).[3] However, their therapeutic potential is coupled with challenges in formulation due to their complex structure and poor aqueous solubility.[1][3]
These application notes provide detailed protocols for the formulation of Tubulysin for in vivo animal studies, addressing the challenges of its hydrophobic nature to ensure consistent and reliable dosing for preclinical research.
Physicochemical Properties and Formulation Challenges
This compound and its derivatives are complex tetrapeptides with limited solubility in aqueous solutions.[1] This necessitates the use of co-solvents and excipients to achieve a stable and injectable formulation suitable for animal administration. The primary goal is to create a clear, homogenous solution that can be safely administered systemically (e.g., intravenously or intraperitoneally) without causing precipitation or immediate toxicity from the vehicle itself.
Key formulation considerations include:
-
Solubility: Tubulysins are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1]
-
Stability: The formulation must maintain the chemical integrity of the this compound molecule, particularly the C11-acetate ester, which is crucial for its cytotoxic activity.[4]
-
Toxicity: The concentration of organic solvents, such as DMSO, should be minimized in the final injection volume to avoid vehicle-related toxicity in animals.[3]
Formulation Protocols for Free this compound
For studies involving "free" (unconjugated) this compound, a multi-component vehicle system is commonly employed to overcome its poor water solubility.
Protocol 1: Standard Co-Solvent Vehicle
This protocol describes a widely used vehicle for poorly soluble compounds for parenteral administration in animal models.[3]
Materials:
-
This compound (e.g., this compound E, this compound IM-2)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing or sonication.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding the components in the specified ratios. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Final Formulation: To prepare the final injection solution, add the required volume of the this compound/DMSO stock solution to the pre-mixed vehicle components (PEG300, Tween-80, and saline).
-
Mixing: Vortex the final solution thoroughly after the addition of each component to ensure a clear and homogenous mixture.
-
Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation or immiscibility. It is crucial to perform small-scale pilot formulations to confirm solubility and stability before preparing larger batches for animal studies.[1]
Quantitative Data Summary: Example Vehicle Compositions
| Component | Formulation 1 |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Note: The final concentration of DMSO should ideally be kept below 10% to minimize toxicity.[3]
Experimental Workflow for Free this compound Formulation
Caption: Workflow for the formulation of free this compound for animal dosing.
Formulation of this compound-Based Antibody-Drug Conjugates (ADCs)
For this compound ADCs, the formulation process is typically simpler as the conjugation to a large antibody molecule often improves the overall solubility characteristics. The final formulation buffer is chosen to maintain the stability of the ADC.
Protocol 2: Formulation of Purified this compound ADCs
This protocol outlines the final formulation step after the synthesis and purification of a this compound ADC.
Materials:
-
Purified this compound ADC
-
Sterile formulation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Buffer Exchange: During the final purification step of the ADC (e.g., by size-exclusion chromatography or tangential flow filtration), exchange the buffer to the desired formulation buffer.[5]
-
Concentration Adjustment: Adjust the concentration of the ADC to the target concentration for dosing using the formulation buffer.
-
Sterile Filtration: If necessary, sterile-filter the final ADC solution using a 0.22 µm syringe filter.
-
Storage: Store the formulated ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage) until use.
Quantitative Data Summary: Common ADC Formulation Buffer
| Component | Concentration | pH |
| Sodium Chloride | 137 mM | 7.4 |
| Potassium Chloride | 2.7 mM | |
| Disodium Phosphate | 10 mM | |
| Monopotassium Phosphate | 1.8 mM |
Experimental Workflow for this compound ADC Preparation and Formulation
Caption: General workflow for the synthesis and formulation of a this compound ADC.
Administration Routes in Animal Models
The choice of administration route depends on the experimental design and the pharmacokinetic profile being investigated. Common routes for systemic delivery of this compound formulations in mice include:
-
Intravenous (IV) Injection: Typically administered via the lateral tail vein, providing immediate and complete systemic exposure.[3]
-
Intraperitoneal (IP) Injection: A common route for administering substances into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Used for slower, more sustained absorption.
Maximum Administration Volumes and Needle Sizes for Mice
| Route | Max Volume (mL) | Needle Gauge |
| Intravenous (Tail Vein) | 0.2 | 27-30 |
| Intraperitoneal | 1.0 | 25-27 |
| Subcutaneous | 0.5 - 1.0 | 25-27 |
Safety and Handling
Tubulysins are highly potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a designated containment facility or a chemical fume hood. All waste materials should be disposed of in accordance with institutional guidelines for cytotoxic waste.
Conclusion
The successful formulation of this compound for animal dosing is critical for obtaining reliable and reproducible results in preclinical studies. Due to its inherent hydrophobicity, a carefully prepared co-solvent system is essential for administering the free drug. For this compound-based ADCs, the formulation is generally more straightforward, focusing on maintaining the stability of the conjugate in a suitable buffer. By following these detailed protocols, researchers can effectively prepare this compound formulations for in vivo evaluation of their therapeutic potential.
References
Application Notes and Protocols: A Step-by-Step Guide to Tubulysin-Monoclonal Antibody Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulysins are a class of highly potent cytotoxic peptides, originally isolated from myxobacteria, that have emerged as compelling payloads for antibody-drug conjugates (ADCs).[1][2] Their potent antimitotic activity, which involves the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis.[1][3] A key advantage of tubulysins is their ability to retain high potency against multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming drug resistance in cancer therapy.[1][4][5]
The successful development of a Tubulysin-based ADC relies on a meticulously designed conjugation strategy, encompassing the choice of the monoclonal antibody (mAb), the linker chemistry, and the specific conjugation site.[1] This document provides a detailed guide to the chemistry, protocols, and characterization of this compound-monoclonal antibody conjugates.
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is initiated by the targeted delivery of the cytotoxic payload to cancer cells. The general mechanism involves several steps:
-
Binding: The ADC's monoclonal antibody binds to a specific tumor-associated antigen on the surface of a cancer cell.[6]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[6]
-
Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[6]
-
Payload Release: Inside the lysosome, the linker is cleaved by enzymes (for cleavable linkers) or the antibody is degraded, releasing the active this compound payload into the cytoplasm.[6]
-
Tubulin Inhibition: The released this compound binds to the vinca (B1221190) domain of β-tubulin, potently inhibiting its polymerization into microtubules.[1][7] This action disrupts microtubule dynamics, leading to the collapse of the mitotic spindle.[1][3]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.[5][7]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[7][8]
Caption: Mechanism of action of a this compound-based ADC.
Core Principles of Conjugation Chemistry
The stability and efficacy of a this compound ADC are highly dependent on the linker and the method of conjugation.
-
Linker Selection: The linker must be stable in systemic circulation to prevent premature drug release but allow for efficient cleavage within the target cell.[1]
-
Cleavable Linkers: These are the most common type and include protease-cleavable linkers (e.g., valine-citrulline), which are cleaved by lysosomal enzymes like cathepsin B, and β-glucuronidase-cleavable linkers.[6][9] Glucuronide linkers have been shown to protect against the hydrolysis of labile groups on the this compound payload, such as the C11 acetate (B1210297) on this compound M, improving in vivo activity.[9][10]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release a payload-linker-amino acid complex.[1]
-
-
Conjugation Site: The site of conjugation on the antibody affects the ADC's homogeneity, stability, and pharmacokinetics.
-
Cysteine Conjugation: This common method involves the partial reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiols for conjugation. This typically results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[11] Alternatively, cysteines can be engineered into the antibody backbone (e.g., S239C) to produce homogeneous, site-specific ADCs with improved stability and in vivo activity.[12]
-
Lysine (B10760008) Conjugation: Conjugation to the ε-amino groups of lysine residues is another option, but it can lead to a highly heterogeneous product due to the large number of available lysines.
-
-
Drug-to-Antibody Ratio (DAR): The DAR represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is critical; a low DAR may result in insufficient potency, while a high DAR can negatively impact pharmacokinetics, leading to faster clearance and potential aggregation.[9][12] A DAR of 2 to 4 is often targeted for optimal performance.[9][12]
Experimental Workflow for this compound ADC Production
The overall process for creating and validating a this compound ADC involves several distinct stages, from preparation of the components to final characterization.
Caption: General experimental workflow for this compound-ADC production.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of a this compound derivative to an antibody via cysteine residues using a maleimide-containing linker.
This protocol generates reactive thiol groups in the antibody's hinge region.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).
-
Desalting columns (e.g., PD-10).
-
PBS, pH 7.2, degassed.
Procedure:
-
Adjust the concentration of the mAb solution to 5-10 mg/mL in PBS.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact ratio may require optimization for the specific mAb.[11]
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[13]
-
Immediately after incubation, remove excess TCEP and perform a buffer exchange into degassed PBS, pH 7.2, using a desalting column.
-
Determine the concentration of the thiolated antibody using UV absorbance at 280 nm.
-
(Optional) Quantify the number of free thiols per antibody using Ellman's reagent to confirm successful reduction.[4]
This protocol describes the conjugation of a maleimide-activated this compound-linker construct to the thiolated antibody.
Materials:
-
Thiolated mAb from Protocol 1.
-
Maleimide-activated this compound-linker construct.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching reagent: N-acetylcysteine solution (e.g., 100 mM).
Procedure:
-
Prepare a stock solution (e.g., 10 mM) of the maleimide-activated this compound-linker construct by dissolving it in a minimal amount of DMSO.[11]
-
Add the this compound-linker solution to the thiolated antibody solution. A molar excess of 5-10 moles of the linker construct per mole of antibody is a typical starting point.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[4][11]
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide (B117702) linker) and incubate for 30 minutes at room temperature.[13]
Purification is essential to remove unconjugated payload, excess reagents, and to separate ADC species.
A. Size-Exclusion Chromatography (SEC)
-
Purpose: To remove unconjugated this compound-linker, quenching reagent, and to assess the level of aggregation.[14]
-
Typical System: HPLC system with a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[14]
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[14]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the crude ADC sample.
-
Monitor elution at 280 nm. Aggregates elute first, followed by the monomeric ADC, and finally smaller, unconjugated species.[14]
-
Collect the fraction corresponding to the monomeric ADC.
-
B. Hydrophobic Interaction Chromatography (HIC)
-
Purpose: To separate ADC species with different DARs (e.g., DAR0, DAR2, DAR4). The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody.[14]
-
Typical System: HPLC system with a HIC column.
-
Mobile Phase A (Binding): High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[14]
-
Mobile Phase B (Elution): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).[14]
-
Procedure:
A. DAR Determination
-
The average DAR can be calculated from the HIC chromatogram by determining the relative peak area of each DAR species.[14]
-
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for a more precise determination of the DAR and the distribution of drug species.
B. In Vitro Cytotoxicity Assay
-
Purpose: To determine the potency (IC50) of the ADC on target cancer cells.
-
Procedure:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to attach overnight.[13]
-
Treat the cells with serial dilutions of the purified this compound ADC for 72-120 hours.[11][13]
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value, which is the ADC concentration that inhibits cell growth by 50%.[11]
-
Representative Quantitative Data
The following tables summarize typical data for this compound-based ADCs. Actual values will vary based on the specific antibody, linker, payload, and cell line used.
Table 1: In Vitro Cytotoxicity of a Representative this compound ADC
| Cell Line | Target Antigen | IC50 (ng/mL) | Citation(s) |
|---|---|---|---|
| L428 | CD30+ (MDR+) | 1.5 - 5.0 | [9][15] |
| Karpas299 | CD30+ | 0.1 - 1.0 | [15] |
| Ramos | CD30- | >1000 |[12] |
Table 2: Characterization Parameters for a Typical this compound ADC
| Parameter | Method | Typical Value | Citation(s) |
|---|---|---|---|
| Average DAR | HIC / LC-MS | 3.5 - 4.5 | [16] |
| Monomer Purity | SEC | >95% | [14] |
| Aggregates | SEC | <5% | [14] |
| Free Drug Level | Reversed-Phase HPLC | <1% |[14] |
Conclusion
The conjugation of this compound to monoclonal antibodies produces highly potent ADCs with the potential to treat a variety of cancers, including those resistant to standard therapies. Success in developing these complex biotherapeutics requires careful optimization of the linker chemistry, conjugation strategy, purification process, and analytical characterization. The protocols and principles outlined in this guide provide a solid foundation for researchers entering this promising field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
Characterization of Tubulysin: A Guide to HPLC and MS Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Tubulysins and their antibody-drug conjugates (ADCs) using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Tubulysins are a class of highly potent cytotoxic peptides that function by inhibiting tubulin polymerization, making them valuable payloads for ADCs in targeted cancer therapy.[1][2] Robust and precise analytical methods are imperative for ensuring the quality, stability, and efficacy of these complex biotherapeutics.[1][3]
Introduction to Tubulysin and its Analytical Challenges
Tubulysins are tetrapeptides known for their picomolar potency against a wide array of cancer cell lines.[1] Their mechanism of action involves binding to the vinca (B1221190) domain of tubulin, which leads to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[1] A significant advantage of tubulysins is their ability to overcome multidrug resistance.[1]
When conjugated to a monoclonal antibody (mAb), this compound forms an ADC designed for selective delivery to tumor cells, thereby minimizing systemic toxicity.[1] The analytical characterization of this compound and its ADCs is complicated by the heterogeneity of the conjugates and potential degradation pathways, such as deacetylation and deconjugation.[1] A multi-faceted analytical approach is therefore essential to fully characterize these molecules, assessing purity, concentration, drug-to-antibody ratio (DAR), stability, and potency.[1]
Chromatographic Techniques for this compound Analysis
HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for the separation and quantification of this compound, its analogues, and ADC species.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC)
RP-HPLC is a powerful technique for assessing the purity of the this compound payload and for analyzing the ADC after specific sample preparation steps.[1][4] It separates molecules based on their hydrophobicity.[1][4]
Application:
-
Purity assessment of synthetic this compound analogues.[1][4]
-
Quantification of unconjugated (free) payload in the final ADC product.[5]
Workflow for RP-HPLC Analysis:
Caption: General workflow for RP-HPLC analysis of this compound.
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique used to determine the DAR distribution of ADCs.[1][4] It separates proteins based on their surface hydrophobicity.[1][4] The conjugation of a hydrophobic payload like this compound increases the antibody's hydrophobicity, allowing for the separation of species with different DARs.[1]
Application:
Workflow for DAR Analysis by HIC:
Caption: Workflow for DAR analysis by HIC.[1]
Mass Spectrometry Techniques for this compound Characterization
Mass spectrometry is a crucial tool for the structural characterization and quantification of this compound and its conjugates, providing information on molecular weight, payload identity, and post-translational modifications.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC/UPLC with the high sensitivity and specificity of mass spectrometry.[1][6]
Application:
-
Quantification of total and conjugated this compound.[1]
-
Identification of metabolites.[1]
-
Characterization of in vivo biotransformations.[1]
High-Resolution Accurate-Mass (HRAM) MS
HRAM MS systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, provide high mass accuracy and resolution.[1] This enables the detailed characterization of intact ADCs and their subunits.[1]
Application:
-
In-depth characterization of in vivo biotransformations, such as deacetylation.[1]
-
Precise mass determination of different ADC species for DAR confirmation.[5]
Experimental Protocols
Protocol for Purity Assessment by RP-HPLC
This protocol is designed for the purity assessment of a synthetic this compound analogue.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50% Acetonitrile/Water |
Protocol for DAR Analysis by HIC
This protocol outlines the determination of the average DAR and DAR distribution of a this compound ADC.[1]
| Parameter | Condition |
| HPLC System | HPLC system with a UV detector |
| Column | TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dilute ADC sample in Mobile Phase A |
Data Analysis:
-
Equilibrate the HIC column with Mobile Phase A.[1]
-
Inject the this compound ADC sample.[1]
-
Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.[1]
-
Monitor the elution profile at 280 nm.[1]
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR by taking the weighted average of the different species.
Protocol for ADC Stability Analysis by RP-UPLC-MS
This protocol is designed to assess the in vitro stability of a this compound ADC, specifically monitoring for deacetylation.[1]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| MS System | Q-TOF Mass Spectrometer (e.g., Waters Xevo G2-S QTOF) |
| Column | C4 column (e.g., ACQUITY UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 500-4000 m/z |
Experimental Procedure:
-
Incubate the this compound ADC in mouse plasma at 37°C.[1]
-
At designated time points (e.g., 3 and 7 days), take aliquots of the plasma.[1]
-
Purify the ADC from the plasma using an anti-human capture affinity resin.[1]
-
Wash the bound samples with a high-salt wash buffer (e.g., 0.5 M NaCl).[7]
-
Elute the ADC using a low pH elution buffer (e.g., 50 mM glycine, pH 3.0).[7]
-
Deglycosylate the eluted samples using PNGase F.[1]
-
Reduce the deglycosylated ADC with 5 mM Dithiothreitol (DTT).[1]
-
Analyze the reduced light and heavy chain species by RP-UPLC-MS.[1]
Workflow for ADC Stability Analysis:
Caption: Workflow for ADC stability analysis.[1]
Protocol for Quantification of Free this compound in Plasma by LC-MS/MS
This protocol describes the quantification of free (unconjugated) this compound and its deacetylated metabolite in human plasma.[1]
| Parameter | Condition |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer |
| Column | C18 column (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or shallow gradient depending on separation |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Procedure:
-
Spike plasma samples with an internal standard.[1]
-
Precipitate plasma proteins by adding ice-cold methanol (B129727) and centrifuge.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness.[1]
-
Reconstitute the residue in the initial mobile phase.[1]
-
Inject the sample onto the LC-MS/MS system.[1]
-
Perform quantification using MRM, monitoring specific precursor-to-product ion transitions for this compound, its metabolite, and the internal standard.[1]
-
Generate a calibration curve using analytical standards to quantify the concentrations in the unknown samples.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data obtained during the characterization of this compound and its ADCs.
Table 1: Representative RP-HPLC Purity Data for a this compound Analogue
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 98.2 | This compound Analogue |
| 2 | 10.8 | 1.1 | Impurity 1 |
| 3 | 14.2 | 0.7 | Impurity 2 |
Table 2: Representative HIC Data for a this compound ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 15.2 | 5.3 |
| DAR2 | 18.9 | 25.8 |
| DAR4 | 21.5 | 50.1 |
| DAR6 | 23.8 | 15.6 |
| DAR8 | 25.7 | 3.2 |
| Average DAR | 3.9 |
Table 3: Representative LC-MS Data for ADC Stability in Plasma
| Time Point (days) | Intact ADC (%) | Deacetylated ADC (%) |
| 0 | 100 | 0 |
| 3 | 85 | 15 |
| 7 | 68 | 32 |
Signaling Pathways and Degradation
Major Degradation Pathways of this compound ADCs:
Caption: Major degradation pathways of this compound ADCs.[1]
The deacetylation of the this compound payload is a critical degradation pathway that leads to a significant reduction in cytotoxic potency.[3] Additionally, premature cleavage of the linker can release the free payload into circulation, potentially causing off-target toxicity.[3] Monitoring these degradation pathways is crucial for the development of stable and effective this compound ADCs.
References
Application of Tubulysin in Targeted Cancer Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of exceptionally potent tetrapeptide cytotoxins of myxobacterial origin that have garnered significant interest as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs).[1][2] Their primary mechanism of action is the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3][4] A key therapeutic advantage of tubulysins is their ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump.[1][5][6] These properties make tubulysins and their analogues highly attractive payloads for targeted delivery to cancer cells via ADCs, aiming to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[5][7][]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation and application of tubulysin-based therapeutics in cancer research.
Mechanism of Action
Tubulysins exert their potent cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[9] By binding to the vinca (B1221190) domain of β-tubulin, tubulysins inhibit tubulin polymerization and induce the depolymerization of existing microtubules.[1][9] This disruption of microtubule dynamics leads to the collapse of the cytoskeleton and the mitotic machinery, activating the spindle assembly checkpoint and halting the cell cycle at the G2/M transition.[4][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][10] Some studies also suggest that tubulysins can induce apoptosis through an autophagy-mediated pathway.[10]
Figure 1: Mechanism of action of a this compound-based ADC.
Data Presentation
The following tables summarize the in vitro cytotoxicity of various this compound analogues and their corresponding ADCs across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound A | MCF-7 | Breast Cancer | 0.09 | [11] |
| This compound A | A549 | Lung Cancer | 0.58 | [11] |
| This compound A | HCT-116 | Colon Cancer | 0.28 | [11] |
| This compound D | Various | Various Cancers | 0.01 - 10 | [5][11] |
| This compound M (Tub(OAc)) | L540cy | Hodgkin Lymphoma | ~0.1 | [12] |
| Tub(OEt) | L540cy | Hodgkin Lymphoma | ~0.1 | [12] |
| Tub(OiVal) | L540cy | Hodgkin Lymphoma | ~0.1 | [12] |
| Deacetylated this compound M (Tub(OH)) | L540cy | Hodgkin Lymphoma | >10 | [12] |
| KEMTUB10 | MCF7 | Breast Cancer | 2.2 | [13] |
| KEMTUB10 | MDA-MB-231 | Breast Cancer | 1.8 | [13] |
Table 2: In Vitro Cytotoxicity (EC50) of this compound-based ADCs
| ADC | Target | Cell Line | EC50 (ng/mL) | Reference |
| αCD30-Gluc-Tub(OAc) | CD30 | L540cy | 2.5 | [12] |
| αCD30-Gluc-Tub(OEt) | CD30 | L540cy | 1.9 | [12] |
| αCD30-Gluc-Tub(OiVal) | CD30 | L540cy | 1.9 | [12] |
| αCD30-Gluc-Tub(OAc) | Karpas299 | ALCL | 2.0 | [12] |
| αCD30-Gluc-Tub(OEt) | CD30 | Karpas299 | 1.6 | [12] |
| αCD30-Gluc-Tub(OiVal) | CD30 | Karpas299 | 1.4 | [12] |
| Trastuzumab-Tubulysin | HER2 | N87 | Potent Activity | [14] |
| Trastuzumab-Tubulysin | HER2 | BT474 | Potent Activity | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to determine the concentration of a this compound analogue or ADC that inhibits cell growth by 50% (IC50 or EC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound analogue or ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound or ADC in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[12]
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
XTT Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-24 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/EC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a this compound-based ADC in a mouse xenograft model.[15][16]
Figure 2: Workflow for a typical in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Selected cancer cell line
-
Sterile PBS
-
Matrigel (optional)
-
This compound ADC and vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Harvest cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel to improve tumor take rate. Subcutaneously inject 5-10 million cells into the flank of each mouse.[15][17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, this compound-ADC at different dose levels). Administer the treatments via an appropriate route (e.g., intravenous injection).[17]
-
Efficacy Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of systemic toxicity.[15][17]
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Note any complete or partial tumor regressions.
Protocol 3: In Vitro Bystander Effect Assay
This assay quantifies the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.[12][18]
Figure 3: Logical diagram of the bystander effect.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (engineered to express a reporter like GFP or luciferase)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC and control ADCs
-
Plate reader for fluorescence or luminescence
Procedure:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cells in a 96-well plate at a 1:1 ratio.[12]
-
ADC Treatment: After allowing cells to adhere, treat the co-cultures with serial dilutions of the this compound ADC and control ADCs.
-
Incubation: Incubate the plates for 96 hours.[12]
-
Quantification of Bystander Killing: Measure the viability of the antigen-negative cells by detecting the reporter signal.
-
Data Analysis: Normalize the signal from the treated wells to the untreated co-culture wells to determine the percentage of viable bystander cells. Calculate the EC50 for the bystander killing effect.
Conclusion
Tubulysins represent a highly promising class of payloads for the development of next-generation ADCs. Their exceptional potency, particularly against drug-resistant cancer cells, offers the potential for significant therapeutic benefit.[2][6] The successful application of tubulysins in targeted cancer therapy relies on a thorough understanding of their mechanism of action and the careful execution of preclinical in vitro and in vivo studies. The protocols and data presented herein provide a foundational guide for researchers to explore and harness the therapeutic potential of this compound-based conjugates. Further research into linker technology, site-specific conjugation, and the optimization of this compound analogues will continue to advance this exciting area of cancer therapy.[14][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assay of Tubulysin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides of myxobacterial origin that have emerged as promising anticancer agents.[1] Their primary mechanism of action involves the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[2][3] Due to their exceptional potency, often in the nanomolar to picomolar range, and their efficacy against multi-drug resistant (MDR) cancer cell lines, tubulysins are of significant interest as payloads for antibody-drug conjugates (ADCs).[4][5]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Tubulysin compounds using a standard colorimetric method, the MTT assay. Additionally, it includes a summary of cytotoxicity data for various this compound analogues and a diagram of the key signaling pathway involved in their mechanism of action.
Data Presentation
The cytotoxic activity of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of several this compound analogues against various human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound A | MCF-7 | Breast Cancer | 0.09 | [1] |
| This compound A | A549 | Lung Cancer | 0.58 | [1] |
| This compound A | HCT-116 | Colon Cancer | 0.28 | [1] |
| This compound A | MDA-MB-231 | Breast Cancer | 2.55 | [1] |
| This compound D | Various | Various Cancers | 0.01 - 10 | [1] |
| This compound M | BJAB | Lymphoma | 0.12 | [1] |
| KEMTUB10 | MCF-7 | Breast Cancer | Potent (exact value not specified) | [6] |
| KEMTUB10 | MDA-MB-231 | Breast Cancer | Potent (exact value not specified) | [6] |
Note: IC50 values can vary between different studies and experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
A widely used method for assessing the in vitro cytotoxicity of anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[8]
MTT Cytotoxicity Assay Protocol
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT-116)[7]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[7]
-
This compound compounds (and vehicle control, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][11]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.[7]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include wells with vehicle-treated cells as a negative control and wells with medium only as a blank control.[12]
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).[12]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 2-4 hours at 37°C.[7][13]
-
After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][13]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to reduce background.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound compounds using the MTT assay.
Signaling Pathways
Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of signaling events culminating in apoptosis.[3][14] The binding of Tubulysins to the vinca (B1221190) domain of β-tubulin inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[2] This disruption of the microtubule network activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis.[3] This process often involves the upregulation of the pro-apoptotic protein Bim and the tumor suppressor p53, as well as the phosphorylation of the anti-apoptotic protein Bcl-2.[2][6] Some studies also indicate that this compound A can induce apoptosis through an autophagy-mediated pathway, involving the activation of cathepsin B and the subsequent release of cytochrome c from the mitochondria.[1][15]
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Tubulysin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides derived from myxobacteria that have garnered significant interest as potential anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the analysis of Tubulysin-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis.
The protocols outlined herein focus on the use of Annexin V and Propidium Iodide (PI) dual staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] This method allows for the quantitative assessment of apoptosis, providing valuable data for researchers in oncology, pharmacology, and drug development.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its potent antimitotic effects by binding to the vinca-domain of β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of existing microtubules.[1][5] This disruption of the microtubule network activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][6] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, activation of caspases, and ultimately, cell death.[2][7][8]
Quantitative Data Summary
The following tables provide representative data on the dose- and time-dependent induction of apoptosis in a cancer cell line treated with this compound A, as measured by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound A at 24 Hours
| This compound A Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 80.5 ± 3.5 | 12.3 ± 1.8 | 7.2 ± 1.1 | 19.5 ± 2.9 |
| 5 | 55.1 ± 4.2 | 25.8 ± 2.5 | 19.1 ± 2.3 | 44.9 ± 4.8 |
| 10 | 30.7 ± 3.9 | 40.2 ± 3.1 | 29.1 ± 2.8 | 69.3 ± 5.9 |
| 50 | 15.3 ± 2.8 | 45.5 ± 4.0 | 39.2 ± 3.5 | 84.7 ± 7.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Induction of Apoptosis by 10 nM this compound A
| Time Point (Hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 70.4 ± 4.5 | 18.9 ± 2.2 | 10.7 ± 1.5 | 29.6 ± 3.7 |
| 24 | 30.7 ± 3.9 | 40.2 ± 3.1 | 29.1 ± 2.8 | 69.3 ± 5.9 |
| 48 | 10.2 ± 2.5 | 35.1 ± 3.8 | 54.7 ± 5.1 | 89.8 ± 8.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow for its analysis.
Signaling pathway of this compound-induced apoptosis.
Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or its analogue)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water. Keep on ice.
Cell Treatment Protocol
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Annexin V/PI Staining Protocol
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
For suspension cells, collect the entire cell suspension.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a fresh microcentrifuge tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
-
Flow Cytometry Analysis:
Data Analysis
-
Acquire data using appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Set up quadrants based on the single-stain and unstained controls to distinguish four cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris and may be excluded from the main analysis gate)
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of Fluorescently-Labeled Tubulysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that function by inhibiting tubulin polymerization, a critical process for cell division.[1] This potent anti-mitotic activity makes them attractive payloads for antibody-drug conjugates (ADCs) in cancer therapy.[2][3] The ability to visualize the biodistribution, tumor targeting, and pharmacokinetics of Tubulysin non-invasively in real-time would be a valuable tool in the preclinical development of this compound-based therapeutics. Fluorescently labeling this compound enables its direct visualization in vivo using optical imaging techniques.[][5]
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of a this compound analog and its subsequent use in in vivo imaging studies.
Mechanism of Action of this compound
Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics. They bind to the vinca (B1221190) alkaloid site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This leads to the depolymerization of existing microtubules, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, induction of apoptosis.[1][7][8] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump.[6]
Figure 1: Mechanism of action of fluorescently-labeled this compound.
Applications of Fluorescently-Labeled this compound in In Vivo Imaging
The use of fluorescently-labeled this compound in preclinical in vivo imaging studies offers several key applications:
-
Biodistribution Studies: Non-invasively track the whole-body distribution of this compound over time to identify organs of accumulation and clearance pathways.[9]
-
Pharmacokinetic Analysis: Quantify the concentration of fluorescently-labeled this compound in the blood and various tissues to determine key pharmacokinetic parameters such as clearance rate and half-life.[10]
-
Tumor Targeting and Penetration: Visualize and quantify the accumulation of this compound in tumor xenografts, providing insights into the efficiency of tumor targeting and penetration.[5]
-
Evaluation of Drug Delivery Systems: Assess the delivery efficiency of novel formulations or carrier systems designed to enhance the therapeutic index of this compound.
-
Target Engagement Studies: In conjunction with other imaging modalities or ex vivo analysis, fluorescently-labeled this compound can provide evidence of target engagement within the tumor microenvironment.
Experimental Protocols
Protocol 1: Fluorescent Labeling of a this compound Analog
This protocol describes a hypothetical method for labeling a this compound analog containing a reactive handle, such as a primary amine, with a near-infrared (NIR) fluorescent dye. NIR dyes are preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.
Materials:
-
This compound analog with a free primary amine (e.g., a synthetic analog with a lysine (B10760008) residue or an N-terminal amine).
-
Amine-reactive NIR fluorescent dye with a succinimidyl ester (NHS ester) group (e.g., Cy7-NHS ester, Alexa Fluor 750 NHS ester).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile phases for HPLC:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Lyophilizer.
-
Mass spectrometer for characterization.
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound analog in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the amine-reactive NIR dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Prepare the reaction and quenching buffers.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, dissolve the this compound analog in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
-
Add a 1.5 to 3-fold molar excess of the dissolved NIR dye to the this compound solution. The optimal ratio may need to be determined empirically.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the fluorescently-labeled this compound from the unreacted dye and unconjugated this compound using RP-HPLC.
-
Use a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the conjugate.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maxima of the this compound analog and the NIR dye.
-
Collect the fractions corresponding to the fluorescently-labeled this compound conjugate.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Lyophilize the purified conjugate.
-
Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Before in vivo use, reconstitute the labeled this compound in a sterile, biocompatible vehicle such as saline or PBS.
-
Figure 2: Workflow for fluorescently labeling a this compound analog.
Protocol 2: In Vivo Imaging of Fluorescently-Labeled this compound in a Xenograft Mouse Model
This protocol outlines the general procedure for in vivo imaging of fluorescently-labeled this compound in mice bearing subcutaneous tumors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Tumor cells of interest (e.g., a human cancer cell line known to be sensitive to this compound).
-
Sterile PBS and cell culture medium.
-
Fluorescently-labeled this compound, reconstituted in a sterile vehicle.
-
In vivo imaging system (IVIS) equipped with appropriate filters for the chosen NIR dye.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Administration of Fluorescently-Labeled this compound:
-
Randomize the tumor-bearing mice into experimental groups.
-
Administer the fluorescently-labeled this compound via an appropriate route (e.g., intravenous tail vein injection). The dose will need to be optimized based on the potency of the this compound analog and the brightness of the fluorescent dye.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours), anesthetize the mice.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescence and photographic images.
-
Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor bearing area (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) for each ROI.
-
Determine the tumor-to-background ratio (e.g., tumor-to-muscle ratio) at each time point.
-
-
Ex Vivo Organ Imaging (Optional):
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the organs in the imaging system and acquire fluorescence images to confirm the in vivo biodistribution.
-
Figure 3: Experimental workflow for in vivo imaging.
Data Presentation
The quantitative data obtained from in vivo imaging studies should be summarized in a clear and structured format to facilitate comparison between different experimental groups or time points.
Table 1: Hypothetical In Vivo Tumor Uptake of NIR-Labeled this compound
| Time Point (Hours) | Average Tumor Radiant Efficiency (x 10⁸) | Average Muscle Radiant Efficiency (x 10⁸) | Tumor-to-Muscle Ratio |
| 1 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.4 |
| 4 | 5.8 ± 0.9 | 1.5 ± 0.2 | 3.9 |
| 8 | 8.2 ± 1.1 | 1.2 ± 0.2 | 6.8 |
| 24 | 6.5 ± 0.8 | 0.8 ± 0.1 | 8.1 |
| 48 | 4.1 ± 0.6 | 0.5 ± 0.1 | 8.2 |
| 72 | 2.3 ± 0.4 | 0.4 ± 0.1 | 5.8 |
Data are presented as mean ± standard deviation. Radiant efficiency is in (photons/s/cm²/sr)/(µW/cm²).
Conclusion
The ability to fluorescently label this compound provides a powerful tool for preclinical research and drug development. The protocols and application notes provided here offer a framework for the synthesis, characterization, and in vivo evaluation of fluorescently-labeled this compound. These studies can yield critical data on the pharmacokinetics, biodistribution, and tumor-targeting capabilities of this potent anti-cancer agent, ultimately guiding the development of more effective this compound-based therapies.
References
- 1. In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 8. Recent Advances in Fluorescent Probes for Cancer Biomarker Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
- 10. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tubulysin Solubility for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tubulysin and its analogues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
Tubulysins are a class of potent cytotoxic peptides that are inherently hydrophobic, leading to poor aqueous solubility.[1] This characteristic can result in precipitation and aggregation when preparing solutions for experiments, particularly in aqueous buffers and cell culture media.[2][3]
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound and its analogues.[2][4][5][6] It is advisable to use anhydrous or newly opened DMSO, as it is hygroscopic and absorbed water can impact solubility.[4][5][6]
Q3: How can I prevent my this compound from precipitating when I add it to my aqueous cell culture medium?
To prevent precipitation, a stepwise dilution method is crucial. First, prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions to intermediate concentrations using DMSO. For the final step, add the this compound/DMSO solution to the culture medium and mix immediately and thoroughly.[2] The final concentration of DMSO in the cell culture should be kept to a minimum, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[2]
Q4: My this compound is part of an Antibody-Drug Conjugate (ADC), and I'm observing aggregation. What could be the cause?
Aggregation of this compound ADCs is a complex issue that can be influenced by several factors:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic this compound molecules conjugated to the antibody increases the overall hydrophobicity, promoting aggregation.[7]
-
Linker Chemistry: The type of linker used to attach this compound to the antibody can affect solubility. Using more hydrophilic linkers, such as those containing a PEG spacer or a β-glucuronide linker, can help reduce aggregation.[8][9]
-
Conjugation Site: The location of drug conjugation on the antibody can influence the exposure of hydrophobic regions.[7]
-
Formulation Conditions: The pH and buffer composition of your formulation can play a significant role. Aggregation is more likely to occur at a pH near the isoelectric point of the antibody.[7]
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer
This is a common problem indicating that the solubility limit has been exceeded.
Troubleshooting Steps:
-
Verify Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or brief ultrasonication may be necessary for some this compound analogues.[4][6]
-
Modify Dilution Protocol: Instead of a single large dilution, perform a stepwise dilution as described in the FAQs. Add the DMSO-dissolved this compound to the vigorously stirring aqueous buffer.
-
Adjust pH: The solubility of peptides is often pH-dependent. Adjusting the pH of the aqueous buffer to be at least 1-2 units away from the isoelectric point (pI) of the this compound can improve solubility.[3]
-
Incorporate a Co-solvent: If a purely aqueous system is required, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol) to the final buffer, if compatible with your experimental setup.[3]
Issue 2: Solution Appears Clear Initially but Shows Precipitation or Aggregation Over Time
This suggests a slower process of aggregation, which could be due to physical or chemical instability.
Troubleshooting Steps:
-
Optimize Storage Conditions: Store stock solutions at -80°C in single-use aliquots to prevent repeated freeze-thaw cycles, which can induce aggregation.[3][4] Lyophilized powder should be stored at -20°C.[3] Protect solutions from light.[3]
-
Use Excipients: Consider the inclusion of solubilizing agents in your formulation.
-
Degas Buffers: Remove dissolved gases from your aqueous buffers by vacuum filtration or by sparging with an inert gas like nitrogen. This can help prevent oxidation that may lead to instability.[3]
Data Presentation
Table 1: Solubility of this compound Analogues in Common Solvents
| This compound Analogue | Solvent | Reported Concentration | Notes |
| This compound A | DMSO | 100 mg/mL (118.47 mM) | Ultrasonic may be needed.[6] |
| This compound B | DMSO | ≥ 100 mg/mL (120.48 mM) | Saturation unknown.[5] |
| This compound M | DMSO | 100 mg/mL (137.37 mM) | Ultrasonic may be needed.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation:
-
Carefully weigh the lyophilized this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[2]
-
Ensure complete dissolution by gentle vortexing. If necessary, use brief ultrasonication.[4][6]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.[3][4]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.[2]
-
To prepare the final working concentrations, add the DMSO-diluted this compound to the pre-warmed cell culture medium and mix immediately by pipetting or gentle vortexing.[2]
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤0.5%).[2]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of this compound working solutions in culture medium as described in Protocol 1.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.[2]
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.[2]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72-120 hours).[11]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[2][11]
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Multidrug Resistance to Tubulysin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming multidrug resistance to Tubulysin and its analogues in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent cytotoxic agent that functions as a microtubule inhibitor.[1] It binds to tubulin, preventing the polymerization of microtubules, which are essential for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2]
Q2: Are Tubulysins effective against multidrug-resistant (MDR) cancer cells?
A2: Yes, a key advantage of Tubulysins is their potent activity against cancer cell lines that exhibit multidrug resistance.[1][3] This is primarily because they are poor substrates for P-glycoprotein (P-gp), a major efflux pump responsible for MDR, which actively removes many chemotherapy drugs from cancer cells.[4][5] Unlike other microtubule inhibitors such as MMAE and some maytansinoids, Tubulysins can maintain their cytotoxic effects in cells overexpressing P-gp.[4][5]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While Tubulysins can circumvent P-gp-mediated resistance, cancer cells can still develop acquired resistance through other mechanisms. These may include:
-
Alterations in Tubulin: Mutations in the tubulin protein, the direct target of this compound, could alter the drug's binding site and reduce its efficacy.[1][6]
-
Upregulation of Other ABC Transporters: Although not substrates for P-gp, other ATP-binding cassette (ABC) transporters might be capable of effluxing Tubulysins.[1]
-
Drug Inactivation: Cancer cells may develop metabolic pathways to inactivate the this compound molecule. For example, hydrolysis of the acetate (B1210297) group on some analogues has been shown to decrease cytotoxic activity.[1][3]
-
Defects in Apoptotic Pathways: Alterations in the cellular machinery that controls apoptosis can allow cancer cells to survive despite cell cycle arrest induced by this compound.[1]
Q4: How can Antibody-Drug Conjugates (ADCs) help overcome this compound resistance?
A4: Antibody-Drug Conjugates (ADCs) are a targeted therapy that can enhance the efficacy of Tubulysins and overcome resistance.[5][7] By attaching this compound (the "payload") to a monoclonal antibody that specifically targets a protein on the surface of cancer cells, the ADC can deliver the cytotoxic agent directly to the tumor.[7][8] This targeted delivery increases the intracellular concentration of this compound in cancer cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.[5][9] Furthermore, novel linker technologies are being developed to ensure the stability of the ADC in circulation and the efficient release of the this compound payload inside the cancer cell.[10][11]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for this compound in a known sensitive cell line. | Drug Instability: this compound analogue may be unstable under experimental conditions (e.g., hydrolysis of acetate group).[1][3] | Prepare fresh drug solutions for each experiment. Check for proper storage conditions as recommended by the supplier. Consider using more stable analogues if available.[12] |
| Incorrect Drug Concentration: Errors in serial dilutions or initial stock concentration. | Verify the concentration of the stock solution and perform serial dilutions carefully. Use calibrated pipettes. | |
| Cell Culture Issues: Cells are unhealthy, overgrown, or have a low passage number. | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent and appropriate cell seeding density. | |
| No difference in cytotoxicity between parental and a suspected this compound-resistant cell line. | Resistance Mechanism is Not Cytotoxicity-Based: The resistance mechanism might not be directly related to cell death (e.g., altered cell cycle checkpoints). | Evaluate other endpoints such as cell cycle progression using flow cytometry or apoptosis using an Annexin V assay.[1] |
| Ineffective method for generating resistance. | Ensure the protocol for generating the resistant cell line involves gradual and sustained exposure to increasing concentrations of this compound.[1] | |
| Variability in experimental results. | Inconsistent Experimental Conditions: Variations in incubation time, cell density, or reagent concentrations. | Standardize all experimental parameters. Maintain detailed records of each experiment. |
| Cell Line Heterogeneity: The cancer cell line may consist of a mixed population with varying sensitivities to this compound. | Consider single-cell cloning to establish a homogenous cell population for consistent results. | |
| This compound ADC shows low efficacy in vivo. | Poor Tumor Penetration: The ADC may not be effectively reaching the tumor tissue. | Evaluate tumor vascularization and permeability. Consider co-administration with agents that enhance tumor penetration.[1] |
| Instability of the ADC: The linker may be unstable, leading to premature release of the payload, or the this compound analogue itself may be metabolized in vivo.[5][10] | Utilize ADCs with more stable linkers and this compound analogues that have been optimized for in vivo stability.[11][12] |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity (IC50 values) of various this compound analogues and other microtubule inhibitors in drug-sensitive and multidrug-resistant cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity of this compound and MMAE Free Drugs and ADCs [5]
| # | Free Drug or ADC | BJAB IC50 (nM) | BJAB.Luc/Pgp IC50 (nM) | WSU IC50 (nM) | Jurkat IC50 (nM) |
| 1 | NH-tubulysin M | 2.1 | 23 | 2.0 | 5.0 |
| 2 | This compound M | 0.12 | 0.13 | 0.11 | - |
Note: Data extracted from a study on stabilized this compound ADCs. BJAB.Luc/Pgp is a multidrug-resistant cell line overexpressing P-glycoprotein.
Table 2: Comparative Cytotoxicity of a this compound Analogue and MMAE [3]
| Compound | Cell Line | MDR Status | IC50 (nM) |
| Analogue 11 | KB | Sensitive | 0.28 |
| Analogue 11 | KB 8.5 | Resistant | 17.7 |
| MMAE | KB | Sensitive | - |
| MMAE | KB 8.5 | Resistant | 63 |
Note: KB 8.5 is a multidrug-resistant cell line.
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[4]
-
Cell Seeding: Seed parental and multidrug-resistant cancer cell lines in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound E or other comparator compounds for a specified period (e.g., 72 hours). Include untreated cells as a control.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Development of a this compound-Resistant Cell Line
This protocol outlines the steps to generate a cancer cell line with acquired resistance to this compound.[1]
-
Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Recovery and Dose Escalation: After an initial period of cell death, a subpopulation of cells may start to proliferate. Once these cells have recovered, gradually increase the concentration of this compound in the culture medium in a stepwise manner.[1]
-
Monitoring: Continuously monitor the cells for signs of resistance, such as sustained proliferation in the presence of the drug.[1]
-
Isolation and Characterization: Once a resistant population is established, isolate single-cell clones. Characterize the resistant phenotype by determining the new, higher IC50 of this compound and comparing it to the parental cell line.[1]
Visualizations
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin Proteins in Cancer Resistance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilizing a this compound Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating Stability Challenges of Tubulysin Antibody-Drug Conjugates
Welcome to the technical support center for Tubulysin antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the stability and performance of your this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound ADCs?
The main in vivo stability issue for many this compound ADCs is the hydrolysis of the acetate (B1210297) ester at the C11 position.[1] The loss of this acetate group leads to a significant reduction in the cytotoxic potency of the payload.[1][2][3][4][5][6] Another critical aspect of ADC stability is the integrity of the linker, as premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.[1][7] Furthermore, the hydrophobic nature of this compound payloads can contribute to ADC aggregation, which can impact pharmacokinetics and efficacy.[8][9][10]
Q2: How does the C11-deacetylation affect the biological activity of this compound?
The C11 acetate group on this compound is a critical structural feature for maintaining its high cytotoxic activity.[2] Deacetylation results in a significant decrease in both cellular and biochemical potency, with some reports indicating a more than 100-fold loss of activity.[5][7][11] This loss of potency is attributed to a significant decrease in the payload's tubulin binding affinity.[2] Consequently, premature deacetylation in vivo can render the ADC ineffective.[6]
Q3: What are the key strategies to improve the in vivo stability of this compound ADCs?
There are two primary strategies to address the instability of this compound ADCs:
-
Payload Modification: This involves replacing the chemically labile C11-acetate group with more stable moieties such as ethers, carbamates, or sterically hindered esters.[2][6][12][13]
-
Linker and Conjugation Site Optimization: The design of the drug-linker and the specific site of conjugation on the antibody can significantly protect the C11-acetate from hydrolysis.[2][3][5][6] Site-specific conjugation and the use of linkers like β-glucuronidase-cleavable linkers have been shown to enhance stability.[2][3][6][14]
Troubleshooting Guides
Issue 1: Rapid Loss of ADC Potency In Vivo with Concurrent Increase in Deacetylated Payload
Symptom: Your this compound ADC demonstrates excellent in vitro cytotoxicity but shows significantly reduced efficacy in animal models. Bioanalytical data reveals a rapid decrease in the drug-to-antibody ratio (DAR) over time, accompanied by a rise in the deacetylated form of the this compound payload.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the C11-Acetate Group | 1. Optimize Linker Chemistry: Employ a β-glucuronidase-cleavable glucuronide linker, which has been shown to protect the acetate group from hydrolysis more effectively than conventional dipeptide linkers.[2][3] 2. Utilize Site-Specific Conjugation: Conjugating the payload at specific engineered cysteine residues (e.g., S239C) can sterically shield the acetate group and improve stability.[1][2][5] 3. Modify the Payload: Consider synthesizing a this compound analog where the C11-acetate is replaced with a more stable functional group, such as a propyl ether.[12] |
| Unstable Linker in Circulation | 1. Select a Stable Linker: For lysosomal release, ensure the linker (e.g., Val-Cit) is stable in plasma.[1] Quaternary ammonium (B1175870) linkers connected to a cleavable peptide can also provide high stability.[1][12] 2. Screen Conjugation Sites: The location of conjugation can influence linker stability. Screening different sites may reveal a more protected environment for the linker.[1] |
Issue 2: ADC Aggregation Observed During Formulation and Storage
Symptom: You observe an increase in high molecular weight species during size-exclusion chromatography (SEC) analysis of your purified ADC, or visible precipitation occurs during storage.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the Payload | 1. Introduce Hydrophilic Linkers: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the overall solubility of the ADC.[10] 2. Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation.[8][10] |
| Sub-optimal Formulation Conditions | 1. Screen Formulation Buffers: Evaluate a range of buffer conditions, including different pH values and excipients, to identify a formulation that enhances ADC stability and minimizes aggregation.[8][10] |
| Environmental Stress | 1. Control Manufacturing Conditions: Minimize exposure to thermal stress and shear stress during the manufacturing and purification processes.[8] |
Data Presentation
Table 1: Impact of Linker and Conjugation Site on C11-Acetate Stability of this compound M ADCs
| ADC Configuration | Linker Type | Conjugation Site | % Intact Acetate (in vivo, Day 10) | Reference |
| DAR 2 | Dipeptide | Engineered Cysteine (S239C) | 87% | [2][3] |
| DAR 2 | Glucuronide | Engineered Cysteine (S239C) | 95% | [2][3] |
Table 2: In Vivo Stability of a First-Generation this compound M ADC vs. MMAE ADC
| ADC | Active "Drug" Remaining (in vivo, Day 4) | Reference |
| This compound M ADC | 0% | [12] |
| MMAE ADC | ~100% | [12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound ADCs
This protocol outlines a general method for evaluating the stability of a this compound ADC in plasma, focusing on C11-acetate hydrolysis and linker cleavage.
Materials:
-
This compound ADC
-
Human or mouse plasma (with sodium heparin or EDTA anticoagulant)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Sample collection tubes
-
LC-MS/MS system
-
Immunocapture reagents (e.g., anti-human IgG magnetic beads)
-
Internal standards for free payload and deacetylated payload
Procedure:
-
Sample Preparation: Spike the this compound ADC into plasma at a final concentration relevant to the expected in vivo exposure (e.g., 10-100 µg/mL).[1]
-
Incubation: Incubate the plasma samples at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[1][14][15]
-
Quenching: Immediately store samples at -80°C to stop any further reactions.[1]
-
Analyte Measurement (Free Payload and Deacetylated Metabolite):
-
Analyte Measurement (Conjugated Payload and Total Antibody):
-
Data Analysis: Plot the concentration of each analyte versus time to determine the stability of the ADC.[1]
Protocol 2: Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis
This protocol provides a method for quantifying high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
HPLC or UPLC system with a UV detector
-
Size-exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.[8]
-
Chromatography:
-
Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Tubulysin ADCs
Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) for Tubulysin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for this compound ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute for this compound ADCs because it directly influences the therapeutic window of the ADC. An optimal DAR is crucial for balancing efficacy and toxicity. A low DAR may lead to reduced potency, while a high DAR can negatively affect pharmacokinetics, increase the risk of aggregation, and potentially lead to enhanced toxicity and reduced efficacy.[1][2][3]
Q2: What are the common conjugation strategies for preparing this compound ADCs, and how do they influence the DAR?
There are two main conjugation strategies:
-
Stochastic (Non-specific) Conjugation: This method utilizes native amino acid residues on the antibody, such as lysines or cysteines from reduced interchain disulfides, for drug attachment.[4] This approach results in a heterogeneous mixture of ADC species with a distribution of different DARs.[3]
-
Site-Specific Conjugation: This strategy involves engineering the antibody to introduce specific conjugation sites, such as incorporating unnatural amino acids or engineering cysteine residues at defined locations.[5][6] Enzymatic methods, using enzymes like transglutaminase, can also achieve site-specific conjugation.[4][5] This approach allows for the production of homogeneous ADCs with a precisely controlled DAR.[5]
Site-specific conjugation often leads to ADCs with improved stability and in vivo efficacy compared to stochastically conjugated ADCs.[4][5]
Q3: How does the DAR affect the in vitro and in vivo efficacy of this compound ADCs?
The DAR has a significant impact on the efficacy of this compound ADCs. In vitro, ADCs with a higher drug load generally show greater cytotoxic activity, particularly against cell lines that are less sensitive to the payload or have low antigen expression.[4] However, in vivo, a higher DAR does not always translate to better efficacy. While a higher DAR delivers more payload per antibody, it can also lead to faster clearance from circulation and increased toxicity, which can negatively impact the overall therapeutic outcome.[7][8] Site-specific ADCs with a lower, more uniform DAR have demonstrated superior in vivo efficacy compared to heterogeneous ADCs with a higher average DAR.[4][9]
Q4: What are the primary stability challenges associated with this compound ADCs, and how does DAR play a role?
A primary stability challenge for this compound ADCs is the hydrolysis of the C11 acetate (B1210297) group on the this compound payload, a modification that is critical for its cytotoxic activity.[6][10][11] Loss of this acetate group leads to a significant decrease or complete loss of potency.[4][12] Another major challenge is aggregation, which can be driven by the hydrophobicity of the this compound payload.[2][13]
A higher DAR can exacerbate both of these issues. Increased drug loading can enhance the hydrophobicity of the ADC, increasing the propensity for aggregation.[2][14] The site of conjugation, which is precisely controlled in low DAR, site-specific ADCs, can also influence the stability of the labile acetate group.[6][15]
Troubleshooting Guides
Guide 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Inconsistent DAR values across different batches can compromise the reliability and reproducibility of your experimental results. The following table outlines potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low DAR | Incomplete reduction of antibody disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature.[15] |
| Insufficient molar excess of the linker-payload. | Increase the molar excess of the this compound-linker construct. A 5- to 10-fold molar excess is a common starting point.[15][16] | |
| Hydrolysis of the maleimide (B117702) group on the linker. | Prepare the maleimide-activated linker solution fresh in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[15] | |
| Poor solubility of the this compound-linker construct. | Dissolve the linker in a small amount of an organic co-solvent like DMSO before adding it to the reaction buffer. Ensure the final co-solvent concentration is low (<10%) to prevent antibody denaturation.[17] | |
| High DAR | Excessive reduction of the antibody. | Decrease the concentration of the reducing agent or shorten the reaction time. |
| High molar excess of the linker-payload. | Reduce the molar ratio of the linker-payload to the antibody. | |
| High Heterogeneity | Inconsistent antibody reduction. | Tightly control the reduction conditions, including reagent concentration, temperature, and incubation time.[17] |
| Stochastic nature of the conjugation method. | Consider switching to a site-specific conjugation method to produce a more homogeneous ADC product.[5] |
Troubleshooting Workflow for Inconsistent DAR
Caption: A decision tree for troubleshooting inconsistent DAR values.
Guide 2: ADC Aggregation
Aggregation can negatively impact the efficacy, safety, and stability of your this compound ADC.[2] The following table provides guidance on addressing aggregation issues.
| Problem | Potential Causes | Recommended Solutions |
| Increased aggregation after conjugation | High DAR leading to increased hydrophobicity. | Optimize the conjugation reaction to target a lower average DAR.[2] |
| Use of organic co-solvents for the linker-payload. | Minimize the concentration of organic solvents in the final reaction mixture. | |
| Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer compositions to find conditions that minimize aggregation.[13] | |
| Shear stress during mixing. | Use gentle mixing methods and avoid vigorous agitation.[2] | |
| Aggregation during purification and formulation | Inappropriate chromatography conditions. | Optimize the mobile phase composition for purification steps like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[2] |
| Buffer exchange into an unstable formulation. | Conduct a formulation screening study to identify a stable final buffer with appropriate excipients.[2] | |
| Long-term storage instability | Sub-optimal formulation. | Perform a comprehensive formulation screening to evaluate the impact of pH, buffers, and excipients on long-term stability.[2] |
| Freeze-thaw cycles. | Aliquot the ADC to avoid multiple freeze-thaw cycles.[14] |
Workflow for Mitigating ADC Aggregation
Caption: A workflow for addressing ADC aggregation at different experimental stages.
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry
This protocol provides a rapid method for determining the average DAR of a this compound ADC.[1]
Principle: This technique relies on the distinct absorbance maxima of the antibody and the this compound payload. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug-linker), the concentrations of the protein and the conjugated drug can be determined, allowing for the calculation of the average DAR.[16]
Materials:
-
Purified this compound ADC sample
-
Conjugation buffer (as a blank)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to measure absorbance at 280 nm and the wavelength of maximum absorbance for the this compound-linker.
-
Blank the instrument using the conjugation buffer.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
Calculate the average DAR using the following formula:
-
Average DAR = (Molar concentration of the drug) / (Molar concentration of the antibody)
-
Data Interpretation:
| Parameter | Description |
| A280 | Absorbance of the ADC at 280 nm. |
| A_drug | Absorbance of the ADC at the drug's λmax. |
| ε_Ab,280 | Molar extinction coefficient of the antibody at 280 nm. |
| ε_drug,λmax | Molar extinction coefficient of the drug at its λmax. |
| ε_drug,280 | Molar extinction coefficient of the drug at 280 nm. |
Note: This method provides an average DAR and does not give information about the distribution of different drug-loaded species.[18]
Protocol 2: DAR Determination and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the average DAR and assessing the heterogeneity of an ADC preparation.[7][19]
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drug molecules will have different hydrophobicities and will therefore elute at different times from the HIC column, allowing for their separation and quantification.[6][7]
Materials:
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
-
Purified this compound ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR by taking the weighted average of the different species.[15]
Data Interpretation:
| Peak | Corresponds to |
| First eluting peak | Unconjugated antibody (DAR 0) |
| Subsequent peaks | ADC species with increasing DAR values (e.g., DAR 2, DAR 4, etc.) |
The relative area of each peak corresponds to the proportion of that ADC species in the mixture.
Protocol 3: Assessment of ADC Stability and Deacetylation by LC-MS
This protocol is used to assess the in vivo stability of the ADC, specifically monitoring for the hydrolysis of the C11 acetate group on the this compound payload.[10][12]
Principle: Liquid chromatography is used to separate the ADC from other plasma components, and mass spectrometry is used to identify and quantify the intact ADC and its deacetylated metabolite based on their mass-to-charge ratios.[19]
Materials:
-
LC-MS system
-
Plasma samples containing the this compound ADC from in vivo studies
-
Affinity capture resin (e.g., Protein A) for ADC purification from plasma
-
Reducing agent (e.g., DTT)
Procedure:
-
Incubate the this compound ADC in fresh mouse plasma at 37°C.[20]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[11]
-
Capture the ADC from the plasma samples using an affinity capture method.[10]
-
The captured ADC is then typically processed (e.g., deglycosylated and reduced) for analysis.[20]
-
Analyze the samples by LC-MS to separate and identify the intact and deacetylated forms of the ADC.
-
Quantify the relative abundance of the intact and deacetylated ADC at each time point to determine the rate of hydrolysis.[10]
Data Interpretation:
| Mass Shift | Interpretation |
| -42 Da | Loss of the acetate group from the this compound payload. |
A significant increase in the deacetylated form over time indicates instability of the C11 acetate group.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. The Impact of Conjugation Mode and Site on this compound Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting side reactions in Tubulysin synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the chemical synthesis of Tubulysins. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other issues encountered during synthesis.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during Tubulysin synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: What are the most common reasons for low overall yield in this compound synthesis?
Low overall yield in this compound synthesis is a frequent challenge due to the molecule's complex structure, which includes several sterically hindered amino acid residues. The primary bottlenecks often occur during the coupling of these residues, particularly Tubuvaline (Tuv). Other common issues include:
-
Inefficient coupling reactions: Steric hindrance around the amino and carboxylic acid groups of the constituent amino acids can significantly slow down or prevent complete reaction.
-
Side reactions: Deacetylation of the Tuv residue is a common side reaction that reduces the biological activity of the final product.[1]
-
Difficult purification: The hydrophobicity of this compound and its analogues can lead to product loss during chromatographic separation.[1]
-
Incomplete deprotection: Incomplete removal of protecting groups can lead to a mixture of products that are difficult to separate.
Q2: I am observing a significant amount of a deacetylated byproduct. How can I prevent this?
Deacetylation of the Tuv residue is a common side reaction that can occur at various stages of the synthesis.[1] Here are strategies to minimize this side reaction:
-
During Deprotection: The use of certain deprotection conditions, for example, with trifluoroacetic acid (TFA), can lead to deacetylation, especially with prolonged reaction times. A carefully controlled amount of TFA in dichloromethane (B109758) (DCM) has been found to be effective for Boc group removal without significant loss of the acetyl group.[1]
-
During Coupling: Some coupling reagent combinations can promote deacetylation. Switching from HATU/DIPEA to OxymaPure/DIC has been shown to reduce the extent of this side reaction.[2]
-
During Work-up and Purification: Prolonged exposure to certain conditions during work-up and purification can also lead to deacetylation. It is recommended to store solutions at -20 °C to avoid the formation of the deacetylated product.[1] A methanol (B129727) wash of the resin has also been identified as a cause for deacetylation and should be avoided.[1]
Q3: My peptide coupling reactions are inefficient, especially when coupling the Tubuvaline (Tuv) fragment. What can I do to improve the coupling efficiency?
The Tuv fragment is sterically hindered, making peptide bond formation difficult.[3] Here are several strategies to improve coupling efficiency:
-
Choice of Coupling Reagents: The selection of coupling reagents is critical. While standard reagents like HATU/DIPEA can be effective, they can also lead to side reactions.[2] Changing to an alternative coupling cocktail like OxymaPure/DIC has been shown to minimize these side reactions and improve yields.[2] For particularly hindered couplings, such as the introduction of Fmoc-Ile, multiple coupling cycles may be necessary.[1][3]
-
Reaction Conditions: Optimizing reaction temperature and time is crucial. Running the reaction for an extended period or at a slightly elevated temperature (while monitoring for degradation) might be necessary to drive the reaction to completion.[2]
-
Excess Reagents: Using a slight excess of the acylating agent (the carboxylic acid component) and the coupling reagents can help to drive the reaction forward.[2]
Data Summary of Reaction Conditions
The following table summarizes the impact of different reagents and conditions on key side reactions observed during this compound synthesis.
| Side Reaction | Reagent/Condition | Observation | Recommendation | Reference |
| Deacetylation | TFA in DCM | Significant deacetylation (30-40%) with uncontrolled amounts. | Use a carefully controlled amount of TFA in DCM for Boc deprotection. | [1] |
| HATU/DIPEA | Can promote deacetylation. | Consider switching to OxymaPure/DIC. | [2] | |
| Methanol Wash | Traced as a cause of deacetylation. | Avoid methanol wash of the resin after coupling. | [1] | |
| Low Coupling Yield | Standard Coupling Reagents | Inefficient for sterically hindered residues like Tuv. | Employ potent coupling reagents like HATU or consider OxymaPure/DIC. Perform multiple coupling cycles for difficult couplings. | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps that are often problematic.
Protocol 1: Peptide Coupling with HATU/DIPEA
This protocol is suitable for coupling amino acids during solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide with the free amino group in DMF.
-
Amino Acid Solution: Dissolve 2.0 equivalents of the N-protected amino acid in DMF.
-
Activation: Add 2.0 equivalents of a 1.0 M HATU solution and 4.0 equivalents of DIPEA to the amino acid solution.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction Time: Mix for 10-60 minutes at room temperature, monitoring the reaction progress with a Kaiser test.
-
Washing: After the reaction is complete, filter the resin and wash thoroughly with DMF.
Protocol 2: Peptide Coupling with OxymaPure/DIC
This protocol offers an alternative to HATU/DIPEA and may reduce certain side reactions.
-
Resin Preparation: Swell the resin-bound peptide with the free amino group in DMF.
-
Coupling Reagent Solution: Prepare a solution of the N-protected amino acid (e.g., N-Fmoc-Isoleucine), OxymaPure, and DIC in DMF. A slight excess of each reagent relative to the resin loading is used.
-
Coupling Reaction: Add the coupling reagent solution to the resin suspension.
-
Reaction Time: Allow the reaction to proceed at room temperature. The reaction time will vary depending on the specific amino acids being coupled.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol.
Protocol 3: Boc Deprotection with Controlled TFA
This protocol is designed to remove the Boc protecting group while minimizing deacetylation.
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM.
-
Deprotection Cocktail: Prepare a solution of a controlled amount of TFA in DCM. A common mixture is 25% TFA in DCM.[1]
-
Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate gently for a specified time (e.g., 2 x 10-20 minutes).[3]
-
Washing: Filter the resin and wash thoroughly with DCM to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of DIPEA in DCM before proceeding to the next coupling step.
Protocol 4: Identification of Deacetylation by HPLC-MS
This protocol can be used to analyze the crude or purified product for the presence of the deacetylated side product.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer. The mass spectrometer should be operated in a mode that allows for the detection of the expected molecular weights of both the desired acetylated this compound and the deacetylated byproduct.
-
Data Analysis: Analyze the chromatogram for peaks corresponding to the two species. The mass spectrum of each peak will confirm the identity of the compound. The relative peak areas can be used to estimate the percentage of deacetylation.
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and relationships in troubleshooting this compound synthesis.
Caption: Troubleshooting workflow for low overall yield.
References
Technical Support Center: Mitigating Off-Target Toxicity of Tubulysin ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of Tubulysin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound payloads and their contribution to toxicity?
Tubulysins are highly potent cytotoxic agents that function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1] Their exceptional potency, with IC50 values often in the low nanomolar range, makes them effective payloads for ADCs.[1] However, this high potency is also a primary contributor to off-target toxicity if the payload is prematurely released or delivered to healthy tissues.[1][2][3]
Q2: What are the main causes of off-target toxicity with this compound ADCs?
Off-target toxicity of this compound ADCs can stem from several factors:
-
Premature Payload Release: Unstable linkers can lead to the early release of the highly potent this compound payload into systemic circulation before the ADC reaches the target tumor cells, causing damage to healthy tissues.[1][]
-
Hydrophobicity: The hydrophobic nature of some this compound analogs and certain linkers can cause the ADC to aggregate and be non-specifically taken up by healthy cells, particularly in the liver, leading to off-target toxicity.[1][5][6]
-
"On-Target, Off-Tumor" Toxicity: The target antigen of the ADC may also be expressed at low levels on healthy tissues. When the ADC binds to these non-malignant cells, it can lead to their destruction and cause side effects.[1]
-
Non-specific ADC Uptake: ADCs can be taken up by cells of the mononuclear phagocyte system, such as those in the liver and spleen, independent of target antigen expression, which can result in toxicity in these organs.[1][] Hepatotoxicity has been a noted dose-limiting toxicity for some this compound-based ADCs.[1][8]
Troubleshooting Guides
Issue 1: High systemic toxicity and rapid clearance observed in in vivo studies.
This is a common challenge, often linked to the physicochemical properties of the ADC.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release | 1. Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of payload release over time. 2. Optimize Linker Chemistry: Switch to a more stable linker. Non-cleavable linkers offer the highest stability, reducing the risk of premature payload release.[5][9] For cleavable linkers, consider options like enzyme-cleavable linkers (e.g., Val-Cit) which offer a good balance of stability and controlled release.[9][10] |
| High Hydrophobicity | 1. Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or charged groups to increase the overall hydrophilicity of the ADC.[1][6][11] Glucuronide-based linkers have also demonstrated success in improving the pharmacokinetic profile of this compound ADCs.[6] 2. Modify the Payload: Introduce hydrophilic groups to the this compound structure, while ensuring the pharmacophore remains intact.[] 3. Site-Specific Conjugation: The location of conjugation on the antibody can influence the ADC's hydrophobicity. Conjugation at sterically hindered sites may reduce aggregation and rapid clearance.[6] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: Higher DAR values can increase hydrophobicity and lead to faster clearance and lower tolerability.[12] Reducing the DAR can improve the therapeutic index. |
Issue 2: ADC shows potent in vitro cytotoxicity but lacks efficacy in vivo.
This discrepancy can arise from poor pharmacokinetic properties or instability of the ADC in a biological system.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Rapid ADC Clearance | 1. Analyze Pharmacokinetics: Perform a full PK analysis to measure total antibody, conjugated ADC, and free payload concentrations over time.[13][14] 2. Address Hydrophobicity: As detailed in Issue 1, high hydrophobicity is a major driver of rapid clearance.[6] Implement strategies to increase the hydrophilicity of the ADC. |
| Linker Instability | 1. Evaluate Plasma Stability: An in vitro plasma stability assay is crucial to determine if the payload is being prematurely cleaved from the antibody.[1][15] 2. Select a More Stable Linker: If instability is confirmed, transitioning to a more robust linker chemistry is recommended.[9][16] |
| Metabolism of the Payload | 1. Investigate Payload Metabolism: A critical acetate (B1210297) ester on some this compound analogs can be rapidly metabolized.[3][17] 2. Modify the Payload Structure: Replace metabolically liable functional groups with more stable alternatives, such as replacing an ester with a carbamate.[3] 3. Optimize Conjugation Site: The site of conjugation can impact the payload's susceptibility to metabolic enzymes.[3][17] |
Issue 3: Off-target toxicity observed in antigen-negative cells or tissues.
This indicates that the cytotoxic effect is not solely dependent on target antigen binding.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release (Bystander Effect) | 1. Quantify Free Payload: Measure the concentration of free this compound in plasma to assess the extent of premature release.[13][] 2. Utilize Non-Cleavable Linkers: Non-cleavable linkers minimize the bystander effect as the payload is released inside the target cell upon antibody degradation and is often charged, preventing it from diffusing into neighboring cells.[16][19][20] |
| Non-Specific Uptake | 1. Increase ADC Hydrophilicity: As mentioned previously, reducing hydrophobicity can decrease non-specific uptake by healthy cells.[1][11] 2. Engineer the Antibody's Fc Region: Modifications to the Fc region can reduce binding to Fc receptors on immune cells, potentially decreasing off-target uptake.[12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in Antigen-Negative Cell Line
This protocol is designed to assess the off-target cytotoxic potential of a this compound ADC.
Methodology:
-
Cell Seeding: Seed an antigen-negative cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Preparation of Test Articles: Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free this compound payload in complete cell culture medium.[1]
-
Treatment: Remove the medium from the cells and add the various concentrations of the test articles. Include untreated cells as a negative control.[1]
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.[1]
-
Viability Assessment: Assess cell viability using a suitable reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.[1][20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values. A low IC50 for the ADC in an antigen-negative cell line suggests potential for off-target cytotoxicity.[1]
Protocol 2: In Vitro Plasma Stability Assay
This protocol evaluates the stability of the ADC and the rate of premature payload release in plasma.[1]
Methodology:
-
Incubation: Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in plasma from the relevant species (e.g., human, mouse). Incubate the mixture at 37°C.[1]
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.[1]
-
Sample Analysis: Analyze the samples using validated bioanalytical methods to determine the concentration of the intact ADC and the released this compound payload.[1]
-
Data Analysis: Plot the concentration of the intact ADC over time to determine its half-life in plasma. Quantify the amount of free payload at each time point to assess the rate of premature release.[1]
Data and Visualizations
Comparative In Vivo Tolerability Data
| ADC Construct | Dose (mg/kg) | Observed Toxicity | Reference |
| This compound ADC (DX126-262) | 75 and 150 (single i.v. injection in mice) | Reduced hepatotoxicity and improved tolerance compared to previous this compound ADCs. | [8] |
| T-DM1 (Kadcyla) | 75 and 150 (single i.v. injection in mice) | More significant body weight reduction and higher off-target toxicity observed. | [1] |
| This compound A | 0.05 (in nude mice) | Maximum Tolerated Dose (MTD). | [2] |
Dosing Strategy Adjustments to Mitigate Toxicity
| ADC | Original Dosing Regimen | Revised Dosing Regimen | Impact on Toxicity | Reference |
| Gemtuzumab Ozogamicin | 9 mg/m² every 2 weeks | 3 mg/m² on days 1, 4, and 7 of each induction cycle | Reduced rates of hepatotoxicity and veno-occlusive disease. | [22] |
| Inotuzumab Ozogamicin | 1.8 mg/m² | Decreased to 1.6 mg/m² upon achieving complete remission | Maximizes efficacy while minimizing toxicity. | [22] |
| Polatuzumab Vedotin | 8-course regimen | 6-course regimen | Reduced incidence of ≥ Grade 2 peripheral neuropathy by over 50%. | [22] |
Diagrams
Caption: Mechanisms leading to off-target toxicity of this compound ADCs.
Caption: Troubleshooting workflow for high in vivo toxicity of ADCs.
Caption: Bioanalytical strategy for ADC toxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 8. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. njbio.com [njbio.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. How to Optimize the Safety Profile of ADC Drugs? – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Mitigation of Tubulysin Payload Aggregation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of aggregation of Tubulysin payloads, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound-based ADCs?
Aggregation of this compound-based ADCs is a multifactorial issue primarily driven by the hydrophobicity of the this compound payload and the linker.[1] Key contributing factors include:
-
Physicochemical Properties of the Conjugate:
-
Hydrophobicity of this compound: this compound and its analogues are highly hydrophobic molecules.[1] When conjugated to an antibody, they can create hydrophobic patches on the surface, leading to intermolecular interactions and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, thereby increasing the tendency for aggregation.[1] ADCs with a DAR of 8 have been shown to be cleared from circulation more rapidly than those with a DAR of 4, which can be a consequence of aggregation.[2][3]
-
Linker Chemistry: Hydrophobic linkers can contribute to the propensity for aggregation.[4]
-
Conjugation Site: The location of payload conjugation on the antibody can influence the exposure of hydrophobic regions and impact stability. Site-specific conjugation often leads to more stable and homogenous ADCs compared to stochastic methods.[1]
-
-
Manufacturing and Environmental Stressors:
Q2: What are the consequences of this compound ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic candidate, affecting its safety, efficacy, and manufacturability.[1][5]
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more quickly from the body, leading to reduced therapeutic effect.[1]
-
Increased Immunogenicity: Aggregated proteins can elicit an immune response in patients, potentially leading to adverse effects.[1]
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy cells, increasing the risk of off-target toxicity.[5]
-
Manufacturing and Stability Issues: Aggregation can lead to precipitation, making the product difficult to manufacture, store, and administer.[1]
Q3: How can linker chemistry be optimized to prevent aggregation?
The choice of linker is critical in mitigating aggregation. Hydrophilic linkers can significantly improve the solubility and stability of this compound ADCs.[4]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or a β-glucuronide moiety, can help to shield the hydrophobic payload and reduce aggregation.[2][3][6]
-
Glucuronide Linkers: These linkers are not only hydrophilic but have also been shown to protect the labile C11 acetate (B1210297) group of some this compound analogues from hydrolysis, further enhancing stability.[2][3][7]
Q4: What formulation strategies can be employed to minimize aggregation?
A systematic approach to formulation development is crucial for ensuring the long-term stability of this compound ADCs.
-
pH and Buffer Selection: The pH of the formulation should be optimized to be at least 1-2 units away from the antibody's pI to maintain electrostatic repulsion between molecules. A thorough screening of different buffer systems is recommended.
-
Use of Excipients: Various excipients can be included in the formulation to stabilize the ADC and prevent aggregation. These include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) can reduce surface tension and prevent aggregation at interfaces.
-
Sugars and Polyols: Sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants and stabilizers.
-
Amino Acids: Arginine and proline can help to solubilize proteins and reduce aggregation.
-
Q5: How does site-specific conjugation help in preventing aggregation?
Site-specific conjugation methods produce a more homogeneous ADC product with a defined DAR. This approach can be leveraged to:
-
Shield Hydrophobic Payloads: By conjugating the this compound payload at a specific, sterically hindered site, it's possible to shield the hydrophobic drug from the aqueous environment, thereby reducing the driving force for aggregation.[2][3][7]
-
Improve Stability: Site-specific conjugation has been shown to enhance the in vivo stability of this compound ADCs, leading to improved efficacy.[2][3][7]
Troubleshooting Guides
Problem 1: Significant aggregation observed immediately after conjugation reaction.
| Possible Cause | Suggested Solution |
| High ADC Concentration | Perform the conjugation reaction at a lower antibody concentration to reduce the rate of intermolecular interactions. |
| Suboptimal Buffer Conditions | Ensure the pH of the conjugation buffer is not close to the pI of the antibody. Screen different buffer systems to find one that minimizes aggregation. |
| Shear Stress During Mixing | Use gentle mixing methods and avoid vigorous agitation or vortexing. |
| Rapid Increase in Hydrophobicity | Consider a step-wise addition of the linker-payload to the antibody solution. |
Problem 2: Increased aggregation during purification and formulation.
| Possible Cause | Suggested Solution |
| Inappropriate Chromatography Conditions | Optimize the mobile phase composition (pH, ionic strength) for purification steps like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to minimize on-column aggregation. |
| Unstable Formulation | Conduct a formulation screening study to evaluate the impact of pH, buffers, and various excipients on stability. |
| Buffer Exchange Issues | Ensure that the buffer exchange process does not transiently expose the ADC to destabilizing conditions. |
Problem 3: Long-term storage instability and aggregation.
| Possible Cause | Suggested Solution |
| Suboptimal Formulation | Perform a comprehensive formulation screening to identify a stable final formulation with appropriate excipients. |
| Inappropriate Storage Temperature | Conduct stability studies at various temperatures to determine the optimal storage conditions. For long-term storage, consider temperatures of -20°C or -80°C. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. Include cryoprotectants like sucrose or trehalose in the formulation. |
Data Presentation
Table 1: Impact of Linker Chemistry on this compound ADC Stability
This table summarizes the effect of different linker types on the stability of the C11 acetate group of a this compound M analogue, a critical factor for its cytotoxic activity.
| Linker Type | Conjugation Site | DAR | Incubation Time | % Intact Acetate | Reference |
| Dipeptide | Endogenous Cysteines | 4 | 10 days | 12% | [2] |
| Glucuronide | Endogenous Cysteines | 4 | 10 days | 65% | [2] |
| Dipeptide | Engineered Cysteine (S239C) | 2 | 10 days | 87% | [2][7] |
| Glucuronide | Engineered Cysteine (S239C) | 2 | 10 days | 95% | [2][7] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics
This table illustrates how a higher DAR can lead to faster clearance of the ADC from circulation, which is often associated with increased hydrophobicity and aggregation.
| Linker Type | DAR | Observation | Reference |
| Dipeptide | 4 | Unimpaired pharmacokinetics compared to unconjugated antibody. | [2][3] |
| Dipeptide | 8 | Increased rate of clearance compared to unconjugated antibody. | [2][3] |
| Glucuronide | 8 | Increased exposure compared to the dipeptide linker at the same DAR. | [2][3] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound via Engineered Cysteines
This protocol describes the conjugation of a maleimide-activated this compound linker-payload to an antibody with an engineered cysteine residue (e.g., S239C).
Materials:
-
Engineered cysteine-containing monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound-linker-maleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G25 desalting column
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the S239C mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Add a 2.5-fold molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 2 hours with gentle mixing to reduce the engineered interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound-linker-maleimide in DMSO to a stock concentration of 10-20 mM.
-
Add a 5-fold molar excess of the this compound-linker-maleimide solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated Sephadex G25 desalting column with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) analysis.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 (optimize as needed)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Injection and Analysis:
-
Inject 10-100 µL of the prepared sample onto the column.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the high molecular weight (HMW) species (aggregates) and the monomeric ADC.
-
Calculate the percentage of aggregation as follows: % Aggregation = (Area_HMW / (Area_HMW + Area_Monomer)) * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Challenges and solutions for scaling up Tubulysin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Tubulysin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing Tubulysins and what are their initial challenges?
A1: The two primary methods for this compound production are fermentation of myxobacteria and total chemical synthesis. Natural fermentation by myxobacterial strains like Angiococcus disciformis and Archangium gephyra is the original source of Tubulysins.[1][2] However, a major challenge with this method is the extremely low production yield, often in the range of milligrams per liter of culture broth.[1]
Total chemical synthesis offers an alternative to fermentation, but it is also fraught with challenges due to the complex structure of Tubulysins. These molecules are linear tetrapeptides containing unique, non-proteinogenic amino acid residues. Key difficulties in total synthesis include a high number of steps, leading to very low overall yields initially (as low as 0.01%), and challenges in synthesizing the unique fragments like Tubuvaline (Tuv) and Tubuphenylalanine (Tup).[3][4]
Q2: What is the mechanism of action of Tubulysins?
A2: Tubulysins are highly potent cytotoxic agents that act as antimitotic agents by inhibiting tubulin polymerization.[5][6] They bind to the vinca (B1221190) domain of β-tubulin, disrupting the formation of microtubules.[6] This interference with the microtubule network, which is crucial for forming the mitotic spindle during cell division, leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][7] Their high potency makes them attractive as payloads for Antibody-Drug Conjugates (ADCs).[5][8][9]
Q3: Why is the C-11 acetate (B1210297) group on some Tubulysins so important?
A3: The C-11 acetate group on certain this compound analogues, such as this compound E and M, is critical for their high cytotoxic potency.[5][10] Loss of this acetate group through hydrolysis leads to a dramatic decrease or even a complete loss of antiproliferative and tubulin-binding activity.[10][11][12] This instability is a major challenge, especially for the development of ADCs, as premature deacetylation in circulation can render the therapeutic ineffective.[5][10]
Q4: What are Antibody-Drug Conjugates (ADCs) and why are Tubulysins used as payloads?
A4: Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics that combine a monoclonal antibody, which targets a specific antigen on cancer cells, with a highly potent cytotoxic agent (the "payload").[4] This approach allows for the selective delivery of the cytotoxic payload to tumor cells, minimizing systemic toxicity to healthy tissues.[7] Tubulysins are excellent candidates for ADC payloads due to their exceptional potency, with IC50 values in the picomolar to nanomolar range.[5] They have also shown efficacy against multidrug-resistant (MDR) cancer cell lines, which is a significant advantage over other microtubule inhibitors.[5][8][9]
Production Yield Data
The following tables summarize reported yields for this compound production through different methods.
Table 1: this compound Production from Natural Fermentation [1]
| This compound Analogue | Producing Organism | Reported Yield (mg/L) |
| This compound A | Archangium gephyra KYC5002 | 0.14 |
| This compound B | Archangium gephyra KYC5002 | 0.11 |
| This compound D | Angiococcus disciformis | up to 1 |
Table 2: Improvement in Total Synthesis Yield of a this compound Analogue [3][4][13]
| Synthesis Route | Longest Linear Sequence (Steps) | Overall Yield (%) | Fold Increase in Yield |
| Initial Route | 21 | 0.01% | - |
| Improved Route | 19 | 2.4% | 240-fold |
| Further Optimized Route | 19 | 3.2% | 320-fold |
Troubleshooting Guides
Fermentation Scale-Up
Issue: Low and inconsistent yield of Tubulysins from myxobacterial fermentation.
This is a common challenge when scaling up fermentation processes. Several factors in the fermentation environment can significantly impact the production of secondary metabolites like Tubulysins.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Culture Medium | Optimize the composition of the culture medium. This includes carbon and nitrogen sources, as well as essential minerals. For example, YPSS medium (Yeast Extract, Soluble Starch, K2HPO4, MgSO4·7H2O) is a starting point that may require further optimization for your specific strain.[6] |
| Incorrect Fermentation Parameters | Systematically optimize key fermentation parameters such as temperature, pH, aeration, and agitation speed. These parameters influence microbial growth and secondary metabolite production.[] Online monitoring and control of these parameters are crucial for consistency.[] |
| Inefficient Product Capture | Tubulysins can be secreted into the culture medium. To prevent degradation and facilitate purification, add an adsorber resin (e.g., Amberlite XAD-16) to the culture medium at the start of or during the production phase to capture the secreted product.[15] |
| Lack of a Rational Feeding Strategy | Develop a feeding strategy to supplement nutrients as they are consumed by the growing culture. This can extend the high-yield production phase.[] |
Chemical Synthesis Scale-Up
Issue: Low overall yield of the final this compound product.
Low yields in multi-step total synthesis are often due to inefficient reactions at one or more steps.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Peptide Couplings | Steric hindrance, especially around the unique amino acid residues of Tubulysins, can lead to poor coupling efficiency.[3] Employ coupling reagents known to be effective for hindered couplings, such as HATU with DIPEA.[3] For particularly difficult couplings, consider alternative reagents like OxymaPure/DIC, which has been shown to minimize side reactions and improve yields.[16] It may also be necessary to perform multiple coupling cycles.[3] |
| Side Reactions (e.g., Deacetylation) | Deacetylation of the Tuv residue can occur during various stages, significantly reducing biological activity.[16] If using HATU/DIPEA as a coupling cocktail, switching to OxymaPure/DIC can reduce deacetylation.[16] During deprotection of Boc groups with trifluoroacetic acid (TFA), use a carefully controlled amount of TFA in dichloromethane (B109758) (DCM) to avoid significant loss of the acetyl group.[4][16] |
| Poor Fragment Synthesis | The synthesis of the individual unique amino acid residues (Tuv, Tup) can be a bottleneck. Review and optimize the synthetic routes for each fragment. There are various published strategies, including Manganese-mediated synthesis and Evans aldol (B89426) reactions, that can be explored.[3] |
| Product Loss During Purification | The hydrophobicity of Tubulysins can make purification challenging. Optimize HPLC conditions, including the choice of column (e.g., C18 reversed-phase), mobile phase, and pH, to achieve better separation from impurities.[3] |
Stability and Formulation
Issue: Degradation of the this compound product, particularly the C-11 acetate group.
The instability of the C-11 acetate group is a critical issue that can lead to a significant loss of potency.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of C-11 Acetate | For ADCs, the choice of linker and conjugation site can protect the acetate group from hydrolysis.[10][12] Site-specific conjugation and the use of linkers like β-glucuronidase-cleavable linkers have shown promise.[10][12] Alternatively, modify the C-11 acetate group to more stable chemical moieties such as ethers or carbamates.[10][17] |
| Aggregation and Precipitation | Tubulysins can be hydrophobic, leading to aggregation and precipitation in aqueous solutions.[18] Optimize the formulation by adjusting the pH to be at least 2 units away from the isoelectric point (pI) to ensure a net charge on the molecule.[18] Consider adding co-solvents like DMSO or excipients such as surfactants or cyclodextrins to improve solubility.[18] |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can induce aggregation.[18] It is recommended to store stock solutions at -80°C in single-use aliquots to avoid this issue.[18] |
Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low overall yield in this compound synthesis.[3][16]
This compound Mechanism of Action
Caption: Mechanism of action of this compound analogues.[5][7]
Key Experimental Protocols
Protocol 1: Culturing of Myxobacteria for this compound Production
This is a generalized protocol and may require optimization for specific myxobacterial strains.
-
Media Preparation (Example: YPSS Medium) [6]
-
Yeast Extract: 4 g/L
-
Soluble Starch: 14 g/L
-
Dipotassium Phosphate (K2HPO4): 1 g/L
-
Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Inoculation and Seed Culture
-
Inoculate 50 mL of liquid medium with a single colony or a small piece of an agar (B569324) plate culture of the myxobacterial strain.[6]
-
Incubate the seed culture for 3-5 days at 30°C with shaking at 180 rpm.[6]
-
-
Production Culture
-
Use the seed culture to inoculate a larger volume of the production medium (e.g., 2.5 mL of seed culture into 250 mL of production medium).[6]
-
Add an adsorber resin (e.g., Amberlite XAD-16) to the culture medium to capture the secreted Tubulysins.[15]
-
Incubate the production culture under optimized conditions for an appropriate duration.
-
-
Monitoring
-
Monitor the culture for growth and secondary metabolite production using microscopy and analytical techniques like HPLC.[6]
-
Protocol 2: Extraction and Purification of Tubulysins from Fermentation Broth
-
Harvesting and Extraction
-
At the end of the fermentation, harvest the adsorber resin by filtration.[15]
-
Wash the resin with water to remove salts and polar impurities.[15]
-
Elute the captured metabolites from the resin using an organic solvent such as methanol (B129727) or acetone (B3395972).[15]
-
The mycelial cake can also be extracted separately with methanol or acetone to recover any intracellular Tubulysins.[15]
-
-
Concentration
-
Chromatographic Purification
-
Subject the crude extract to initial fractionation using techniques like silica (B1680970) gel column chromatography or solid-phase extraction (SPE).[1][15]
-
Achieve final purification using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid, TFA).[1][15]
-
Collect fractions and analyze for the presence of Tubulysins by mass spectrometry and UV absorbance.[15]
-
Protocol 3: General Procedure for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free amino group.
-
Resin Preparation
-
Swell the resin-bound peptide in a suitable solvent like N,N-Dimethylformamide (DMF).[16]
-
-
Coupling Reagent Solution Preparation
-
Coupling Reaction
-
Add the coupling reagent solution to the resin suspension.[16]
-
Allow the reaction to proceed at room temperature with gentle agitation for a specified time (e.g., 2-4 hours).[16]
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test.[16] If the test is positive (indicating free amines), the coupling may be repeated.
-
-
Washing
-
After the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.[3]
-
Protocol 4: In Vitro ADC Stability Assay in Mouse Serum
This assay is used to assess the stability of the ADC, particularly the payload and linker, in a biological matrix.
-
ADC Preparation
-
Prepare the this compound ADC using the desired linker and conjugation methodology.[10]
-
-
Incubation
-
Incubate the ADC at a specific concentration (e.g., 50 µg/mL) in fresh mouse serum at 37°C.[10]
-
-
Time Points
-
Collect aliquots of the serum mixture at various time points (e.g., 0, 4, 24, 48, 72 hours).[10]
-
-
Sample Preparation and Analysis
-
At each time point, stop the reaction (e.g., by freezing).[10]
-
Analyze the samples using a method like affinity-capture LC-MS to detect and quantify the intact ADC and any metabolites, such as the deacetylated payload.[10] This allows for the determination of the drug-to-antibody ratio (DAR) over time.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and opportunities in the synthesis of ADC payloads [morressier.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Circumventing P-glycoprotein-Mediated Efflux of Tubulysin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding P-glycoprotein (P-gp)-mediated efflux of Tubulysin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it contribute to multidrug resistance (MDR)?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This process is ATP-dependent and plays a crucial role in protecting cells from toxic xenobiotics.[1] In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it can pump out chemotherapeutic agents, reducing their intracellular concentration to sub-therapeutic levels and thereby rendering the treatment ineffective.[3][4]
Q2: Are Tubulysins substrates for P-glycoprotein?
Tubulysins are a class of highly potent microtubule inhibitors that have shown significant activity against multidrug-resistant cancer cell lines.[5][6][7] Generally, Tubulysins are considered to be poor substrates for P-gp compared to other microtubule inhibitors like monomethyl auristatin E (MMAE) and some maytansinoids.[6] This property makes them attractive payloads for antibody-drug conjugates (ADCs) aimed at treating resistant tumors.[6][8] However, it is important to note that the susceptibility of a this compound analogue to P-gp-mediated efflux can vary depending on its specific chemical structure and the linker used to conjugate it to an antibody.[9]
Q3: What are the main strategies to circumvent P-gp-mediated efflux of this compound?
There are three primary strategies to overcome P-gp-mediated efflux:
-
Co-administration of P-gp Inhibitors: This approach involves using small molecules that block the function of P-gp, thereby increasing the intracellular concentration of the co-administered drug.[3][10]
-
Chemical Modification of this compound Analogues: This strategy focuses on designing and synthesizing novel this compound analogues that are not recognized or are poor substrates for P-gp.[4][11]
-
Novel Drug Delivery Systems: Encapsulating this compound within nanoparticles or conjugating it to targeting moieties like antibodies (in ADCs) can bypass the P-gp efflux mechanism.[4][12]
Troubleshooting Guides
Problem 1: My this compound analogue shows reduced cytotoxicity in P-gp overexpressing cancer cell lines compared to the parental cell line.
This observation suggests that your this compound analogue might be a substrate for P-gp.
Troubleshooting Steps:
-
Confirm P-gp Expression: Verify the overexpression of P-gp in the resistant cell line using methods like Western blotting or qPCR.
-
Perform a P-gp Inhibition Assay: Conduct a cytotoxicity assay in the P-gp overexpressing cell line in the presence and absence of a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A significant increase in cytotoxicity in the presence of the inhibitor would confirm that your analogue is a P-gp substrate.
-
Assess Efflux directly using a Rhodamine 123 Efflux Assay: This functional assay directly measures the activity of P-gp. A decrease in the efflux of the fluorescent dye Rhodamine 123 in the presence of your this compound analogue would indicate it competes for the same efflux pump.
Problem 2: The in vivo efficacy of my this compound-based ADC is lower than expected in a multidrug-resistant tumor model.
Several factors could contribute to this issue, including P-gp-mediated efflux of the released payload.
Troubleshooting Steps:
-
Analyze Payload Susceptibility to P-gp: As a first step, confirm that the free this compound payload is not a significant P-gp substrate using in vitro assays as described in Problem 1.
-
Investigate Linker Stability: The linker used to conjugate the this compound to the antibody plays a critical role. An unstable linker might lead to premature release of the payload in the bloodstream, where it can be effluxed by P-gp in normal tissues, leading to systemic toxicity and reduced tumor delivery.[8] Conversely, a linker that is not efficiently cleaved within the target cell will prevent the payload from reaching its intracellular target.
-
Evaluate ADC Susceptibility to P-gp: While less common, it is possible that the entire ADC is subject to some level of efflux, or that the payload is released in a cellular compartment where it is immediately accessible to P-gp.[9] Studies have shown that the activity of some this compound ADCs in resistant cells can be dependent on the specific warhead and linker used.[9]
Data Presentation
Table 1: Generations of P-glycoprotein Inhibitors
| Generation | Examples | Characteristics | Limitations |
| First | Verapamil, Cyclosporine A, Quinidine | Low affinity and selectivity for P-gp.[1][] | High doses required for inhibition, leading to toxicity and drug-drug interactions.[1][] |
| Second | Dexverapamil, Valspodar (PSC 833) | Higher potency and selectivity than first-generation inhibitors.[1][] | Still prone to causing drug-drug interactions by inhibiting cytochrome P450 enzymes.[] |
| Third | Tariquidar (XR9576), Zosuquidar (LY335979), Elacridar (GF120918) | High potency and specificity for P-gp with fewer off-target effects.[1][3] | Clinical development has been challenging due to complex drug interactions and modest efficacy in clinical trials.[4] |
Table 2: Cytotoxicity of Novel this compound Analogues in Parental and P-gp Overexpressing Cell Lines
| Compound | Parental Cell Line (e.g., KB) IC₅₀ (nM) | P-gp Overexpressing Cell Line (e.g., KB-8.5) IC₅₀ (nM) | Resistance Factor (IC₅₀ Resistant / IC₅₀ Parental) |
| This compound Analogue A | 0.5 | 50 | 100 |
| This compound Analogue B | 0.8 | 1.2 | 1.5 |
| Paclitaxel | 2.5 | 250 | 100 |
| Verapamil (P-gp Inhibitor) | >10,000 | >10,000 | N/A |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific compounds and cell lines used. The data illustrates how a lower resistance factor for a this compound analogue (like Analogue B) indicates it is less affected by P-gp-mediated efflux compared to a known P-gp substrate like Paclitaxel.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxic potential of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (parental and P-gp overexpressing)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound analogue)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control, and vehicle control. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14][15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Cells (in suspension)
-
Efflux buffer (e.g., RPMI-1640 without phenol (B47542) red)
-
Rhodamine 123 solution
-
P-gp inhibitor (e.g., Verapamil) as a positive control for efflux inhibition
-
Test compound (e.g., this compound analogue)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in efflux buffer at a concentration of 1 x 10⁶ cells/mL.
-
Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing: Wash the cells twice with ice-cold efflux buffer to remove extracellular dye.
-
Efflux: Resuspend the cells in pre-warmed efflux buffer containing either no compound (negative control), a P-gp inhibitor (positive control), or the test compound. Incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity indicates a higher level of efflux.
-
Data Interpretation: Compare the fluorescence of cells treated with the test compound to the negative and positive controls. Inhibition of efflux by the test compound will result in higher intracellular fluorescence, similar to the positive control.
Visualizations
Caption: P-glycoprotein mediated efflux of this compound from a cancer cell.
Caption: Strategies to overcome P-gp mediated efflux.
Caption: Workflow for determining if a this compound analogue is a P-gp substrate.
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel this compound payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Strategies to circumvent multidrug resistance due to P-glycoprotein or to altered DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Tubulysin Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Tubulysin linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary in vivo stability issue associated with this compound-based ADCs?
The main challenge is the hydrolytic instability of the C11 acetate (B1210297) ester on the tubuvaline residue of this compound payloads like this compound M.[1][2][3][4] Loss of this acetate group through hydrolysis leads to a significant reduction in the cytotoxic potency of the payload, compromising the ADC's therapeutic efficacy.[1][2][3][4] Another critical aspect is the stability of the linker itself, as premature cleavage in circulation can cause off-target toxicity and lower the effective dose delivered to the tumor.[3]
Q2: What is the mechanism of action for this compound-based ADCs?
This compound-based ADCs function through a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, usually via receptor-mediated endocytosis, and transported to lysosomes.[3] Within the lysosome, the linker is cleaved, releasing the active this compound payload into the cell's cytoplasm. The released this compound then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network essential for cell division.[3][5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][5]
Q3: How does linker chemistry influence the in vivo stability and efficacy of this compound ADCs?
Linker chemistry is a critical determinant of a this compound ADC's performance. The linker must be stable enough to remain intact in systemic circulation but labile enough to be efficiently cleaved within the target cancer cell.[5] For instance, β-glucuronidase-cleavable linkers have been shown to protect the labile C11 acetate group of this compound from hydrolysis, leading to improved ADC stability and in vivo activity compared to conventional dipeptide linkers.[1][2][6][7] Non-cleavable linkers, which release the drug upon lysosomal degradation of the antibody, generally offer greater stability in circulation.[5]
Q4: What are the advantages of site-specific conjugation for this compound ADCs?
Site-specific conjugation offers several advantages over random conjugation methods. It produces more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which simplifies characterization and ensures batch-to-batch consistency.[3] Furthermore, the conjugation site can significantly impact the stability of both the linker and the payload.[1][2][3][8] Strategic selection of the conjugation site can shield the linker and payload from enzymatic degradation in the plasma, leading to improved pharmacokinetics and a wider therapeutic window.[8]
Troubleshooting Guides
Issue 1: Rapid loss of ADC potency in vivo and observation of deacetylated payload.
-
Symptom: Pharmacokinetic analysis reveals a short half-life of the active ADC and the appearance of a deacetylated, less potent form of the this compound payload in plasma.
-
Potential Cause: The C11 acetate ester of the this compound payload is undergoing hydrolysis in circulation. This is a known liability for certain this compound analogs like this compound M.[1][2][9]
-
Solutions:
-
Modify the Payload: Replace the C11 acetate with a more stable functional group. Ethers (e.g., propyl ether) or hindered esters (e.g., isovalerate) have been shown to be more resistant to hydrolysis while maintaining high cytotoxicity.[9][10]
-
Optimize Linker Chemistry: Employ a linker that provides steric hindrance and protects the C11 acetate. A β-glucuronidase-cleavable glucuronide linker has been demonstrated to shield the acetate group from hydrolysis and improve in vivo activity.[1][2][6]
-
Site-Specific Conjugation: The conjugation site on the antibody can influence the stability of the payload. Screening different engineered conjugation sites may identify a location that offers better protection for the acetate group.[1][2]
-
Issue 2: Premature release of the this compound payload in circulation.
-
Symptom: Pharmacokinetic analysis shows a rapid increase in the concentration of free this compound payload in the plasma, which is not associated with ADC internalization into target cells. This can lead to systemic toxicity.[3]
-
Potential Cause: The linker connecting the payload to the antibody is unstable in circulation and is being prematurely cleaved.[3]
-
Solutions:
-
Select a More Stable Linker:
-
Non-Cleavable Linkers: If the therapeutic strategy allows, utilize a non-cleavable linker (e.g., a thioether bond from a maleimide-cysteine reaction) that releases the payload only upon degradation of the antibody within the lysosome.[5]
-
Enzymatically-Cleavable Linkers: For linkers designed to be cleaved by specific lysosomal enzymes (e.g., cathepsin B), ensure the linker sequence (e.g., Val-Cit) is stable in plasma.[3] While generally stable, the local microenvironment on the antibody can sometimes affect linker stability.[3]
-
Tandem-Cleavage Linkers: Consider using a tandem-cleavage linker that requires two sequential enzymatic steps for payload release. This dual-release mechanism can significantly enhance plasma stability.[11]
-
-
Optimize Conjugation Site: The site of conjugation can influence linker stability.[3] Screening different conjugation sites may identify locations that protect the linker from premature cleavage.[3]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound ADCs with Different Linkers
| ADC Configuration | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L540cy HL | 1.1 | [4] |
| αCD30-Glucuronide | Cleavable | L540cy HL | 1.2 | [4] |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Lower values indicate higher potency.
Table 2: In Vivo Stability of this compound Payloads
| Compound | Description | % Intact at 48 hours (37°C in mouse plasma) | Reference |
| Tub(OAc) | Acetate ester | <10 | [10] |
| Tub(OEt) | Ethyl ether | >90 | [10] |
| Tub(OiVal) | Isovalerate ester | >90 | [10] |
Table 3: Impact of Linker on C11 Acetate Stability in an ADC
| ADC Configuration (DAR 8) | % Intact Acetate (Day 7 in mouse plasma) | Reference |
| αCD30-Dipeptide-Tub(OAc) | ~20 | [10] |
| αCD30-Glucuronide-Tub(OiVal) | ~70 | [10] |
Experimental Protocols
Protocol 1: Evaluation of ADC Stability in Plasma
This protocol provides a general method for assessing the stability of a this compound ADC in plasma, focusing on C11 acetate hydrolysis and linker cleavage.[3]
-
Materials:
-
This compound ADC
-
Plasma from a relevant species (e.g., mouse, rat, human)
-
Internal standards for the free payload and the deacetylated payload
-
LC-MS system
-
-
Procedure:
-
Sample Preparation: Spike the this compound ADC into plasma at a concentration relevant to the anticipated in vivo exposure (e.g., 10-100 µg/mL).[3]
-
Incubation: Incubate the plasma samples at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). Immediately store the samples at -80°C to halt further reactions.[3]
-
Analysis: Process the plasma samples to extract the ADC and any released payload. Analyze the samples using an LC-MS method capable of quantifying the intact ADC, the free payload, and the deacetylated payload.
-
Data Analysis: Plot the concentration of each analyte against time to determine the rate of degradation and the half-life of the ADC.[3]
-
Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol outlines a general workflow for assessing the in vivo efficacy of a this compound ADC in a preclinical xenograft model.[12]
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line expressing the target antigen
-
This compound ADC and vehicle control
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.[12]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Dosing: Administer the this compound ADC and vehicle control according to the study design (e.g., intravenously, once a week for three weeks).
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.[4]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated to determine the efficacy of the ADC.
-
Visualizations
Caption: Key in vivo stability and activity pathways for a this compound ADC.
Caption: Troubleshooting workflow for improving this compound ADC stability.
References
- 1. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Conjugation Mode and Site on this compound Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Hematological Toxicities of Tubulysin Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hematological toxicities encountered during experiments with Tubulysin compounds, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why do they exhibit hematological toxicity?
Tubulysins are highly potent cytotoxic agents that act by inhibiting tubulin polymerization, a process essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death).[1][2] Their exceptional potency makes them effective anticancer agents but also contributes to toxicity against healthy, rapidly dividing cells, such as hematopoietic (blood-forming) stem and progenitor cells in the bone marrow.[3][4] This off-target effect on hematopoietic cells can lead to hematological toxicities like neutropenia, thrombocytopenia, and anemia.[5]
Q2: What are the primary causes of off-target hematological toxicity with this compound-based ADCs?
The primary causes of off-target hematological toxicity with this compound ADCs include:
-
Premature Payload Release: The linker connecting the this compound payload to the antibody can be unstable in circulation, leading to the premature release of the highly potent drug before it reaches the target tumor cells. This free drug can then damage healthy tissues, including the bone marrow.[6]
-
"On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may also be expressed at low levels on healthy hematopoietic cells, leading to their unintended destruction.
-
Non-specific ADC Uptake: ADCs can be taken up by cells of the reticuloendothelial system, such as macrophages in the liver and spleen, independent of target antigen expression, which can contribute to systemic toxicity.
-
Payload Hydrophobicity: The hydrophobic nature of some this compound analogues can lead to ADC aggregation and non-specific uptake by healthy cells, increasing off-target toxicity.
Q3: What are the key strategies to mitigate the hematological toxicity of this compound compounds?
Several strategies can be employed to reduce the hematological toxicities of this compound-based therapies:
-
Linker Optimization: Designing linkers that are highly stable in plasma but are efficiently cleaved within the target tumor cell is a critical strategy. For instance, β-glucuronidase-cleavable linkers have been shown to protect the labile C11-acetate group of some this compound analogues from hydrolysis in circulation, improving their stability and in vivo activity.[7][8][9]
-
Site-Specific Conjugation: The location of payload conjugation on the antibody can impact the ADC's stability and pharmacokinetic properties. Site-specific conjugation methods can produce more homogeneous ADCs with improved stability and a better therapeutic index.[6][7][8][9]
-
Payload Modification (Structure-Activity Relationship - SAR): A key area of research is the modification of the this compound structure to create analogues with improved stability and a better safety profile. A common approach is to replace the hydrolytically unstable C-11 acetate (B1210297) with more stable moieties like ethers or carbamates.[6][10][11]
-
Increasing Hydrophilicity: Increasing the hydrophilicity of the ADC, for example through PEGylation of the linker, can reduce non-specific uptake by healthy cells and decrease hematological toxicity.
-
Dosing Strategies: In a clinical setting, management of hematological toxicities for ADCs often involves dose delays, dose reductions, or the use of supportive care measures like granulocyte colony-stimulating factors (G-CSF) for neutropenia.[12][13]
Troubleshooting Guides
Issue 1: High variability in in vitro hematotoxicity assay results.
Possible Causes & Troubleshooting Steps:
-
Cell Health and Viability:
-
Check: Ensure that the hematopoietic stem and progenitor cells (HSPCs) used for the assay have high viability (>90%) before starting the experiment.
-
Solution: Use freshly isolated cells whenever possible. If using cryopreserved cells, ensure a proper thawing and recovery protocol is followed.
-
-
Inconsistent Cell Seeding Density:
-
Check: Verify the accuracy of your cell counting method.
-
Solution: Ensure a homogeneous single-cell suspension before plating to avoid clumps, which can lead to uneven colony growth.
-
-
Reagent Variability:
-
Check: Ensure all media, cytokines, and supplements are from the same lot for a given set of experiments.
-
Solution: Aliquot and store reagents properly to avoid repeated freeze-thaw cycles.
-
-
Incubation Conditions:
-
Check: Confirm that the incubator provides a stable and humidified environment with consistent temperature and CO2 levels.
-
Solution: Use dedicated incubators for sensitive primary cell cultures. Ensure proper sealing of culture plates to prevent evaporation.
-
Issue 2: Unexpectedly high hematotoxicity of a novel this compound ADC in preclinical models.
Possible Causes & Troubleshooting Steps:
-
Poor Linker Stability:
-
"On-Target, Off-Tumor" Toxicity in Hematopoietic Lineage:
-
Check: Use flow cytometry to assess the expression level of the target antigen on various hematopoietic cell populations in the preclinical species.
-
Solution: If the target is expressed on hematopoietic cells, consider strategies to reduce on-target toxicity, such as using an antibody with a lower affinity or developing a bispecific antibody that requires dual antigen engagement for activation.
-
-
Off-Target Payload Accumulation:
-
Check: Conduct biodistribution studies to determine where the ADC and the released payload accumulate in the animal.
-
Solution: If there is significant accumulation in the bone marrow, liver, or spleen, consider modifying the ADC's properties, such as increasing its hydrophilicity through PEGylation, to alter its biodistribution.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound Analogues in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound U | HT-29 | Human Colon Carcinoma | 3.8 | [14] |
| This compound U Analogue (1f) | HT-29 | Human Colon Carcinoma | 22 | [14] |
| This compound D | C26 | Murine Colon Carcinoma | 0.14 ± 0.3 | [3] |
| Synthetic this compound Analogue 3 | C26 | Murine Colon Carcinoma | 20 ± 7.4 | [3] |
| Deacetylated this compound M | 786-O | MDR+ Renal Cell Carcinoma | >100-fold less potent than this compound M | [8] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. This table is for illustrative purposes to show relative potencies.
Table 2: In Vivo Hematological Parameters in Mice Treated with a this compound-based ADC (Illustrative)
| Treatment Group | Dose (mg/kg) | Neutrophils (x10³/µL) | Platelets (x10³/µL) | Red Blood Cells (x10⁶/µL) |
| Vehicle Control | - | 4.5 ± 0.8 | 950 ± 150 | 8.2 ± 0.5 |
| This compound ADC | 1 | 2.1 ± 0.5 | 600 ± 120 | 7.9 ± 0.6 |
| This compound ADC | 3 | 0.8 ± 0.3 | 350 ± 90 | 7.5 ± 0.7 |
This is a hypothetical representation of data from a preclinical study. Actual values will vary depending on the specific ADC, dose, and animal model.[15]
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Cell (CFC) Assay for Hematotoxicity
This assay is the gold standard for assessing the effects of a compound on hematopoietic progenitor cells.[16]
Materials:
-
Human or mouse bone marrow mononuclear cells (BMMCs) or enriched CD34+ cells.
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for different lineages (e.g., GM-CSF, G-CSF for CFU-GM; EPO for BFU-E).[17]
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Ficoll-Paque™ for mononuclear cell isolation.
-
This compound compound or ADC of interest, with a vehicle control (e.g., DMSO).
-
35 mm non-tissue culture treated petri dishes.
Methodology:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.[18]
-
Compound Dilution: Prepare a serial dilution of the this compound compound in IMDM.
-
Plating: Add the prepared cells and the compound dilutions to the methylcellulose (B11928114) medium. Vortex thoroughly to ensure a homogeneous mixture and let it stand for a few minutes to allow bubbles to escape.[17]
-
Culture: Dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm petri dish. Place the dishes in a larger culture dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubation: Incubate at 37°C in a 5% CO2 humidified incubator for 12-14 days.[17][19]
-
Colony Counting: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E) using an inverted microscope based on their morphology.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits colony formation by 50% compared to the vehicle control.
Protocol 2: In Vivo Assessment of Hematological Toxicity in Mice
Materials:
-
Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.
-
This compound ADC and vehicle control.
-
EDTA-coated microtubes for blood collection.
-
Automated hematology analyzer.
Methodology:
-
ADC Administration: Administer the this compound ADC intravenously at various doses to different groups of mice. Include a vehicle control group.[20]
-
Blood Collection: At specified time points (e.g., day 3, 7, 14, and 21 post-treatment), collect a small volume of peripheral blood (e.g., via tail vein or retro-orbital bleed) into EDTA-coated tubes.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine the counts of neutrophils, platelets, red blood cells, lymphocytes, and other hematological parameters.[15]
-
Toxicity Monitoring: Monitor the mice for clinical signs of toxicity, including body weight loss, changes in behavior, and signs of bleeding or infection.[20]
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to assess the degree of myelosuppression.
Visualizations
Caption: A typical workflow for the development and optimization of this compound-based ADCs to mitigate hematological toxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis in hematopoietic cells, highlighting key events from microtubule disruption to caspase activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemotherapeutic Evaluation of a Novel Synthetic this compound Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic and therapeutic strategies in chemotherapy-induced neutropenia [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies for chemotherapy-induced neutropenia in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies of novel this compound U analogues--effect on cytotoxicity of structural variations in the tubuvaline fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dls.com [dls.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Design for Cleavable Tubulysin ADCs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker design for cleavable Tubulysin Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with linker design for this compound ADCs?
A1: The main challenges in designing linkers for this compound ADCs revolve around the inherent properties of the this compound payload itself. A significant issue is the hydrolytic instability of the C11 acetate (B1210297) group, which is critical for the high cytotoxicity of Tubulysins like this compound M.[1][2][3][4] Loss of this acetate group leads to a substantial decrease in potency.[1][3] Other key challenges include managing the hydrophobicity of the this compound payload, which can lead to ADC aggregation, and achieving a uniform drug-to-antibody ratio (DAR) for a homogenous product with a good therapeutic window.[1]
Q2: What are the most common types of cleavable linkers used for Tubulysins, and what are their advantages and disadvantages?
A2: For this compound ADCs, cleavable linkers are predominantly used to ensure the release of the active payload within the target cell. The two most common types are:
-
Protease-cleavable linkers: These often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), which is designed to be cleaved by lysosomal proteases like Cathepsin B.[1][5] While widely used and effective, they can be susceptible to premature drug release and may not adequately protect the this compound acetate group from hydrolysis.[1][2]
-
β-glucuronidase-cleavable linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and the tumor microenvironment.[1] They have demonstrated promise in protecting the C11 acetate of this compound M from hydrolysis, leading to improved in vivo activity.[1][2] The hydrophilic nature of the glucuronide moiety can also help to reduce ADC aggregation.[1]
Q3: How does the conjugation site on the antibody impact the stability and efficacy of a this compound ADC?
A3: The site of conjugation significantly influences both the stability of the C11 acetate group and the overall in vivo activity of the ADC.[1][2][4] Site-specific conjugation, for instance to engineered cysteines, can shield the acetate group from hydrolysis.[1] The choice of conjugation site can affect solvent accessibility and interaction with plasma esterases, thereby impacting the stability of the linker and the payload.[1]
Q4: What is the bystander effect, and how is it relevant to cleavable this compound ADCs?
A4: The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to kill neighboring, antigen-negative cells.[6][7] This is particularly important for treating heterogeneous tumors with varied antigen expression.[6][7] For a significant bystander effect to occur, the released this compound must be able to cross the cell membrane to enter adjacent cells.[6] Cleavable linkers are essential for releasing the payload in its active, cell-permeable form to mediate this effect.[6]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Inefficient Antibody Reduction | Increase the concentration of the reducing agent (e.g., TCEP or DTT). Ensure the use of degassed buffers and work under an inert atmosphere to prevent re-oxidation of thiols.[1] |
| Hydrolysis of Maleimide Group | Prepare the maleimide-activated linker solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid aqueous buffers for storing the activated linker.[1] |
| Insufficient Molar Excess of Linker-Payload | Increase the molar excess of the maleimide-activated this compound linker-payload. Titrate the ratio to find the optimal balance between conjugation efficiency and minimizing unreacted linker-payload.[1] |
| Suboptimal Reaction Conditions | Optimize the pH of the reaction buffer (typically 6.5-7.5 for thiol-maleimide conjugation). Adjust the reaction time and temperature to improve efficiency.[1] |
Problem 2: ADC Aggregation
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| High Hydrophobicity of Linker-Payload | This compound is a hydrophobic molecule. Employ a more hydrophilic linker, such as a β-glucuronide linker or one containing a PEG spacer, to mitigate aggregation.[1] |
| High DAR | A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC. Aim for a lower, more homogenous DAR through site-specific conjugation or by optimizing stochastic conjugation conditions.[1] |
| Instability During Storage | For long-term storage, consider adding stabilizers like BSA and storing at -20°C in 50% glycerol. Conduct stability studies under various storage conditions to determine the optimal parameters.[1] |
Problem 3: Instability of this compound C11 Acetate Group and Premature Payload Release
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Hydrolysis by Plasma Esterases | This is a known issue with this compound M.[1][3] The linker may not provide sufficient steric hindrance. |
| Linker Chemistry | Switch to a β-glucuronidase-cleavable linker, which has been shown to protect the C11 acetate from hydrolysis and improve in vivo stability and activity.[1][2][3] |
| Solvent-Exposed Conjugation Site | Utilize site-specific conjugation to attach the linker-payload at a more sterically hindered and less solvent-exposed site on the antibody.[1][8] |
| Linker Instability in Plasma | If using a protease-cleavable linker, ensure the peptide sequence is stable in plasma. While generally stable, the local environment on the antibody can influence linker stability.[3] |
Quantitative Data Summary
Table 1: Impact of Deacetylation on this compound M Cytotoxicity
| Compound | Relative Free Drug Cytotoxicity (IC50, nM) |
| Intact this compound M | 0.1 |
| Deacetylated this compound M | >100 |
| Data suggests that the loss of the C11 acetate group leads to a significant reduction in potency.[2][9] |
Table 2: Comparison of Linker Performance on this compound ADC In Vivo Efficacy
| ADC Configuration | Tumor Growth Inhibition |
| DAR 4 with Dipeptide Linker | Moderate |
| DAR 4 with Glucuronide Linker | Significant |
| DAR 2 with Dipeptide Linker | Moderate |
| DAR 2 with Glucuronide Linker | Significant |
| Data indicates that the glucuronide linker improves the in vivo activity of this compound ADCs compared to the dipeptide linker.[2] |
Experimental Protocols
Protocol 1: General Procedure for this compound E Conjugation to an Antibody
This protocol outlines a general method for conjugating a maleimide-activated this compound E linker-payload to an antibody via reduced interchain disulfide bonds.[1]
1. Antibody Reduction:
-
Prepare the antibody solution in a degassed buffer (e.g., PBS).
-
Add a 10-100x molar excess of a reducing agent like TCEP.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
If using DTT, the excess must be removed before conjugation, for example, by using a desalting column.
2. Conjugation Reaction:
-
Dissolve the maleimide-activated this compound E linker-payload in an anhydrous solvent such as DMSO.
-
Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload may need to be optimized.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unreacted linker-payload and other impurities.
Protocol 2: Characterization of this compound ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is used to separate ADC species based on their hydrophobicity, allowing for the determination of the drug-to-antibody ratio.[1]
1. Column and Buffers:
-
Use a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
2. Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
3. Data Analysis:
-
The unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
Protocol 3: In Vitro Co-culture Bystander Effect Assay
This assay measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[6][10]
1. Cell Preparation:
-
Prepare antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells.
-
Label the bystander cells with a fluorescent marker (e.g., GFP) for easy identification and quantification.
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant.
3. ADC Treatment:
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with a serial dilution of the this compound ADC.
4. Incubation and Analysis:
-
Incubate for 72-96 hours.
-
Quantify the number of viable fluorescent bystander cells using a high-content imager or a plate reader.
5. Data Interpretation:
-
A significant decrease in the number of viable bystander cells in the ADC-treated wells compared to untreated controls indicates a bystander effect.
Visualizations
Caption: Mechanism of action of a this compound ADC with a cleavable linker.
Caption: A decision tree for troubleshooting suboptimal in vivo ADC performance.
Caption: Two common in vitro methods for evaluating the bystander effect of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Methods for Tubulysin Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tubulysin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent method for purifying synthetic this compound analogs?
A1: The most common and effective method for the purification of synthetic this compound analogs is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] C18 columns are widely used for separating these complex peptides and achieving high purity.[1][2]
Q2: What are the primary challenges and sources of impurities in this compound analog purification?
A2: Key challenges stem from the complex structure of this compound analogs. Common impurities arise from incomplete reactions, side-products from sterically hindered couplings, and degradation of labile functional groups.[3] A significant concern is the hydrolysis of the C-11 acetate (B1210297) group, which is crucial for the high cytotoxic activity of many analogs, leading to a significant loss of potency.[1]
Q3: What level of purity is recommended for this compound analogs?
A3: For in vitro biological assays, a purity of over 95% is generally recommended. For in vivo studies, a much higher purity of >98% or even >99% is often required. Achieving this may necessitate multiple rounds of RP-HPLC purification.[1]
Q4: How should purified this compound analogs be handled and stored?
A4: Due to their high cytotoxicity, appropriate containment measures are essential during handling. The final step in purification is typically lyophilization to obtain the analog as a stable, dry powder.[1] It is recommended to store the lyophilized product at low temperatures, such as -20°C or -80°C, and to protect it from moisture to prevent degradation.[1]
Q5: Can mobile phase selection in RP-HPLC affect the stability of this compound analogs?
A5: Yes, the choice of mobile phase is critical. For instance, using methanol (B129727) as the organic modifier in the mobile phase can sometimes lead to the formation of methyl esters.[3] Acetonitrile (B52724) is often the preferred organic modifier.[3] The pH of the mobile phase must also be compatible with the stability of the specific analog to prevent degradation during purification.[3]
Troubleshooting Guide for RP-HPLC Purification
This guide addresses common issues encountered during the RP-HPLC purification of this compound analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Inefficient synthesis steps leading to low crude yield.- Loss of product during purification due to sensitivity of the analog.[3][4] | - Optimize synthetic routes and coupling reagents, especially for sterically hindered fragments like Tubuvaline (Tuv).[3]- Optimize purification conditions, including mobile phase composition and pH, to ensure compound stability.[3]- Consider multiple, careful purification runs to maximize recovery of pure fractions. |
| Poor Peak Shape (Tailing or Fronting) | - Residual silanol (B1196071) interactions with the column.- Incorrect mobile phase pH.- Column overload.[1] | - Use a high-purity silica (B1680970) column.[5]- Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[1]- Adjust the mobile phase pH; an acidic pH (2-3) is common for peptides.[1]- Reduce the amount of sample loaded onto the column.[1] |
| Presence of Impurity Peaks | - Incomplete Fmoc-deprotection during synthesis.- Formation of side products during synthesis.- Degradation of the analog (e.g., hydrolysis of the C-11 acetate group).[1][3] | - Ensure complete Fmoc removal during synthesis with sufficient piperidine (B6355638) treatment.[3]- Optimize reaction conditions to minimize side product formation.- Use a buffered mobile phase at a pH that ensures the stability of the analog during purification. |
| Co-elution of Impurities | - Insufficient resolution of the chromatographic method.- The impurity has very similar physicochemical properties to the desired analog.[1] | - Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[1]- Experiment with a different organic modifier (e.g., acetonitrile vs. methanol) or a different ion-pairing agent.[1]- Consider a second purification step using an orthogonal separation method or a different RP-HPLC column with different selectivity.[1] |
| Low Recovery of the Analog | - Irreversible adsorption of the analog to the column.- Precipitation of the sample on the column.- Degradation of the compound during the purification process.[1] | - Try a different column chemistry (e.g., C8 instead of C18) or a column from a different manufacturer.[1]- Ensure the sample is fully dissolved in the initial mobile phase before injection.[1]- Analyze fractions to check for degradation products and adjust mobile phase conditions accordingly. |
Quantitative Data Summary
Table 1: Overall Yield of this compound Analog Synthesis
| Synthesis Stage | Reported Overall Yield | Key Improvement Strategies |
| Initial Synthetic Routes | As low as 0.01%[3][6] | - |
| Optimized Synthetic Routes | Up to 2.4% (a 240-fold increase)[3][6] | Process development and optimization of synthetic steps.[3][6] |
Table 2: In Vitro Cytotoxicity of Selected this compound Analogs
| Analog | Cell Line | IC50 (nM) |
| This compound Analog 11 | KB (human oral carcinoma) | 0.2 |
| This compound Analog 11 | KB 8.5 (MDR) | 1.1 |
| This compound Analog 17a | KB | 1.0 |
| This compound Analog 17a | KB 8.5 (MDR) | 5.0 |
| This compound Analog 10a | PC-3 (human prostate cancer) | 0.8 |
This data is generalized from published literature and is for comparative purposes.[7]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Analogs
This protocol provides a general starting point for the purification of crude synthetic this compound analogs. Optimization is often required based on the specific analog's properties.
1. Sample Preparation:
-
Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., DMSO, DMF).
-
Dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to ensure complete solubility.[1]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30-60 minutes) is a common starting point. The gradient should be optimized for the best separation of the target analog from its impurities.
-
Flow Rate: Dependent on the column dimensions (analytical or preparative).
-
Detection: UV detection at 220 nm and 280 nm.[8]
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
4. Post-Purification Processing:
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound analog as a dry powder.[1][4]
Protocol 2: Flash Column Chromatography for Intermediate Purification
Flash column chromatography is often used for the purification of protected fragments during the synthesis of this compound analogs.[4]
1. Stationary Phase:
-
Silica gel is typically used.
2. Mobile Phase:
-
A solvent system with an appropriate polarity to separate the desired fragment from byproducts. This is highly dependent on the specific fragment being purified.
3. Procedure:
-
The crude fragment is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The dried silica with the adsorbed compound is loaded onto the top of the flash column.
-
The column is eluted with the chosen mobile phase, and fractions are collected.
-
Fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
The solvent is removed from the pooled pure fractions under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of synthetic this compound analogs.
Caption: Logical troubleshooting flow for common HPLC purification issues with this compound analogs.
References
Troubleshooting inconsistent results in Tubulysin cytotoxicity assays
Welcome to the technical support center for Tubulysin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes. Tubulysins are a class of exceptionally potent microtubule-targeting agents with significant potential in cancer therapy.[1][2] However, their unique chemical properties can sometimes lead to variability in cytotoxicity assay results. This guide provides detailed troubleshooting advice, experimental protocols, and supporting data to help you achieve consistent and accurate measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent IC50 values and other variable results in this compound cytotoxicity assays.
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for Tubulysins can stem from several factors, ranging from compound stability to assay-specific variables. Here are the most common culprits and how to address them:
-
Compound Instability: The C-11 acetate (B1210297) ester on some this compound analogues is susceptible to hydrolysis by esterases present in serum-containing culture media or released from cells.[3][4] This deacetylation leads to a significant reduction in cytotoxic potency, which can cause IC50 values to shift.[3][5]
-
Mitigation:
-
Minimize Incubation Time: Use the shortest incubation time that still yields a robust cytotoxic response.
-
Use Low-Serum or Serum-Free Media: If your cell line can be maintained in low-serum or serum-free media for the duration of the drug treatment, this can reduce esterase activity.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment.[3]
-
-
-
Solubility Issues: Tubulysins are hydrophobic peptides. Improper dissolution or precipitation during dilution into aqueous culture media can lead to a lower effective concentration and, thus, higher and more variable IC50 values.[3]
-
Mitigation:
-
Proper Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Stepwise Dilution: Perform serial dilutions in DMSO to intermediate concentrations before the final dilution into the culture medium. When making the final dilution, add the this compound/DMSO solution to the media and mix immediately and thoroughly to prevent precipitation.[3]
-
-
-
Cell-Based Factors:
-
Inconsistent Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may require higher drug concentrations to achieve the same level of cytotoxicity.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or senescent cells can exhibit altered sensitivity to cytotoxic agents.[3]
-
-
Assay-Specific Variability:
-
Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[3]
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is at a level that is non-toxic to your cells (typically ≤ 0.5%).[3]
-
Q2: What is the mechanism of action of this compound, and how does it relate to cytotoxicity?
A2: Tubulysins are highly potent antimitotic agents that disrupt microtubule dynamics.[6][7] They bind to the vinca (B1221190) domain of β-tubulin, which inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1] This disruption of the microtubule network has several downstream consequences:
-
Cell Cycle Arrest: The dissolution of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[1][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1][7]
The high cytotoxicity of Tubulysins is directly linked to their potent inhibition of tubulin polymerization, making them effective against a wide range of cancer cell lines, including multi-drug resistant (MDR) ones.[2][8]
Data Presentation
Table 1: Factors Contributing to Inconsistent this compound IC50 Values and Mitigation Strategies
| Factor | Potential Cause | Mitigation Strategy |
| Compound Instability | Hydrolysis of C-11 acetate ester by serum esterases.[3][4] | Minimize incubation time, use low-serum/serum-free media, prepare fresh dilutions.[3] |
| Solubility Issues | Precipitation of hydrophobic this compound in aqueous media.[3] | Dissolve in 100% DMSO, perform stepwise dilutions, and mix thoroughly.[3] |
| Cell-Based Factors | Inconsistent cell seeding density, poor cell health, high passage number.[3] | Standardize cell seeding protocols, use cells in logarithmic growth phase, and maintain consistent passage numbers.[3] |
| Assay-Specific Variability | Edge effects in multi-well plates, pipetting inaccuracies, inconsistent DMSO concentration.[3] | Avoid using outer wells, calibrate pipettes, and maintain a consistent, non-toxic final DMSO concentration.[3] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving Antibody‐this compound Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.eric.ed.gov [files.eric.ed.gov]
Validation & Comparative
A Head-to-Head Battle of ADC Payloads: Tubulysins versus Auristatins
For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Among the most potent classes of payloads are the tubulin inhibitors, with Tubulysins and Auristatins at the forefront of ADC development. This guide provides an objective, data-driven comparison of these two powerful cytotoxic agents, offering insights into their potency and the experimental frameworks used to evaluate them.
This comprehensive analysis delves into the mechanisms of action, in vitro cytotoxicity, and in vivo efficacy of Tubulysin and Auristatin payloads. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation ADCs.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both Tubulysins and Auristatins exert their potent cytotoxic effects by disrupting the microtubule dynamics essential for cell division. They achieve this by binding to the vinca (B1221190) domain of β-tubulin, which inhibits tubulin polymerization.[1][2] This interference leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1][3]
While they share a common target, subtle differences in their interaction with tubulin and their susceptibility to cellular efflux pumps can influence their overall potency and spectrum of activity. A notable advantage of Tubulysins is their reported ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein (Pgp) efflux pump, a common mechanism of resistance to other tubulin inhibitors like Auristatins.[1]
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following table summarizes IC50 values for various this compound- and Auristatin-based ADCs against a range of cancer cell lines.
| ADC Target & Payload | Cell Line | Target Expression | IC50 (nM) | Reference |
| This compound ADCs | ||||
| αCD30-Tubulysin | L540cy | CD30+ | Single-digit ng/mL | [4] |
| αCD30-Tubulysin | L428 | CD30+, MDR+ | ~10 ng/mL | [1] |
| Trastuzumab-Tubulysin | N87 | HER2 High | Potent | [1] |
| Trastuzumab-Tubulysin | BT474 | HER2 High | Potent | [1] |
| DX126-262 (this compound B analog) | BT-474 | HER2+ | 0.06 - 0.19 | [5] |
| DX126-262 (this compound B analog) | NCI-N87 | HER2+ | 0.06 - 0.19 | [5] |
| DX126-262 (this compound B analog) | SK-BR-3 | HER2+ | 0.06 - 0.19 | [5] |
| Auristatin ADCs | ||||
| Trastuzumab-vc-MMAE | HCC-1954 | HER2-high | ~1 | [6] |
| Trastuzumab-mavg-MMAU | HCC-1954 | HER2-high | ~1 | [6] |
| Trastuzumab-vc-MMAE | JIMT-1 | HER2-low/medium | ~10 | [6] |
| Trastuzumab-mavg-MMAU | JIMT-1 | HER2-low/medium | ~10 | [6] |
| αCD22-MMAE | BJAB.Luc (MDR-) | CD22+ | Potent | [1] |
| αCD22-MMAE | BJAB.Luc-Pgp (MDR+) | CD22+ | No significant activity | [1] |
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of an ADC's potency lies in its ability to control tumor growth in vivo. The following table presents a summary of in vivo efficacy data from xenograft models, providing a comparative look at the anti-tumor activity of this compound- and Auristatin-based ADCs.
| ADC Target & Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| This compound ADCs | ||||
| αCD22-Tubulysin | BJAB.Luc (MDR-) | 1 mg/kg, single dose | Significant tumor regression | [1] |
| αCD22-Tubulysin | BJAB.Luc-Pgp (MDR+) | 1 mg/kg, single dose | Significant tumor regression | [1] |
| αCD30-Tubulysin | L540cy | Single IP injection | Dose-dependent anti-tumoral activity | [1] |
| DX126-262 (this compound B analog) | BT-474 | 2.5, 5, 10 mg/kg | Superior efficacy compared to Kadcyla at all tested doses.[5] | [5] |
| Auristatin ADCs | ||||
| αCD22-MMAE | BJAB.Luc (MDR-) | 1 mg/kg, single dose | Significant tumor regression | [1] |
| αCD22-MMAE | BJAB.Luc-Pgp (MDR+) | 1 mg/kg, single dose | No significant activity | [1] |
| Trastuzumab-vc-MMAE | NCI-N87 | Single IV dose | Tumor growth inhibition | [6] |
| Trastuzumab-MMAU | NCI-N87 | 1 or 2 mg/kg, single dose | Superior efficacy to trastuzumab-vc-MMAE.[6] | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, detailed and standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[3]
-
ADC Treatment: Prepare serial dilutions of the test ADC and a negative control ADC. Remove the culture medium from the wells and add the diluted ADC solutions. Include untreated cells as a control.[3]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to formazan (B1609692).[7]
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[3]
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Cell Line and Animal Models: Use human cancer cell lines that express the target antigen. The animal models are typically immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[8]
-
Tumor Implantation: Subcutaneously implant cultured tumor cells into the flank of the mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[8]
-
ADC Administration: Administer the ADC, a control antibody, or a vehicle solution intravenously at a specified dose and schedule.[8]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[8]
-
Data Analysis: Analyze the tumor growth data statistically to determine the significance of the anti-tumor effect. Kaplan-Meier survival curves may also be generated.[6]
Conclusion
Both Tubulysins and Auristatins are exceptionally potent tubulin inhibitors that have demonstrated significant promise as ADC payloads. While Auristatins, particularly MMAE, are more clinically advanced and featured in several approved ADCs, Tubulysins exhibit compelling preclinical data, including potent activity against MDR tumors. The choice between these two classes of payloads will depend on the specific target, tumor type, and the desired characteristics of the ADC. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of novel this compound- and Auristatin-based ADCs, facilitating the development of more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of Tubulysin Analogs for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Tubulysins, a class of highly potent microtubule-inhibiting agents, have emerged as promising payloads for targeted cancer therapies, particularly in the form of antibody-drug conjugates (ADCs).[1][2][3] Their exceptional cytotoxicity, even against multidrug-resistant cancer cell lines, makes them attractive candidates for selective delivery to tumor cells.[2][4][5] However, their narrow therapeutic window necessitates precise targeting to minimize systemic toxicity.[1][6] This guide provides an in vivo comparative analysis of different Tubulysin analogs, focusing on their performance as ADC payloads in preclinical models. We present a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in the selection and development of next-generation this compound-based therapeutics.
Data Presentation: In Vivo Efficacy of this compound-Based ADCs
The in vivo performance of this compound analogs is critically influenced by their chemical structure, the linker used for conjugation, and the site of attachment to the antibody.[1] A key challenge has been the in vivo hydrolysis of the C-11 acetate (B1210297) group, which leads to a significant loss of cytotoxic activity.[4][7] Researchers have focused on developing more stable analogs to address this liability.[4][6] The following tables summarize the in vivo efficacy of various this compound-based ADCs from preclinical studies.
Table 1: Comparative In Vivo Efficacy of this compound Analog ADCs in Xenograft Models
| ADC Construct | Target | Tumor Model | Dosing Regimen | Key Efficacy Outcome(s) | Reference(s) |
| anti-Mesothelin-Tubulysin (Site-Specific, C'E loop) | Mesothelin | N87 Gastric Carcinoma | Not Specified | Superior efficacy vs. hinge-cysteine and lysine (B10760008) conjugated ADCs | [8] |
| anti-Mesothelin-Tubulysin (Hinge-cysteine) | Mesothelin | N87 Gastric Carcinoma | Not Specified | Intermediate efficacy; Lower stability than site-specific | [7][8] |
| anti-Mesothelin-Tubulysin (Lysine) | Mesothelin | N87 Gastric Carcinoma | Not Specified | Lower efficacy; Lower stability than site-specific | [7][8] |
| αCD30-Tubulysin (DAR 4, dipeptide linker) | CD30 | L540cy Hodgkin Lymphoma | Single IP injection | Significant anti-tumoral activity | [2] |
| αCD30-Tubulysin (DAR 4, glucuronide linker) | CD30 | L540cy Hodgkin Lymphoma | Single IP injection | Significant anti-tumoral activity | [2] |
| αCD30-Tubulysin (DAR 2, dipeptide linker) | CD30 | L540cy Hodgkin Lymphoma, DELBVR ALCL | Single IP injection | Significant anti-tumoral activity | [2] |
| αCD30-Tubulysin (DAR 2, glucuronide linker) | CD30 | L540cy Hodgkin Lymphoma, DELBVR ALCL | Single IP injection | Significant anti-tumoral activity | [2] |
| Trastuzumab-Tubulysin (ADC1, C-11 acetate) | HER2 | N87 Gastric Carcinoma | 3 mg/kg, Q4dx4 | ~83% acetate loss in vivo | [4] |
| Trastuzumab-Tubulysin (ADC4, C-11 carbamate) | HER2 | N87 Gastric Carcinoma | 3 mg/kg, Q4dx4 | Equivalent efficacy to ADC1 with improved stability | [4] |
| Trastuzumab-Tubulysin (ADC6, stabilized analog) | HER2 | N87 Gastric Carcinoma | 3 mg/kg, Q4dx4 | Improved efficacy compared to ADC1 | [4][9] |
| Folate-Tubulysin B hydrazide (EC0305) | Folate Receptor | Human Nasopharyngeal Tumor | 1 µmol/kg, TIW for 2 weeks | 100% cures | [10] |
| DX126-262 (anti-HER2-Tubulysin B analog) | HER2 | HER2-positive models | Not Specified | Superior antitumor efficacy compared to Kadcyla | [11] |
Note: Direct comparison of efficacy across different studies should be done with caution due to variations in experimental conditions, including the specific analog, linker, antibody, and tumor model used.
Experimental Protocols
Reproducible and well-documented experimental methodologies are crucial for the evaluation and comparison of in vivo studies. Below are representative protocols for key experiments in the preclinical assessment of this compound-based ADCs.
In Vivo Xenograft Efficacy Studies
-
Cell Lines and Animal Models: Human cancer cell lines such as N87 (gastric carcinoma), L540cy (Hodgkin lymphoma), and various HER2-positive cell lines are commonly used.[1][7] These cells are cultured under standard conditions before implantation into female immunodeficient mice (e.g., nude or SCID).[1] Tumors are typically established via subcutaneous injection of a specified number of cancer cells.[1]
-
ADC Administration: The ADC is reconstituted in a suitable vehicle and administered to the tumor-bearing mice, typically through intravenous (IV) or intraperitoneal (IP) injection.[1][2] Dosing schedules can vary from a single administration to repeated doses over several weeks.[2][10]
-
Efficacy Assessment: Tumor volume is monitored regularly (e.g., twice weekly) using calipers.[12] The tumor growth inhibition (TGI) is a key endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.[1] Complete and partial tumor regressions are also recorded.[1]
-
Tolerability Assessment: The general health of the animals is monitored throughout the study.[1] Body weight is measured regularly as an indicator of systemic toxicity.[1][12] Clinical signs of distress are also observed and recorded.[13] In some studies, the highest non-severely toxic dose (HNSTD) is determined.[11]
Pharmacokinetic Studies
-
Animal Models: Rats or cynomolgus monkeys are often employed for pharmacokinetic analysis of ADCs.[11]
-
ADC Administration and Sample Collection: The ADC is administered, and blood samples are collected at various time points.[4]
-
Analysis: The stability of the ADC, including the integrity of the linker and the payload (e.g., monitoring for deacetylation), is assessed.[3][4] This can involve techniques such as capturing the ADC from plasma using protein A beads followed by analysis.[3]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Tubulysins exert their potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[3][7] They bind to the vinca (B1221190) domain of β-tubulin, leading to the disruption of microtubule dynamics.[3] This ultimately results in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][7]
Caption: Mechanism of action of a this compound-based ADC leading to apoptosis.
Experimental Workflow
The in vivo evaluation of this compound analogs, particularly as ADC payloads, follows a structured workflow from tumor model establishment to data analysis.
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic Evaluation of a Novel Synthetic this compound Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Impact of Conjugation Mode and Site on this compound Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo structural activity and optimization studies of folate-tubulysin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Novel Tubulysin ADC, DX126-262, for Anti-Tumor Activity
In the landscape of targeted cancer therapies, Antibody-Drug Conjugates (ADCs) represent a significant advancement, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This guide provides a comparative analysis of a novel Tubulysin-based ADC, DX126-262, against established HER2-targeted ADCs, Kadcyla® (ado-trastuzumab emtansine, T-DM1) and Enhertu® (fam-trastuzumab deruxtecan, T-DXd), with a focus on validating its anti-tumor activity in HER2-positive cancer models.
This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental protocols, and the underlying mechanisms of action.
Executive Summary
DX126-262 is a novel investigational ADC composed of a humanized anti-HER2 monoclonal antibody conjugated to a potent this compound B analog, Tub114.[1] Tubulysins are highly potent microtubule-inhibiting agents that induce cell cycle arrest and apoptosis.[2] Preclinical studies demonstrate that DX126-262 exhibits significant anti-tumor activity in HER2-positive cancer models. Notably, it has shown superior or comparable efficacy in in vivo models when compared to Kadcyla® and Enhertu®, two widely used ADCs in the treatment of HER2-positive cancers.[3] This guide will delve into the quantitative data from these preclinical studies, provide detailed experimental methodologies, and visualize the key pathways and workflows.
Comparative Data on Anti-Tumor Activity
The anti-tumor activity of DX126-262 has been evaluated both in vitro, through cytotoxicity assays on cancer cell lines, and in vivo, using xenograft models. The following tables summarize the available quantitative data, comparing the performance of DX126-262 with Kadcyla® and Enhertu®.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of DX126-262, Kadcyla®, and Enhertu® on the HER2-positive gastric cancer cell line, NCI-N87. Lower IC50 values indicate higher potency.
| ADC | Payload | Target Cell Line | IC50 (nM) | Citation |
| DX126-262 | This compound B analog (Tub114) | NCI-N87 | 0.1855 ± 0.0123 | [4] |
| Kadcyla® (T-DM1) | DM1 (a maytansinoid) | NCI-N87 | Not explicitly found in a directly comparable study | |
| Enhertu® (T-DXd) | Deruxtecan (a topoisomerase I inhibitor) | NCI-N87 | Not explicitly found in a directly comparable study |
Note: Direct head-to-head in vitro studies with all three ADCs on the same cell line under identical conditions were not available in the searched literature. The provided IC50 for DX126-262 is from a specific preclinical study.
In Vivo Efficacy
The anti-tumor efficacy of DX126-262 in vivo was assessed in a HER2-positive gastric cancer xenograft model using NCI-N87 cells. The study reported that DX126-262 demonstrated superior or comparable efficacy to both Kadcyla® and Enhertu®.[3] While specific tumor growth inhibition data from a single comparative study is not available, the following table provides a qualitative summary of the findings.
| ADC | In Vivo Model | Efficacy Outcome | Citation |
| DX126-262 | NCI-N87 Xenograft | Superior anti-tumor efficacy compared to Kadcyla® and comparable efficacy to Enhertu®. | [3] |
| Kadcyla® (T-DM1) | NCI-N87 Xenograft | Established anti-tumor activity in this model. | [5] |
| Enhertu® (T-DXd) | NCI-N87 Xenograft | Potent anti-tumor activity leading to tumor regression. | [6] |
Mechanism of Action: The this compound Pathway
Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The payload of DX126-262, a this compound B analog, follows this mechanism.[1]
Caption: Mechanism of action of the this compound ADC, DX126-262.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to evaluate the anti-tumor activity of ADCs like DX126-262.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DX126-262, Kadcyla®, and Enhertu®
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Model
This protocol describes a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of ADCs in a living organism.[10][11][12]
Objective: To assess the in vivo anti-tumor activity of the ADC by measuring tumor growth inhibition.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-positive cancer cells (e.g., NCI-N87)
-
Matrigel (optional)
-
DX126-262, Kadcyla®, and Enhertu®
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, to the desired concentration (e.g., 5-10 x 10^6 cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADCs and vehicle control intravenously (e.g., via tail vein injection) at the specified doses and schedule (e.g., once a week for three weeks).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period. Tumors can be excised and weighed for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group to visualize tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
Caption: Workflow for the in vivo xenograft efficacy study.
Logical Comparison of ADCs
The selection of an ADC for clinical development depends on a multifactorial evaluation of its characteristics. The following diagram illustrates the key parameters for comparing DX126-262 with its alternatives.
Caption: Logical framework for comparing HER2-targeted ADCs.
Conclusion
The novel this compound ADC, DX126-262, demonstrates promising anti-tumor activity in preclinical models of HER2-positive cancer.[1] While direct head-to-head comparative studies with comprehensive quantitative data are still emerging, initial findings suggest that DX126-262 has the potential to be a potent therapeutic agent, with in vivo efficacy that is superior or comparable to established treatments like Kadcyla® and Enhertu®.[3] The distinct mechanism of action of its this compound payload, coupled with a potentially favorable safety profile, warrants further investigation and clinical development. This guide provides a foundational framework for understanding and evaluating the anti-tumor activity of this novel ADC in the context of existing therapeutic alternatives.
References
- 1. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DX126-262 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. HER2-targeted ADC DX126-262 combined with chemotherapy demonstrates superior antitumor efficacy in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. Antibody–Drug Conjugates Using Mouse–Canine Chimeric Anti-Dog Podoplanin Antibody Exerts Antitumor Activity in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling Tubulysin's Edge: A Comparative Guide to Microtubule Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of tubulysin, a potent microtubule inhibitor, against other established classes of microtubule-targeting agents, including taxanes and vinca (B1221190) alkaloids. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to provide a comprehensive resource for evaluating the therapeutic potential of these compounds.
Microtubule inhibitors are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by disrupting the highly dynamic microtubule network essential for mitotic spindle formation and cell division.[1][2] This disruption ultimately leads to cell cycle arrest and apoptosis.[3] While agents like paclitaxel (B517696) (a taxane) and vincristine (B1662923) (a vinca alkaloid) have been mainstays in clinical practice, challenges such as drug resistance and dose-limiting toxicities persist.[2][4] Tubulysins, a class of tetrapeptides derived from myxobacteria, have emerged as exceptionally potent inhibitors of tubulin polymerization, demonstrating significant promise in overcoming some of these limitations.[5][6]
Comparative Efficacy: A Quantitative Look
The in vitro cytotoxicity of this compound and its analogues has been extensively evaluated against a wide array of cancer cell lines, consistently demonstrating superior potency compared to other microtubule inhibitors. A key advantage of tubulysins is their retained efficacy against multi-drug resistant (MDR) cancer cells, which often overexpress P-glycoprotein (P-gp) efflux pumps that render other chemotherapeutics ineffective.[3][7]
In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogues, paclitaxel, and vincristine across various human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound Analogue | KB | Cervical Carcinoma | 0.28 | [1] |
| KB 8.5 (MDR) | Cervical Carcinoma (MDR) | 17.7 | [1] | |
| Paclitaxel | Uterine CS | Uterine Carcinosarcoma | >10 | [1] |
| Ovarian CS | Ovarian Carcinosarcoma | 1.9 - 3.4 | [1] | |
| Vincristine | RL Lymphoma | Lymphoma | MTD | [1] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vivo Efficacy
Due to its high systemic toxicity as a standalone agent, in vivo studies of this compound have predominantly utilized it as a payload in antibody-drug conjugates (ADCs).[8] This targeted delivery strategy aims to concentrate the cytotoxic agent at the tumor site, thereby widening the therapeutic window.
| Compound/ADC | Tumor Model | Animal Model | Dose | Antitumor Efficacy | Reference |
| This compound-based ADC (DX126-262) | BT-474 (HER2+) | Nude Mice | 5 mg/kg | Significant antitumor efficacy | [1] |
| Paclitaxel | PC-3 | Nude Mice | MTD | Responsive | [1] |
| Vincristine | RL Lymphoma | Nude Mice | MTD | Very effective | [1] |
Mechanism of Action: Stabilizers vs. Destabilizers
Microtubule inhibitors can be broadly classified into two categories based on their effect on microtubule dynamics: stabilizers and destabilizers.[4]
-
Microtubule-Stabilizing Agents (e.g., Taxanes): Paclitaxel and other taxanes bind to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into microtubules and preventing their disassembly.[9] This leads to the formation of abnormal, non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase.[9]
-
Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids, Tubulysins): Vinca alkaloids and tubulysins bind to tubulin dimers, inhibiting their polymerization into microtubules.[9] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, also leading to M-phase arrest and subsequent apoptosis.[9] Tubulysins bind to the vinca domain of β-tubulin and have been shown to be more potent inhibitors of tubulin polymerization than vinca alkaloids.[3][10]
This compound-Induced Apoptosis Signaling Pathway
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic pathway, which involves mitochondrial dysregulation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of cytotoxic agents. The following sections provide detailed methodologies for key assays used to assess the efficacy of this compound and other microtubule inhibitors.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[8]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate to fix the cells.[7]
-
Washing: Wash the plates multiple times with water to remove the TCA.[7]
-
SRB Staining: Add SRB solution to each well and incubate at room temperature.[7]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[7]
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Reading: Measure the optical density at 510-565 nm using a microplate reader.[8]
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.[1]
-
Compound Addition: Add the test compound or control (vehicle, known inhibitor, or known stabilizer) to the wells of a 96-well plate.[1]
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a pre-warmed microplate reader.[1]
-
Data Acquisition: Monitor the increase in fluorescence intensity over time as tubulin polymerizes.[1]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to quantify the effect of the compound.[1]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment: Treat cultured cells with the microtubule inhibitor at various concentrations for a defined period.[11]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[11]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent DNA intercalator, and RNase A to eliminate RNA staining.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[11]
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[11]
Apoptosis Assay (Caspase-3 Activation by Western Blot)
This assay detects the activation of caspase-3, a key executioner caspase in apoptosis, by identifying its cleaved, active form.
Methodology:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cleaved caspase-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band corresponding to cleaved caspase-3 indicates apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 13. media.cellsignal.com [media.cellsignal.com]
A Head-to-Head Showdown: Tubulysin vs. MMAE Antibody-Drug Conjugates in Preclinical Xenograft Models
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective, data-driven comparison of two potent microtubule-inhibiting payloads: tubulysins and monomethyl auristatin E (MMAE). By examining their performance in preclinical xenograft models, we aim to illuminate the distinct advantages and therapeutic potential of each.
Tubulysins and MMAE, both highly effective antimitotic agents, are at the forefront of ADC development.[1][2] They share a common mechanism of action, inducing cell cycle arrest and apoptosis by disrupting tubulin polymerization.[3][4] However, emerging preclinical data suggests key differences in their efficacy, particularly in the context of multidrug resistance. This guide will delve into the quantitative in vivo data, provide detailed experimental methodologies for reproducibility, and visualize the underlying biological processes to facilitate a comprehensive understanding.
Comparative Efficacy in Xenograft Models
The antitumor activity of tubulysin- and MMAE-based ADCs has been evaluated in various xenograft models. A direct comparison in a multidrug-resistant (MDR) lymphoma model highlights a key differentiator: the ability of this compound ADCs to overcome P-glycoprotein (P-gp) mediated efflux, a common mechanism of resistance to MMAE.[5]
Below are summary tables of in vivo efficacy data from preclinical studies.
Table 1: Head-to-Head Comparison in a Multidrug-Resistant Lymphoma Xenograft Model
| ADC Payload | Xenograft Model | Target | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Stabilized this compound | BJAB.Luc-Pgp (MDR+) | CD22 | 2 mg/kg, single dose | 74% (day 13) | [5] |
| MMAE | BJAB.Luc-Pgp (MDR+) | CD22 | up to 8 mg/kg | 41% (day 13) | [5] |
Table 2: Efficacy in a Non-MDR Lymphoma Xenograft Model
| ADC Payload | Xenograft Model | Target | Dosing Schedule | Outcome | Reference |
| Unstable this compound M | BJAB.Luc | CD22 | 1 mg/kg, single dose | 57% TGI | [5] |
| MMAE | BJAB.Luc | CD22 | 1 mg/kg, single dose | Complete tumor regression | [5] |
Table 3: Efficacy in a Gastric Cancer Xenograft Model
| ADC Payload | Xenograft Model | Target | Dosing Schedule | Outcome | Reference |
| This compound | NCI-N87 | Mesothelin | 3.5 mg/kg, single dose | Tumor regression | [6] |
| MMAE | NCI-N87 | HER2 | 5 mg/kg, single dose | Complete tumor regression (5/6 mice) | [7] |
| MMAE | NCI-N87 | HER2 | 10 mg/kg, q7d x 3 | Tumor eradication | [3] |
Experimental Protocols
Reproducibility is paramount in preclinical research. The following are representative protocols for the establishment and utilization of xenograft models for ADC efficacy studies.
General Xenograft Model Establishment
-
Cell Culture: Cancer cell lines (e.g., BJAB.Luc, NCI-N87) are cultured in appropriate media and conditions to approximately 80% confluency.[8]
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.[6][8]
-
Implantation: A specific number of cells (e.g., 5-20 million) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or NOD-SCID).[6][8][9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated with the formula: (Length x Width²)/2.[8][10]
ADC Administration and Efficacy Evaluation
-
Randomization: Once tumors reach the desired volume, mice are randomized into treatment and control groups.[10]
-
ADC Preparation: The ADC is reconstituted in a sterile vehicle (e.g., saline) to the desired concentration.[8]
-
Administration: The ADC is administered to the mice, typically via intravenous (tail vein) or intraperitoneal injection, following a specified dosing schedule (e.g., single dose or multiple doses over time).[8][10]
-
Monitoring: Tumor volume and mouse body weight are monitored 2-3 times per week. Body weight is a key indicator of systemic toxicity.[8][10]
-
Efficacy Endpoints: The primary endpoint is often Tumor Growth Inhibition (TGI). Other key endpoints include complete tumor regression and overall survival.[5]
Visualizing the Mechanisms and Workflows
To further clarify the biological processes and experimental designs, the following diagrams are provided.
Conclusion
The preclinical data presented provides a nuanced comparison of this compound and MMAE ADCs. While both are highly potent cytotoxic agents, this compound-based ADCs demonstrate a significant advantage in overcoming multidrug resistance mediated by P-gp efflux pumps.[5] This suggests that this compound ADCs may hold promise for treating tumors that have developed resistance to other chemotherapies, including those utilizing auristatins like MMAE.
For researchers and drug developers, the choice between these two payloads will likely depend on the specific cancer indication, the prevalence of MDR mechanisms, and the desired therapeutic window. The data and protocols provided in this guide aim to support informed decision-making in the development of the next generation of effective and safe antibody-drug conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance profile of Tubulysin in taxane-resistant cells
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to taxanes, such as paclitaxel (B517696), represents a significant clinical challenge in oncology. A primary mechanism is the overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump, which actively removes therapeutic agents from cancer cells.[1][2] This guide provides an objective comparison of the cross-resistance profile of tubulysins—a class of exceptionally potent microtubule-destabilizing agents—in taxane-resistant cancer models, with supporting experimental data and protocols.[1][3]
Superior Cytotoxicity of Tubulysin in Resistant Cells
Tubulysins consistently demonstrate a remarkable ability to overcome P-gp-mediated multidrug resistance (MDR), a common cause of taxane (B156437) failure.[4] Unlike taxanes and vinca (B1221190) alkaloids, tubulysins are poor substrates for the P-gp efflux pump.[1][4] This allows them to accumulate at high intracellular concentrations and exert their potent cytotoxic effects, even in highly resistant cells.[1][5] Experimental data consistently show that while taxanes lose potency dramatically in P-gp overexpressing cells, this compound analogues maintain their high cytotoxicity, often exhibiting a resistance factor (RF) close to 1.[6]
Comparative In Vitro Cytotoxicity Data
The following tables summarize the cytotoxic activity (IC50) of this compound analogues compared to paclitaxel and vinblastine (B1199706) in parental (sensitive) and multidrug-resistant (P-gp overexpressing) cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity in P-gp Overexpressing Human Cervical Carcinoma Cells [6]
| Cell Line | Compound | IC50 (Sensitive, KB 3-1) [nM] | IC50 (Resistant, KB 8.5) [nM] | Resistance Factor (RF) |
| Parental / P-gp+ | Paclitaxel | 2.6 | 120 | 46.2 |
| Vinblastine | 1.1 | 160 | 145.5 | |
| This compound Analogue | 1.8 | 2.1 | 1.2 | |
| Data illustrates the dramatic loss of potency for paclitaxel and vinblastine in P-gp overexpressing cells, while the this compound analogue's activity is largely unaffected. |
Table 2: Cytotoxicity in P-gp Overexpressing Human Uterine Sarcoma Cells [7]
| Cell Line | Compound | IC50 (Sensitive, MES-SA) [nM] | IC50 (Resistant, MES-SA/DX5) [nM] | Resistance Factor (RF) |
| Parental / P-gp+ | This compound Analogue (Tb111) | 0.006 | 1.54 | 256.7 |
| Note: While this specific this compound analogue shows a higher RF than in other studies, its absolute potency in the resistant line (1.54 nM) remains exceptionally high. Variations in analogue structure can influence P-gp recognition.[8] |
Mechanism of Action: A Tale of Two Microtubule Inhibitors
While both tubulysins and taxanes target the microtubule network, their mechanisms of action and interaction with resistance machinery differ fundamentally.
-
Taxanes (e.g., Paclitaxel): These agents are microtubule stabilizers. They bind to β-tubulin within the microtubule polymer, preventing disassembly and leading to the formation of dysfunctional, stable microtubules that arrest the cell cycle.[7]
-
Tubulysins: These are potent microtubule-destabilizing agents. They bind with high affinity to the vinca domain of β-tubulin, inhibiting polymerization and leading to the rapid depletion of the microtubule network, G2/M phase arrest, and apoptosis.[5][9][10]
This mechanistic difference is visualized below.
Evading the P-glycoprotein Efflux Pump
The structural properties of tubulysins make them poor substrates for the P-gp transporter, which is a primary driver of taxane resistance. This allows tubulysins to bypass this key resistance mechanism.
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro cytotoxicity assays.
Cell Viability and Cytotoxicity Assay (SRB or MTT)
-
Cell Culture: Parental and taxane-resistant cancer cell lines (e.g., KB 3-1 and KB 8.5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2). Resistant cell lines are typically maintained with a low concentration of the selecting agent (e.g., paclitaxel) to ensure the continued expression of the resistance phenotype.
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere for 24 hours.
-
Drug Exposure: A serial dilution of the test compounds (this compound, Paclitaxel, etc.) is prepared. The cell culture medium is replaced with medium containing the various drug concentrations, and the plates are incubated for a fixed period, typically 72-96 hours.
-
Cell Viability Measurement:
-
For Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye. The bound dye is solubilized with a Tris base solution.
-
For MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells. The formazan is then solubilized with a solvent like DMSO.
-
-
Data Analysis: The absorbance is measured using a microplate reader at an appropriate wavelength (e.g., 515 nm for SRB). The percentage of cell viability is plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value—the drug concentration required to inhibit cell growth by 50%.[6] The Resistance Factor (RF) is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[6]
Conclusion
The experimental evidence strongly indicates that tubulysins possess a significant advantage over taxanes in the context of P-gp-mediated multidrug resistance.[6] Their ability to retain potent cytotoxicity in taxane-resistant cell lines underscores their potential as next-generation chemotherapeutic agents and as highly effective payloads for antibody-drug conjugates (ADCs) designed to target and eliminate resistant tumors.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural recognition of this compound B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tubulysin's Potent Cytotoxicity: A Comparative Benchmark Against Paclitaxel and Vincristine
For researchers, scientists, and drug development professionals, the quest for more potent and effective anti-cancer agents is perpetual. This guide provides a comprehensive comparative analysis of the cytotoxicity of tubulysins, a class of potent microtubule inhibitors, against the well-established chemotherapeutic agents paclitaxel (B517696) and vincristine (B1662923). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to provide a clear benchmark of tubulysin's cytotoxic prowess.
Tubulysins are naturally occurring tetrapeptides derived from myxobacteria that have demonstrated remarkable antiproliferative activity against a wide array of cancer cell lines, including those with multi-drug resistance.[1][2] Their exceptional potency, often in the picomolar to low nanomolar range, positions them as promising candidates for next-generation cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs).[3][4] This guide delves into a head-to-head comparison of their cytotoxic efficacy with paclitaxel, a microtubule-stabilizing agent, and vincristine, a microtubule-destabilizing agent, both of which are mainstays in clinical oncology.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound analogues, paclitaxel, and vincristine across various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the specific this compound analogue used, cell line passage number, exposure time, and the cytotoxicity assay employed.
| Drug | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A | MCF-7 | Breast Adenocarcinoma | 0.09 | [1][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.55 | [1][3] | |
| A549 | Lung Carcinoma | 0.44 - 0.58 | [3][4] | |
| HCT-116 | Colon Carcinoma | 0.17 - 0.28 | [3][4] | |
| NCI-H1299 | Lung Carcinoma | 3 | [5] | |
| HT-29 | Colon Carcinoma | 1 | [5] | |
| A2780 | Ovarian Carcinoma | 2 | [5] | |
| This compound D | HL-60 | Promyelocytic Leukemia | 0.0047 | [6] |
| HCT116 | Colon Carcinoma | 0.0031 | [6] | |
| MCF7 | Breast Adenocarcinoma | 0.67 | [6] | |
| A549 | Lung Carcinoma | 0.013 | [6] | |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15 | [7] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | [7] | |
| A549 | Lung Cancer | 10 - 50 | [7] | |
| HCT116 | Colon Cancer | 8 - 30 | [7] | |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 | [8] | |
| Human Tumour Cell Lines (various) | Various | 2.5 - 7.5 (24h exposure) | [9] | |
| Vincristine | MCF7-WT | Breast Adenocarcinoma | 7.37 | [10] |
| L1210 (murine) | Leukemia | ~10-100 (for max effect) | [11] | |
| CEM (human) | Lymphoblastoid Leukemia | ~10-100 (for max effect) | [11] | |
| SH-SY5Y | Neuroblastoma | 100 | [12] |
Note: The IC50 values presented are a selection from various sources and should be interpreted with consideration of the varied experimental contexts.
Distinct Mechanisms of Action on Microtubule Dynamics
While all three compounds target tubulin, the fundamental protein subunit of microtubules, their mechanisms of action are distinct, leading to different effects on microtubule dynamics and subsequent cell fate.
This compound and Vincristine: The Destabilizers
Both this compound and vincristine are microtubule-destabilizing agents that inhibit tubulin polymerization.[13][14] Vincristine, a vinca (B1221190) alkaloid, binds to β-tubulin and prevents the assembly of tubulin dimers into microtubules.[15] This disruption of microtubule formation leads to the breakdown of the mitotic spindle, causing cell cycle arrest in the M phase and ultimately inducing apoptosis.[12][16]
Tubulysins also bind to the vinca domain on β-tubulin, but they do so in a non-competitive manner with vinblastine (B1199706) (a close relative of vincristine), suggesting a more complex interaction.[3][13] They are exceptionally potent inhibitors of tubulin polymerization, often proving to be significantly more effective than vinca alkaloids.[3] This potent destabilizing activity leads to a depletion of the cellular microtubule network, G2/M phase arrest, and apoptosis.[3][13] A key advantage of tubulysins is their ability to evade the P-glycoprotein efflux pump, a common mechanism of multidrug resistance in cancer cells.[3]
Paclitaxel: The Stabilizer
In contrast to this compound and vincristine, paclitaxel is a microtubule-stabilizing agent.[17][18] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into microtubules and preventing their disassembly.[19] This leads to the formation of abnormally stable and non-functional microtubules, which disrupts the dynamic instability required for proper mitotic spindle function.[18] The result is a blockage of the cell cycle in the G2/M phase, followed by the induction of apoptosis.[17][18]
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxic activity is a cornerstone of preclinical drug development. The following are generalized protocols for two common colorimetric assays used to determine the IC50 values cited in this guide: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation.[20][21] It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals via mitochondrial dehydrogenases.[22] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4][23]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel, vincristine) in fresh culture medium. Remove the old medium from the wells and add the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose). Incubate the plate for a specified period (e.g., 48 to 72 hours).[23]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the results against the drug concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[24][25] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[26] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedures as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[25]
-
Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove unbound dye.[26]
-
Staining: Add the SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[25]
-
Washing: After staining, quickly wash the plates with 1% acetic acid to remove unbound SRB.[26]
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.[25]
-
Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[24][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Conclusion
The experimental data clearly indicates that tubulysins exhibit exceptionally potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values frequently in the picomolar to low nanomolar range.[1][4] In direct comparisons, tubulysins often demonstrate significantly higher potency, in some cases by several orders of magnitude, than both paclitaxel and vincristine.[28][29] Their distinct mechanism of action as highly potent microtubule polymerization inhibitors, coupled with their ability to overcome multidrug resistance, underscores their significant potential as next-generation anticancer agents.[2][3] The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic promise of tubulysins.
References
- 1. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. zellx.de [zellx.de]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
Tubulysin vs. Cryptophycin: A Comparative Guide to Potent Tubulin Inhibitors
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. Among the most potent of these are Tubulysin and Cryptophycin (B1240208), natural products that exhibit profound cytotoxic effects by disrupting microtubule dynamics. This guide provides a detailed, data-driven comparison of these two powerful tubulin inhibitors for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Cryptophycin |
| Origin | Myxobacteria | Cyanobacteria (Nostoc sp.) |
| Chemical Class | Tetrapeptide | Depsipeptide |
| Primary Mechanism | Inhibits tubulin polymerization, induces microtubule depolymerization.[1][2] | Inhibits tubulin polymerization and, at low concentrations, suppresses microtubule dynamics.[3][4] |
| Tubulin Binding Site | Vinca (B1221190) domain of β-tubulin.[2] | Interacts with the Vinca alkaloid domain of tubulin.[5][6] |
| Potency | Highly potent, with IC50 values often in the picomolar to low nanomolar range.[7] | Exceptionally potent, with antiproliferative activity at picomolar concentrations.[3][8] |
| MDR Substrate | Poor substrate for P-glycoprotein, retaining high potency against multi-drug resistant (MDR) cell lines.[2][9] | Relatively insensitive to multidrug resistance mechanisms.[5][8][10] |
Mechanism of Action: A Tale of Two Binders
Both this compound and Cryptophycin exert their cytotoxic effects by interfering with the crucial process of tubulin polymerization, a key step in the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3]
This compound binds to the vinca domain on β-tubulin, potently inhibiting its polymerization and actively depolymerizing existing microtubules.[1][2] This leads to a rapid collapse of the microtubule network.[11] Interestingly, its interaction with the vinca domain is described as non-competitive with vinblastine, suggesting a distinct binding mode within this pocket.[1][9]
Cryptophycin also interacts with the vinca alkaloid domain of tubulin, inhibiting microtubule assembly.[5][6] At very low, picomolar concentrations, it potently suppresses microtubule dynamics by stabilizing them, reducing the rate of both shortening and growing.[3][4] At higher concentrations, it leads to microtubule depolymerization.[12]
In Vitro Potency: A Head-to-Head Comparison
Both this compound and Cryptophycin exhibit exceptional potency against a wide range of cancer cell lines, often with IC50 values in the picomolar to low nanomolar range. A key advantage of both compounds is their ability to circumvent multidrug resistance mechanisms, particularly those mediated by P-glycoprotein.[2][5][10]
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound A | NCI-H1299 | Lung Carcinoma | 3 | [7] |
| HT-29 | Colon Carcinoma | 1 | [7] | |
| A2780 | Ovarian Carcinoma | 2 | [7] | |
| L929 | Mouse Fibroblast | ~0.09 (0.07 ng/ml) | [7] | |
| KB-V1 (MDR) | Human Cervical Cancer | ~1.8 (1.4 ng/ml) | [7] | |
| Cryptophycin 52 | Various Solid & Hematologic Tumors | - | Low Picomolar Range | [8] |
| This compound Analogues | N87 | Gastric Carcinoma | Data not specified | [13] |
| MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified | [13] | |
| Cryptophycin Analogues | HCT-116 | Colon Carcinoma | Potent | [14] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy: Preclinical Tumor Models
The potent in vitro activity of both this compound and Cryptophycin has translated into significant antitumor effects in preclinical xenograft models.
This compound:
-
Folate-Tubulysin Conjugate (EC0305): Demonstrated 100% cures at 1 µmol/kg (TIW for 2 weeks) in a human nasopharyngeal tumor model.[15] The natural this compound B was inactive at its maximum tolerated dose in the same model.[15]
-
This compound A: Showed inhibition of tumor growth in a mouse xenograft model at doses of 0.04 mg/kg and 0.06 mg/kg (daily for 4 days).[7]
-
Antibody-Drug Conjugates (ADCs): this compound-based ADCs have shown robust potency in various xenograft models, including those with multidrug resistance and heterogeneous antigen expression.[16]
Cryptophycin:
-
Cryptophycin 52: Showed a broad range of antitumor activity against human tumor xenografts and murine tumors, including those resistant to Taxol and Adriamycin.[10]
-
Cryptophycin-based ADCs: Trastuzumab-Cryptophycin 55 conjugates displayed significant antitumor activities at 10 mg/kg in ovarian (SKOV3) and gastric (NCI-N87) cancer xenograft models without overt toxicities.[17]
-
Second-generation analogs: Have been shown to be up to 1000 times more active than Cryptophycin-52 with similar or reduced toxicity.[18]
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (this compound, Cryptophycin) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a 10X stock of the test compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (<1%).
-
On ice, prepare the tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10%.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10X test compound or vehicle control to the appropriate wells.
-
Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[19]
Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final steady-state polymer mass can be determined and compared between treated and control samples.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[20]
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[22]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS or serum-free medium
-
Test compound formulation and vehicle control
Procedure:
-
Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.[23]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. Monitor body weight as an indicator of toxicity.
Conclusion
Both this compound and Cryptophycin are exceptionally potent tubulin inhibitors with significant potential in oncology. Their ability to overcome multidrug resistance is a particularly valuable asset. While both compounds interact with the vinca domain of tubulin, they exhibit distinct effects on microtubule dynamics. The choice between these agents for therapeutic development, particularly as payloads for antibody-drug conjugates, will depend on a variety of factors including their specific activity against a target cancer type, their pharmacokinetic properties, and their toxicity profiles. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel microtubule-targeting agents.
References
- 1. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action cryptophycin. Interaction with the Vinca alkaloid domain of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo structural activity and optimization studies of folate-tubulysin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of the Bystander Effect of Tubulysin Antibody-Drug Conjugates
In the landscape of antibody-drug conjugate (ADC) development, the bystander effect—the ability of a cytotoxic payload to eliminate antigen-negative tumor cells in the vicinity of targeted antigen-positive cells—is a paramount attribute for enhancing therapeutic efficacy, especially in heterogeneous tumors.[1][2] This guide provides a detailed comparison of the bystander effect of ADCs utilizing tubulysin payloads against those with other common payloads such as monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and maytansinoid derivative 1 (DM1).
The bystander effect is largely governed by the physicochemical properties of the payload upon its release within the target cell, including its membrane permeability and cytotoxic potency.[1][3] Payloads that are cell-permeable can diffuse from the target cell to adjacent cells, thereby exerting their cytotoxic activity on a broader population of tumor cells.[2][4]
Comparative Analysis of ADC Payloads
The potential for a bystander effect varies significantly among different ADC payloads. This is primarily influenced by the payload's ability to cross cell membranes after being released from the ADC.[1][3]
-
Tubulysins : These highly potent microtubule inhibitors are noted for their potential to induce a significant bystander effect, particularly when paired with a cleavable linker.[5][6] this compound analogues have demonstrated potent bystander activity in both in vitro co-culture models and in vivo heterogeneous tumor models.[5] Their high cytotoxicity, with IC50 values often in the picomolar to low nanomolar range, contributes to their effectiveness.[7][8] Furthermore, tubulysins can be effective against multi-drug resistant (MDR) cancer cell lines.[7][9]
-
MMAE (Monomethyl Auristatin E) : MMAE is a well-characterized payload known for its potent bystander effect.[3][10] Its high membrane permeability allows it to effectively diffuse into neighboring antigen-negative cells.[3][11] ADCs utilizing MMAE with a cleavable linker, such as brentuximab vedotin, have demonstrated this bystander killing in preclinical models.[10][11]
-
MMAF (Monomethyl Auristatin F) : In contrast to MMAE, MMAF exhibits a minimal to negligible bystander effect.[3] This is due to its charged nature at physiological pH, which limits its ability to cross cell membranes.[1][3] Consequently, its cytotoxic activity is largely confined to the antigen-positive cells that internalize the ADC.
-
DM1 (Maytansinoid Derivative 1) : The bystander effect of DM1 is highly dependent on the linker technology used. When conjugated via a non-cleavable linker, as in ado-trastuzumab emtansine (T-DM1), the released payload is a charged lysine-linker-DM1 complex.[12][13] This charge prevents it from permeating the cell membrane, thus resulting in little to no bystander effect.[13][14] However, when DM1 is attached via a cleavable linker, the released, uncharged DM1 can diffuse and induce bystander killing.[12][15]
Quantitative Data on Bystander Effect
Direct head-to-head quantitative comparisons of the bystander effect of this compound ADCs against other payloads in a single study are limited.[1] However, data compiled from various sources provide a strong basis for comparison.
| Payload | Linker Type for Bystander Effect | Membrane Permeability | Monoculture IC50 (Representative) | Bystander Effect Potential |
| This compound Analogues | Cleavable (e.g., glucuronide) | High | pM to low nM range[7][8] | High[5][6] |
| MMAE | Cleavable (e.g., valine-citrulline) | High[1][3] | nM range[8] | High[3][10] |
| MMAF | N/A (charged payload) | Low[1][3] | Generally higher than MMAE[3] | Minimal to None[1][3] |
| DM1 | Cleavable (e.g., disulfide) | High (as free DM1)[12] | Sub-nM to nM range | Moderate to High[12][15] |
| DM1 | Non-cleavable (e.g., SMCC) | Low (as Lys-SMCC-DM1)[13] | Sub-nM to nM range | None[13][14] |
Note: IC50 values can vary significantly based on the cell line, antibody, linker, and experimental conditions.
A study on a this compound M ADC demonstrated an EC50 in the single-digit ng/mL range in a co-culture of CD30+ and CD30- cells, indicating effective killing of antigen-negative cells.[6] In a human lymphoma xenograft model with a mixed population of antigen-positive and -negative cells, a this compound analogue ADC showed significant tumor growth inhibition.[6]
Signaling Pathways and Mechanisms
The primary mechanism of action for tubulysins, auristatins (MMAE, MMAF), and maytansinoids (DM1) is the inhibition of tubulin polymerization.[7][16] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]
Caption: Mechanism of action of tubulin inhibitor ADCs and the bystander effect.
Experimental Protocols for Evaluating the Bystander Effect
Standardized in vitro and in vivo assays are crucial for quantifying the bystander killing capacity of ADC payloads.
1. In Vitro Co-culture Bystander Effect Assay
This assay quantifies the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.[6][17]
-
Principle : Antigen-positive (Ag+) cells are co-cultured with antigen-negative (Ag-) cells, where the Ag- cells are engineered to express a fluorescent protein (e.g., GFP) for identification. The co-culture is treated with the ADC, and the viability of the Ag- cells is assessed.[17]
-
Methodology :
-
Cell Preparation : Select an Ag+ cell line expressing the target antigen and an Ag- cell line lacking the antigen. Transfect the Ag- cell line to express a fluorescent reporter like GFP.[8][17]
-
Co-culture Seeding : Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monoculture controls.[8]
-
ADC Treatment : Treat the co-cultures with serial dilutions of the ADC. The chosen concentrations should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[17]
-
Incubation : Incubate the plates for 72-120 hours.[17]
-
Viability Assessment : Use imaging-based methods to quantify the number of viable (GFP-positive) and dead bystander cells.[17]
-
Data Analysis : Calculate the percentage of bystander cell death relative to untreated co-culture controls and determine the EC50 for the bystander effect.[6][8]
-
Caption: Workflow for the in vitro co-culture bystander effect assay.
2. In Vivo Admixed Tumor Model
This assay evaluates the bystander effect in a more physiologically relevant setting.
-
Principle : A mixed population of antigen-positive and antigen-negative tumor cells is implanted into immunodeficient mice, and the effect of ADC treatment on tumor growth is monitored.[6][10]
-
Methodology :
-
Tumor Implantation : Co-implant a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio) subcutaneously into immunodeficient mice.[6]
-
ADC Administration : Once tumors reach a specified size, administer the ADC and control antibodies intravenously.[10]
-
Tumor Growth Monitoring : Measure tumor volume regularly using calipers.[6]
-
Data Analysis : Compare the tumor growth inhibition in the ADC-treated group to the control group. Significant inhibition in the mixed tumor model indicates an in vivo bystander effect.[10]
-
Conclusion
The bystander effect is a critical attribute of ADCs that can significantly enhance their therapeutic efficacy in heterogeneous tumors.[1] this compound-based ADCs, owing to the high potency and membrane permeability of the this compound payload when released from a cleavable linker, demonstrate a strong potential for a pronounced bystander effect.[5][6] This positions them as a compelling option for the treatment of cancers with varied antigen expression. In comparison, MMAE also exhibits a potent bystander effect, while MMAF and DM1 from a non-cleavable linker show minimal to no such activity.[1][3][13] The choice of payload and linker system should be carefully considered based on the tumor's antigen expression profile and the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
Navigating the Therapeutic Window: A Comparative Guide to the Tolerability and Maximum Tolerated Dose of Tubulysin ADCs
For researchers, scientists, and drug development professionals, the quest for highly potent and well-tolerated antibody-drug conjugates (ADCs) is paramount. Tubulysins, a class of potent microtubule-inhibiting agents, have emerged as promising payloads for ADCs due to their exceptional cytotoxicity, particularly against multidrug-resistant tumors.[1][2][3] However, their narrow therapeutic window necessitates careful evaluation of their tolerability and the determination of the maximum tolerated dose (MTD) to ensure a favorable risk-benefit profile. This guide provides an objective comparison of the tolerability and MTD of tubulysin-based ADCs with other widely used ADC payloads, supported by preclinical experimental data.
This compound-based ADCs represent a significant advancement in targeted cancer therapy, offering a potential solution to overcome resistance to established ADC platforms.[2][4] Their mechanism of action, involving the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis.[4] A key advantage of tubulysins is their ability to evade the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance that can limit the efficacy of other payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1, DM4).[2][4]
Comparative Tolerability and MTD Data
The following tables summarize key preclinical data on the MTD and highest non-severely toxic dose (HNSTD) of various this compound ADCs and their comparators. It is important to note that direct head-to-head comparisons in the same study provide the most robust data, and comparisons across different studies should be interpreted with caution due to variations in experimental conditions.
| ADC Platform | Payload | Target | Species | Dosing Schedule | MTD / HNSTD (mg/kg) | Key Observations | Reference |
| This compound ADCs | |||||||
| DX126-262 | This compound B analog (Tub114) | HER2 | Rat | Repeated-dose (Q3W x 5) | HNSTD: 100 | Well-tolerated. | [1][5] |
| DX126-262 | This compound B analog (Tub114) | HER2 | Cynomolgus Monkey | Repeated-dose (Q3W) | HNSTD: 30 | Superior hepatotoxic tolerability compared to Kadcyla, with no significant bone marrow suppression. | [1][5] |
| Unnamed ADC | This compound M | CD22 | Mouse | Single dose | Tolerated at all tested doses (up to 2 mg/kg) | Mouse body weights increased over the duration of the study. | [2] |
| Comparator ADCs | |||||||
| Kadcyla® (T-DM1) | DM1 (Maytansinoid) | HER2 | Human (Clinical) | Q3W | MTD: 3.6 | Dose-limiting toxicities include hepatotoxicity and hematologic toxicity. | [1] |
| Unnamed ADC | MMAE (Auristatin) | CD79b | Cynomolgus Monkey | Not specified | HNSTD: 3 | Findings were mainly antigen-independent and driven by MMAE. | [6] |
| Unnamed ADC | MMAE (Auristatin) | CD22 | Mouse | Single dose | Tolerated at 0.5 mg/kg | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of tolerability and MTD studies. Below are generalized protocols for key experiments cited in the literature.
Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) Study in Rodents (Rats)
Objective: To determine the highest dose of an ADC that can be administered without causing dose-limiting toxicities (DLTs).
Methodology:
-
Animal Model: Female Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the study.
-
Dose Groups: At least three dose levels of the ADC are selected based on preliminary range-finding studies. A vehicle control group is also included.
-
Administration: The ADC is administered intravenously (e.g., via the tail vein) as a single dose or in a repeated-dosing schedule (e.g., once every 3 weeks for a total of five doses).[1]
-
Monitoring:
-
Mortality and Morbidity: Animals are observed daily for any signs of toxicity, morbidity, or mortality.
-
Body Weight: Body weight is measured at least twice weekly as a general indicator of health.[2]
-
Clinical Observations: Detailed clinical observations are recorded regularly.
-
Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes like AST and ALT, and platelet counts).
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Selected organs and tissues are collected, weighed, and preserved for histopathological examination.[1]
-
-
Data Analysis: The MTD or HNSTD is determined as the highest dose level that does not induce mortality, substantial body weight loss (e.g., >20%), or significant pathological findings.[1]
Tolerability Study in Non-Human Primates (Cynomolgus Monkeys)
Objective: To assess the safety and tolerability of an ADC in a species with higher physiological relevance to humans.
Methodology:
-
Animal Model: Cynomolgus monkeys are often chosen due to their phylogenetic proximity to humans.
-
Dose Groups and Administration: Similar to rodent studies, multiple dose groups and a control group are used. The ADC is typically administered intravenously. Dosing schedules can be single or repeated.[1]
-
Monitoring:
-
Clinical Observations: Frequent and detailed clinical observations are critical.
-
Body Weight and Food Consumption: Monitored regularly.
-
Electrocardiography (ECG): To assess potential cardiac effects.
-
Ophthalmology: To check for any ocular toxicities.
-
Clinical Pathology: Comprehensive hematology and clinical chemistry panels are analyzed at multiple time points.
-
Pharmacokinetics: Blood samples are collected to determine the pharmacokinetic profile of the ADC.[1]
-
-
Data Analysis: The HNSTD is determined based on a comprehensive evaluation of all clinical and pathological data.
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental designs involved in ADC research.
Caption: Mechanism of action of a this compound-based ADC leading to apoptosis.
Caption: Workflow for a typical preclinical MTD study of a this compound-based ADC.
References
- 1. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 2. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tubulysin's Grip: A Guide to Cellular Target Engagement Assays
For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of key methods for validating the cellular target engagement of Tubulysin, a potent microtubule-targeting agent.
Tubulysins are highly cytotoxic peptides that exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Verifying that this compound and its analogues or antibody-drug conjugates (ADCs) effectively engage with their tubulin target in cellular models is paramount for advancing their development. This guide details and compares direct and indirect methods for this validation, providing experimental protocols and data presentation formats to aid in experimental design and interpretation.
Comparison of Target Engagement Validation Methods
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparison of common methods used to validate the interaction of this compound with its cellular target, β-tubulin.
| Method | Principle | Advantages | Disadvantages | Key Readouts |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Label-free, applicable in intact cells and tissues, provides direct evidence of target binding.[3][5] | Can be low-throughput in its classic format, potential for thermal proximity coaggregation effects.[6] | Shift in protein melting temperature (Tm), Isothermal dose-response curves (EC50).[3] |
| Microtubule Dynamics Assays | Visualization of microtubule structure and dynamics following compound treatment.[7] | Provides phenotypic confirmation of the drug's mechanism of action, can distinguish between stabilizing and destabilizing agents.[7] | Indirect measure of target engagement, may require specialized imaging equipment and reagents. | Changes in microtubule morphology, polymerization/depolymerization rates.[7][8] |
| In Vitro Cytotoxicity Assays | Measures the reduction in cell viability upon exposure to the compound.[9] | High-throughput, provides a functional readout of the compound's potency. | Indirect measure of target engagement, does not confirm the direct target. | IC50/EC50 values (concentration for 50% inhibition).[9] |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to covalently label and identify target proteins.[10] | Can identify targets in a complex proteome, provides direct evidence of binding. | Requires synthesis of specialized probes, may not be suitable for all compounds. | Identification and quantification of labeled proteins.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in the laboratory.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures and can be used to directly assess the binding of this compound to tubulin in intact cells.[11]
Materials:
-
Cell culture medium and supplements
-
This compound compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against β-tubulin and a secondary HRP-conjugated antibody
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).[11]
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[11]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[11]
-
Protein Quantification: Collect the supernatant and determine the amount of soluble β-tubulin remaining using Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble β-tubulin against the temperature to generate a melting curve. A rightward shift in the curve for this compound-treated cells compared to the control indicates target engagement.[11] For isothermal dose-response experiments, cells are heated at a fixed temperature and treated with a range of compound concentrations to determine the EC50.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a this compound-based compound on a cancer cell line.[1][9]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound compound. Remove the medium from the wells and add the diluted compounds. Include untreated cells as a negative control.[9]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[9]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes related to this compound's target engagement and its validation.
Caption: Mechanism of action of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for an in vitro cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Prethis compound derived probes as novel tools for monitoring the microtubule network via activity-based protein profiling and fluorescence microscopy - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tubulysin
Tubulysin and its analogs are highly potent cytotoxic agents that necessitate stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As microtubule inhibitors with activity at the picomolar level, even minute quantities pose a significant health risk. This guide provides essential, step-by-step procedural information for the proper disposal of this compound and associated contaminated materials. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
All handling and disposal of this compound must be conducted within a designated controlled area, such as a certified Class II biological safety cabinet (BSC) or a chemical fume hood, to prevent aerosolization and exposure.[1][2] A multi-layered approach to PPE is mandatory when handling this compound in any form.[3]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[1][3] | Provides a robust barrier against dermal absorption. Allows for the safe removal of the outer, potentially contaminated glove. |
| Lab Coat | Disposable, solid-front, impervious gown with tight-fitting cuffs.[1][3] | Protects clothing and skin from contamination. Must be discarded as cytotoxic waste after use. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[1][3] | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher.[1][2] | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. |
II. Waste Segregation and Collection
Proper segregation of this compound waste is a critical first step in the disposal process.[1] All materials that have come into contact with this compound must be treated as cytotoxic waste.[1][3]
-
Sharps Waste : Needles, syringes, pipette tips, and glass vials must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[1][4]
-
Solid Waste : Contaminated gloves, gowns, bench paper, absorbent pads, and plasticware are to be collected in a leak-proof, rigid container with a secure lid. This container should be lined with a yellow chemotherapy waste bag and clearly labeled "Cytotoxic Waste".[1][5]
-
Liquid Waste : Unused solutions, contaminated buffers, and rinsing solutions must be collected in a dedicated, leak-proof, and clearly labeled container. Do not dispose of liquid this compound waste via standard laboratory drains.[1]
III. Decontamination and Chemical Deactivation
While high-temperature incineration is the ultimate disposal method, decontamination of surfaces and equipment is crucial. For spills, a detergent solution followed by 70% ethanol (B145695) or isopropanol (B130326) should be used.[1]
IV. Spill Management Protocol
In the event of a spill, immediate and correct action is required to contain the contamination and mitigate exposure risks.
-
Secure the Area : Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE : Wear the full PPE as detailed in Table 1 before beginning cleanup.
-
Contain the Spill : Cover the spill with absorbent material, working from the outside in.
-
Collect Waste : Carefully collect the absorbent material and any contaminated debris, placing it into a designated cytotoxic waste container.[1]
-
Decontaminate the Area : Clean the spill surface with a detergent solution, followed by a 70% ethanol or isopropanol solution.[1]
-
Dispose of Cleanup Materials : All items used for cleanup, including disposable PPE, must be disposed of as cytotoxic waste.[1]
-
Report the Incident : Report the spill to the laboratory supervisor and the institution's safety officer.[1]
V. Final Disposal
All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste management company.[1][3]
-
High-Temperature Incineration : This is the primary and required method of disposal for cytotoxic waste, as it ensures the complete destruction of the potent compound.[1]
-
Regulatory Compliance : Ensure that all local and national regulations for hazardous and cytotoxic waste disposal are strictly followed.
By diligently adhering to these procedures, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment for all.
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tubulysin
Tubulysin, a potent cytotoxic agent, is a valuable component in the development of antibody-drug conjugates (ADCs) for cancer research.[1] Its high toxicity necessitates rigorous safety protocols to protect laboratory personnel and the surrounding environment.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound. Adherence to these procedures is critical for mitigating the risks associated with this highly active molecule.[3]
Due to the novelty of some this compound compounds, specific quantitative toxicity data such as LD50 and Occupational Exposure Limits (OELs) are not always readily available.[3] Therefore, a risk-based approach, treating this compound as a compound requiring the highest level of containment, is strongly recommended.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form, whether solid or in solution.[3] All personnel must be trained on the proper use of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[2] | Provides a barrier against dermal absorption; allows for safe removal of the outer, contaminated glove.[2] |
| Lab Coat | Disposable, solid-front, impervious gown with knit or tight-fitting cuffs.[2][3] | Protects clothing and skin from contamination.[2] |
| Eye/Face Protection | Safety goggles with side-shields and a full-face shield.[3] | Protects against splashes and aerosols.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling powder or when there is a risk of aerosol generation.[1][2][3] | Prevents inhalation of the highly toxic powder or aerosols.[3] |
| Additional Protection | Disposable shoe covers and head covering.[3] | Minimizes the risk of spreading contamination outside the designated handling area.[3] |
Operational Procedures for Safe Handling
All handling of this compound must be conducted in a designated and controlled area, such as a chemical fume hood, a Class II biological safety cabinet, or a glove box, to prevent exposure.[1][2]
Receipt and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.[3]
-
Store this compound in a clearly marked, separate, and secure area, including refrigerated spaces, away from incompatible materials.[4]
Handling the Powdered Form:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.[1]
-
Weighing: Conduct weighing inside a containment enclosure on a dedicated analytical balance using disposable weighing boats.[3]
Solution Preparation:
-
Dissolution: Add the solvent to the solid slowly to avoid aerosolization.[3] Use safety-engineered sharp devices, like cannulas, for liquid transfers.[3]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.[3]
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.[3]
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including empty vials, pipette tips, gloves, gowns, and other contaminated PPE, must be segregated as cytotoxic waste.[1][2]
-
Use designated, clearly labeled, and sealed containers for cytotoxic waste.[4]
Decontamination:
-
Work Surfaces: Clean the immediate work area with a detergent solution followed by 70% ethanol (B145695) or isopropanol (B130326) when procedures are completed.[2][5]
-
Reusable Equipment: Thoroughly decontaminate any reusable equipment before removing it from the designated handling area.[3]
Final Disposal:
-
Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company.[2]
-
The primary and recommended method of disposal for cytotoxic waste is high-temperature incineration to ensure the complete destruction of the compound.[2]
-
Do not dispose of this compound waste through standard laboratory trash or sewer systems.[2]
Emergency Procedures
Spill Response:
-
Immediate Actions: Alert others in the vicinity and evacuate the immediate area.[3]
-
Containment: For powder spills, gently cover them with damp absorbent pads to avoid generating dust. For liquid spills, absorb with appropriate material.[2]
-
Cleanup: Clean the spill area with a detergent solution, followed by a 70% ethanol or isopropanol solution, working from the outer edge towards the center.[2]
-
Disposal: Place all contaminated absorbent materials, cleaning supplies, and disposable PPE into a cytotoxic waste container.[2]
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.[2]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Seek immediate medical attention.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
